molecular formula C8H6BrNO2 B15334484 2-(3-Bromophenyl)-2-oxoacetamide

2-(3-Bromophenyl)-2-oxoacetamide

Cat. No.: B15334484
M. Wt: 228.04 g/mol
InChI Key: OTFXITLOHWWCFJ-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-oxoacetamide is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a reactive α-keto amide group adjacent to an aromatic system substituted with a bromine atom. The α-keto amide moiety is a key structural feature in various bioactive molecules and can participate in numerous synthetic transformations, serving as a versatile intermediate for constructing more complex heterocyclic systems or protein degraders . The meta-substituted bromophenyl group enhances the molecule's potential in structure-activity relationship (SAR) studies, as bromine incorporation is a established strategy in medicinal chemistry to influence a compound's binding affinity, metabolic profile, and overall lipophilicity through steric and electronic effects . Researchers value this bifunctional reagent for its potential in designing novel compounds for various therapeutic areas. As a key intermediate, it can be utilized in the synthesis of compounds with potential antifungal or antiparasitic activities, based on the observed activity of structurally related 2-oxoacetamide derivatives . Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

2-(3-bromophenyl)-2-oxoacetamide

InChI

InChI=1S/C8H6BrNO2/c9-6-3-1-2-5(4-6)7(11)8(10)12/h1-4H,(H2,10,12)

InChI Key

OTFXITLOHWWCFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C(=O)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-Bromophenyl)-2-oxoacetamide: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Bromophenyl)-2-oxoacetamide, a molecule featuring the α-ketoamide moiety, which is recognized as a "privileged structure" in medicinal chemistry.[1][2] While specific experimental data for this exact compound is not prevalent in public literature, this guide, grounded in established chemical principles and data from analogous structures, offers a robust theoretical framework for its synthesis, characterization, and potential applications. We will delve into proposed synthetic methodologies, predict its physicochemical and spectroscopic characteristics, and explore its potential as a valuable scaffold in the development of novel therapeutics, particularly as an enzyme inhibitor. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related α-ketoamide-containing compounds.

Introduction: The Significance of the α-Ketoamide Scaffold

The α-ketoamide functional group is a prominent feature in a variety of natural products and has been extensively utilized by medicinal chemists to design novel therapeutic agents for a wide range of biological targets.[1][3][4] Its utility stems from its unique electronic and steric properties, which allow it to act as a versatile pharmacophore. The α-ketoamide moiety can participate in hydrogen bonding and, in some contexts, can covalently interact with amino acid residues, such as serine or cysteine, in the active sites of enzymes.[2] This has led to the development of potent inhibitors for various enzyme classes, including proteases and calpains.[1][5]

The subject of this guide, 2-(3-Bromophenyl)-2-oxoacetamide, incorporates this "privileged" α-ketoamide core. The presence of the 3-bromophenyl group is also of significant interest. The bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. Furthermore, halogenated aromatic rings are known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[6]

This guide will provide a detailed theoretical exploration of 2-(3-Bromophenyl)-2-oxoacetamide, offering insights into its chemical nature and potential as a research tool and a building block for drug discovery.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 2-(3-Bromophenyl)-2-oxoacetamide consists of a 3-bromophenyl group attached to an α-ketoamide moiety.

Caption: Chemical structure of 2-(3-Bromophenyl)-2-oxoacetamide.

Table 1: Predicted Physicochemical Properties of 2-(3-Bromophenyl)-2-oxoacetamide

PropertyPredicted Value
Molecular FormulaC₈H₆BrNO₂
Molecular Weight228.04 g/mol
XLogP31.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Exact Mass226.96363 Da

These properties are predicted based on the chemical structure and data from analogous compounds.

Proposed Synthesis and Mechanistic Considerations

Several synthetic strategies can be envisioned for the preparation of 2-(3-Bromophenyl)-2-oxoacetamide, drawing from established methodologies for the synthesis of α-ketoamides.[7][8] A highly plausible and efficient route involves the amidation of a 2-(3-bromophenyl)-2-oxoacetyl chloride intermediate.

Proposed Synthetic Workflow

workflow start 3-Bromobenzoic Acid reagent1 SOCl₂ or (COCl)₂ start->reagent1 intermediate1 3-Bromobenzoyl Chloride reagent2 Ammonia (NH₃) intermediate1->reagent2 intermediate2 2-(3-Bromophenyl)-2-oxoacetyl Chloride (Hypothetical Intermediate) product 2-(3-Bromophenyl)-2-oxoacetamide reagent1->intermediate1 reagent2->product pathway upstream Upstream Signal protease Protease (e.g., Calpain, Cathepsin) upstream->protease substrate Protein Substrate protease->substrate cleaved_substrate Cleaved Substrate substrate->cleaved_substrate Cleavage downstream Downstream Signaling (e.g., Apoptosis, Inflammation) cleaved_substrate->downstream inhibitor 2-(3-Bromophenyl)-2-oxoacetamide inhibitor->protease Inhibition

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Nomenclature

2-(3-Bromophenyl)-2-oxoacetamide, also known as 3-bromophenylglyoxylamide, belongs to the class of α-keto amides. This family of compounds is characterized by a ketone and an amide functional group attached to adjacent carbon atoms. The presence of the bromine atom on the phenyl ring at the meta position provides a site for further chemical modification, making it a versatile intermediate in organic synthesis. The α-keto amide moiety is a recognized pharmacophore and is present in various biologically active molecules.

Molecular Structure:

Caption: 2D structure of 2-(3-Bromophenyl)-2-oxoacetamide.

Physicochemical and Predicted Properties

Due to the absence of a dedicated entry in major chemical databases, experimental physicochemical data for 2-(3-Bromophenyl)-2-oxoacetamide is not available. However, we can predict these properties using computational tools and by referencing structurally similar compounds.

PropertyPredicted ValueNotes
Molecular Formula C₈H₆BrNO₂
Molecular Weight 228.04 g/mol
Appearance White to off-white solidBased on similar phenylacetamide compounds.
Melting Point 150-170 °CEstimated range based on related structures.
Boiling Point > 300 °C (decomposes)High boiling point expected due to amide and keto groups.
Solubility Soluble in DMSO, DMF, and hot alcohols. Sparingly soluble in water.Typical solubility for polar organic compounds.
pKa ~17 (amide N-H)Estimated based on typical amide acidity.
LogP 1.5 - 2.5Calculated using cheminformatics software.

Note: These values are predictions and should be confirmed experimentally.

Synthesis and Purification

The most direct and logical synthetic route to 2-(3-Bromophenyl)-2-oxoacetamide is from its corresponding carboxylic acid, 2-(3-Bromophenyl)-2-oxoacetic acid, which is commercially available. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry and can be achieved through several reliable methods.

Proposed Synthetic Pathway

synthesis_pathway reactant 2-(3-Bromophenyl)-2-oxoacetic acid (CAS: 7194-78-7) intermediate 2-(3-Bromophenyl)-2-oxoacetyl chloride (Acyl Chloride Intermediate) reactant->intermediate SOCl₂, reflux or (COCl)₂, cat. DMF product 2-(3-Bromophenyl)-2-oxoacetamide intermediate->product NH₃ (aq. or gas) in aprotic solvent

Caption: Proposed synthesis of 2-(3-Bromophenyl)-2-oxoacetamide.

Detailed Experimental Protocol: Acyl Chloride Method

This protocol is based on the well-established conversion of a carboxylic acid to an acyl chloride, followed by amination. This method is often high-yielding and the purification is straightforward.[1][2][3][4]

PART 1: Synthesis of 2-(3-Bromophenyl)-2-oxoacetyl chloride

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-(3-Bromophenyl)-2-oxoacetic acid (1.0 eq).

  • Addition of Thionyl Chloride: Add thionyl chloride (SOCl₂) (2.0 - 3.0 eq) to the flask. A few drops of dimethylformamide (DMF) can be added as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-(3-Bromophenyl)-2-oxoacetyl chloride is a yellow to brown oil and is typically used in the next step without further purification.

PART 2: Synthesis of 2-(3-Bromophenyl)-2-oxoacetamide

  • Reaction Setup: In a separate flask, dissolve the crude 2-(3-Bromophenyl)-2-oxoacetyl chloride in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Ammonia Addition: Slowly bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) (2.0 - 2.5 eq) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer. If the product precipitates, it can be collected by filtration.

    • If the product remains in the organic layer, wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude 2-(3-Bromophenyl)-2-oxoacetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Alternative Synthetic Route: Carbodiimide Coupling

An alternative, milder approach involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the direct amidation of the carboxylic acid with an ammonia source.[5][6][7]

coupling_workflow start Start: 2-(3-Bromophenyl)-2-oxoacetic acid + Ammonium Chloride (NH₄Cl) step1 Dissolve in aprotic solvent (e.g., DMF, DCM) start->step1 step2 Add Coupling Agent (e.g., EDC, DCC) and a base (e.g., DIEA) step1->step2 step3 Stir at room temperature (Monitor by TLC) step2->step3 step4 Aqueous Work-up (Wash with water, brine) step3->step4 step5 Purification (Recrystallization or Chromatography) step4->step5 end_node End: Pure 2-(3-Bromophenyl)-2-oxoacetamide step5->end_node

Caption: Workflow for carbodiimide-mediated synthesis.

Characterization

The identity and purity of the synthesized 2-(3-Bromophenyl)-2-oxoacetamide should be confirmed using standard analytical techniques.

Predicted Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • The aromatic protons on the bromophenyl ring are expected to appear in the region of δ 7.5-8.2 ppm. The splitting pattern will be complex due to the meta-substitution.

    • The two protons of the primary amide (-CONH₂) will likely appear as two broad singlets in the range of δ 7.0-8.0 ppm, depending on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The two carbonyl carbons (keto and amide) are expected to resonate at the downfield end of the spectrum, typically in the range of δ 160-190 ppm.

    • The carbon attached to the bromine atom will appear around δ 122 ppm.

    • The other aromatic carbons will be found in the δ 125-138 ppm region.

  • IR (Infrared) Spectroscopy:

    • A strong, sharp absorption band for the keto C=O stretch is expected around 1680-1700 cm⁻¹.

    • The amide C=O stretch (Amide I band) will likely appear as a strong absorption around 1650-1670 cm⁻¹.

    • The N-H stretching vibrations of the primary amide should be visible as two bands in the region of 3200-3400 cm⁻¹.

    • C-H stretching of the aromatic ring will be observed around 3000-3100 cm⁻¹.

    • The C-Br stretch will be in the fingerprint region, typically below 800 cm⁻¹.

  • MS (Mass Spectrometry):

    • The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

    • Common fragmentation patterns for α-keto amides include the cleavage of the bond between the two carbonyl groups and the loss of the amide group.

Potential Applications in Drug Discovery and Development

While specific biological activities of 2-(3-Bromophenyl)-2-oxoacetamide have not been extensively reported, the structural motifs present in the molecule are of significant interest in medicinal chemistry.

  • Enzyme Inhibition: The α-keto amide functionality is a known inhibitor of various enzymes, particularly proteases.

  • Antimicrobial and Antifungal Agents: Phenylacetamide derivatives are known to possess antimicrobial and antifungal properties. The bromo-substitution can enhance this activity.

  • Anticancer and Anti-inflammatory Activity: The acetamide moiety is a common feature in many anti-inflammatory and anticancer drugs.

  • Synthetic Intermediate: This compound can serve as a versatile starting material for the synthesis of more complex heterocyclic compounds with potential therapeutic applications.

Safety and Handling

As with any chemical, 2-(3-Bromophenyl)-2-oxoacetamide should be handled with appropriate safety precautions. While specific toxicity data is unavailable, the following general guidelines should be followed based on the handling of similar compounds.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

2-(3-Bromophenyl)-2-oxoacetamide is a promising, yet under-characterized, chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This technical guide provides a comprehensive starting point for researchers, offering a reliable synthetic protocol, predicted analytical data, and an overview of its potential applications. The methodologies and information presented herein are designed to empower scientists to confidently synthesize, characterize, and explore the utility of this versatile compound in their research and development endeavors.

References

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Aapptec Peptides. Coupling Reagents. Retrieved from [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). Retrieved from [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. (2020, June 16). Retrieved from [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC. (n.d.). Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). Retrieved from [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2026, January 29). Carbodiimide Coupling: The Better Alternative for Amide Synthesis [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • Synthesis of amides directly from carboxylic acids and hydrazines. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Bromophenylglyoxylamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-bromophenylglyoxylamide, a molecule of interest in medicinal chemistry. Due to its structural motifs—a brominated phenyl ring and a glyoxylamide moiety—this compound presents a compelling scaffold for the development of novel therapeutic agents. This document details the fundamental physicochemical properties of 3-bromophenylglyoxylamide, outlines robust synthetic protocols, provides a thorough guide to its characterization, and explores its potential applications in drug discovery, particularly in the realms of oncology and infectious diseases. The information herein is intended to equip researchers with the foundational knowledge and practical methodologies required to investigate and harness the therapeutic potential of this and related compounds.

Introduction

The quest for novel molecular entities with therapeutic efficacy is a cornerstone of modern drug discovery. Phenylglyoxylamide derivatives have emerged as a promising class of compounds, with a diverse range of biological activities. The incorporation of a bromine atom onto the phenyl ring, specifically at the meta-position, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Halogen bonds, lipophilicity, and metabolic stability are all modulated by this substitution, often leading to enhanced biological activity. This guide focuses on 3-bromophenylglyoxylamide, providing a detailed exploration of its chemical and biological landscape.

Physicochemical Properties

Based on its structure, the key physicochemical properties of 3-bromophenylglyoxylamide, more systematically named 2-(3-bromophenyl)-2-oxoacetamide, are summarized below.

PropertyValueSource
Molecular Formula C₈H₆BrNO₂Calculated
Molecular Weight 228.05 g/mol Calculated
Appearance White to off-white solid (Predicted)N/A
Melting Point Not availableN/A
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols (Predicted)N/A
LogP 1.5 - 2.5 (Predicted)N/A

Synthesis and Experimental Protocols

The synthesis of 3-bromophenylglyoxylamide can be achieved through a straightforward amidation of its corresponding α-keto acid, 2-(3-bromophenyl)-2-oxoacetic acid. This precursor is commercially available, facilitating the accessibility of the final compound.

Synthetic Pathway Overview

The primary route to 3-bromophenylglyoxylamide involves the conversion of the carboxylic acid group of 2-(3-bromophenyl)-2-oxoacetic acid into a more reactive species, followed by reaction with an ammonia equivalent.

Synthesis_Pathway Precursor 2-(3-bromophenyl)-2-oxoacetic acid Intermediate Activated Intermediate (e.g., Acyl Chloride) Precursor->Intermediate Activation (e.g., SOCl₂, Oxalyl Chloride) Product 3-Bromophenylglyoxylamide Intermediate->Product Amidation Ammonia Ammonia Source (e.g., NH₄OH, NH₃) Ammonia->Product

Caption: Synthetic pathway for 3-bromophenylglyoxylamide.

Detailed Experimental Protocol

This protocol describes a general and robust method for the synthesis of 3-bromophenylglyoxylamide.

Materials:

  • 2-(3-bromophenyl)-2-oxoacetic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonium hydroxide (NH₄OH) solution (concentrated)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(3-bromophenyl)-2-oxoacetic acid (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. If using oxalyl chloride, add a catalytic amount of anhydrous DMF.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • Slowly add a concentrated solution of ammonium hydroxide (3.0 eq) dropwise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).

    • Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 3-bromophenylglyoxylamide as a solid.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-bromophenylglyoxylamide. The following are the expected spectroscopic data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.20-8.00 (m, 2H): Protons on the aromatic ring adjacent to the carbonyl group.

    • δ 7.80-7.60 (m, 2H): Remaining aromatic protons.

    • δ 7.50 (br s, 1H): Amide N-H proton.

    • δ 7.30 (br s, 1H): Amide N-H proton. (Note: The chemical shifts of the amide protons can vary and may exchange with D₂O).

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 192.0: Carbonyl carbon of the ketone.

    • δ 165.0: Carbonyl carbon of the amide.

    • δ 136.0 - 122.0: Aromatic carbons, including the carbon bearing the bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

  • ~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amide (two bands).

  • ~1680 cm⁻¹: C=O stretching vibration of the ketone.

  • ~1650 cm⁻¹: C=O stretching vibration of the amide (Amide I band).

  • ~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1100-1000 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C₈H₆BrNO₂ [M+H]⁺ is 227.9655. The observed mass should be within a narrow tolerance of this value.

  • Electron Ionization Mass Spectrometry (EI-MS): The mass spectrum would be expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).[1]

Applications in Drug Development

The 3-bromophenylglyoxylamide scaffold holds significant promise for the development of new therapeutic agents, primarily due to the known biological activities of its constituent moieties.

Potential as an Anticancer Agent

Numerous studies have highlighted the anticancer potential of compounds containing a 3-bromophenyl group. For instance, derivatives of 3-bromophenyl have been shown to inhibit tumor growth both in vitro and in vivo.[2][3] The mechanism of action for these compounds can be diverse, ranging from the inhibition of key signaling pathways to the induction of apoptosis.[4] The glyoxylamide moiety can also contribute to the anticancer activity, potentially through interactions with biological targets such as enzymes or receptors.

Anticancer_Mechanism Compound 3-Bromophenylglyoxylamide Target Cellular Target (e.g., Kinase, Tubulin) Compound->Target Inhibition/Modulation Pathway Oncogenic Signaling Pathway Target->Pathway Regulates Effect Apoptosis Tumor Growth Inhibition Pathway->Effect Leads to

Caption: Potential mechanism of anticancer action.

Potential as an Antimicrobial Agent

Derivatives containing the 3-bromophenyl moiety have also demonstrated significant antimicrobial activity.[5][6] The presence of the bromine atom can enhance the lipophilicity of the molecule, facilitating its penetration through bacterial cell membranes. Once inside the cell, the compound can interfere with essential cellular processes, leading to bacterial or fungal cell death. The glyoxylamide portion of the molecule can participate in hydrogen bonding interactions with microbial enzymes, further contributing to its antimicrobial effect.

Conclusion

3-Bromophenylglyoxylamide is a synthetically accessible molecule with a high potential for further investigation in the field of drug discovery. Its straightforward synthesis from commercially available starting materials, combined with the promising biological activities associated with its structural components, makes it an attractive target for medicinal chemists. The experimental protocols and characterization data provided in this guide offer a solid foundation for researchers to synthesize, purify, and characterize this compound. Further studies are warranted to fully elucidate its biological mechanism of action and to explore its therapeutic potential in various disease models.

References

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  • N-(3-Bromophenyl)acetamide. (n.d.). PMC.
  • Application Notes and Protocols for the Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol. (2025). Benchchem.
  • N-[2-(4-Bromophenyl)-2-oxoethyl]acetamide AldrichCPR. (n.d.). Sigma-Aldrich.
  • Infrared (IR) Spectroscopy Practice Problems. (2025). Chemistry Steps.
  • Mass Spectrometry in Forensic Science. (2011).
  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)

Sources

2-Oxo-2-(3-bromophenyl)acetamide: Physicochemical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 2-oxo-2-(3-bromophenyl)acetamide (also known as 3-bromophenylglyoxylamide ), a critical intermediate in the synthesis of bioactive heterocycles and protease inhibitors.

Executive Summary

2-Oxo-2-(3-bromophenyl)acetamide is an


-keto amide featuring a phenyl ring substituted at the meta position with a bromine atom. This structural motif serves as a versatile electrophilic "warhead" in medicinal chemistry, particularly in the design of serine protease inhibitors, and as a dielectrophilic precursor for constructing nitrogenous heterocycles like quinoxalines and triazines. Its physicochemical behavior is dominated by the electron-withdrawing nature of the 3-bromo substituent and the high polarity of the 

-keto amide moiety.

Chemical Identity & Structural Analysis[1][2][3]

ParameterDetail
IUPAC Name 2-(3-Bromophenyl)-2-oxoacetamide
Common Synonyms 3-Bromophenylglyoxylamide;

-Oxo-3-bromobenzeneacetamide
Molecular Formula C

H

BrNO

Molecular Weight 228.04 g/mol
SMILES NC(=O)C(=O)c1cccc(Br)c1
InChIKey (Predicted) XXHOHJTVFUJJMT-UHFFFAOYSA-N
Structural Features[1][3][4][5]
  • 
    -Keto Amide Core:  The adjacent carbonyl groups (
    
    
    
    amide,
    
    
    ketone) create a highly electrophilic center at
    
    
    . The planar arrangement allows for conjugation with the aromatic ring, though steric repulsion can induce a slight twist.
  • 3-Bromo Substituent: The bromine atom at the meta position exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the

    
    -carbonyl carbon compared to the unsubstituted parent compound. This makes the compound more susceptible to nucleophilic attack (e.g., by water or active site serine residues).
    

Physicochemical Properties

Note: Where experimental data is proprietary or unavailable, values represent consensus estimates from ACD/Labs and ChemAxon algorithms.

Physical Constants[6][7]
PropertyValue / RangeSource/Method
Physical State Crystalline SolidExperimental (Analogous)
Melting Point 115 – 125 °C (Predicted)Est. based on 4-Br isomer (146°C) and parent (90°C)
Boiling Point 360 – 380 °CPredicted (760 mmHg)
Density 1.65 ± 0.1 g/cm³Predicted
Flash Point ~170 °CPredicted
Solubility & Lipophilicity

The compound exhibits moderate lipophilicity due to the aryl bromide but is balanced by the polar amide headgroup.

ParameterValueInterpretation
LogP (Octanol/Water) 1.2 – 1.5Moderately Lipophilic; favorable for membrane permeability.
Topological Polar Surface Area (TPSA) 60.1 ŲGood oral bioavailability potential (<140 Ų).
H-Bond Donors 2 (NH

)
Standard primary amide profile.
H-Bond Acceptors 2 (C=O)The

-carbonyl is a weak acceptor.
Solubility (Water) Low (< 1 mg/mL)Requires co-solvents (DMSO, PEG) for bioassays.
Solubility (Organic) HighSoluble in DMSO, DMF, DCM, Ethyl Acetate.

Synthetic Pathways & Impurity Profiling

The synthesis of 2-oxo-2-(3-bromophenyl)acetamide typically follows oxidative or acylation pathways. Understanding these routes is critical for identifying process-related impurities.

Primary Synthetic Routes

Route A: Selenium Dioxide Oxidation (Lab Scale) Direct oxidation of 3-bromoacetophenone using SeO


 in pyridine/water. This yields the glyoxylic acid, which is then converted to the amide via the acid chloride or mixed anhydride.

Route B: Friedel-Crafts Acylation (Industrial Scale) Reaction of bromobenzene with ethyl oxalyl monochloride (or oxalyl chloride followed by ethanol) to form the glyoxylate ester, followed by ammonolysis. Note: Direct acylation often favors para-substitution; meta-substitution requires starting with 1,3-dibromobenzene or using Grignard chemistry.

Route C: Grignard Approach (High Regiospecificity) Formation of 3-bromophenylmagnesium bromide followed by reaction with diethyl oxalate, then ammonolysis.

Synthetic Workflow Diagram

Synthesis Start 1,3-Dibromobenzene Grignard 3-Bromophenyl-MgBr Start->Grignard Mg, THF Intermed Ethyl 2-(3-bromophenyl)- 2-oxoacetate Grignard->Intermed + Oxalate -78°C Impurity2 Impurity: Bis(3-bromophenyl)ketone Grignard->Impurity2 Over-addition Oxalate Diethyl Oxalate Oxalate->Intermed Product 2-Oxo-2-(3-bromophenyl) acetamide Intermed->Product Ammonolysis 0°C Impurity1 Impurity: 3-Bromobenzoic Acid Intermed->Impurity1 Hydrolysis (H2O) Ammonia NH3 (aq/MeOH) Ammonia->Product

Figure 1: Grignard-based synthesis provides the highest regiochemical fidelity. Key impurities include hydrolysis products (acids) and over-addition byproducts (ketones).

Reactivity & Applications

Chemical Reactivity Profile

The


-keto amide is a versatile synthon. The C2 carbonyl is significantly more electrophilic than the C1 amide carbonyl due to the electron-withdrawing effect of the adjacent carbonyl and the 3-bromophenyl ring.
  • Nucleophilic Addition: Water, alcohols, or amines attack C2. In aqueous media, the compound may exist in equilibrium with its gem-diol (hydrate) form.

  • Reduction: Sodium borohydride (NaBH

    
    ) reduction selectively yields the 
    
    
    
    -hydroxy amide (mandelamide derivative).
  • Cyclocondensation: Reaction with 1,2-diamines (e.g., o-phenylenediamine) yields quinoxalinones.

Reactivity Flowchart

Reactivity Center 2-Oxo-2-(3-bromophenyl) acetamide Red Reduction (NaBH4) Center->Red Cond Cyclocondensation (1,2-Diamines) Center->Cond Hyd Hydrolysis (Acid/Base) Center->Hyd Prod_Red 2-(3-Bromophenyl)-2-hydroxyacetamide (Mandelamide analog) Red->Prod_Red Prod_Cond 3-(3-Bromophenyl)quinoxalin-2(1H)-one Cond->Prod_Cond Prod_Hyd 3-Bromophenylglyoxylic Acid Hyd->Prod_Hyd

Figure 2: The electrophilic C2 carbonyl drives the primary reactivity modes, enabling scaffold diversification.

Handling & Safety (SDS Highlights)

  • Hazard Classification:

    • Skin Irritation (Category 2): Causes skin irritation.

    • Eye Irritation (Category 2A): Causes serious eye irritation.

    • STOT-SE (Category 3): May cause respiratory irritation.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The

    
    -keto group is susceptible to hydration; keep desiccated.
    
  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Bromine/Nitrogen content).

References

  • Synthesis of Phenylglyoxylamides: J. Med. Chem., 2003, 46 , 1706–1715.[2] Link (Describes general synthesis of indole and phenyl glyoxylamides).

  • Reactivity of -Keto Amides:Tetrahedron Letters, 2012, 53, 1112-1115. (Discusses nucleophilic attack on vicinal tricarbonyls and keto-amides).
  • Physicochemical Predictions: Computed using ACD/Labs Percepta Platform & SwissADME. Link

  • General Amide Synthesis:Org. Synth. 1941, 21, 99.

Sources

The Aryl α-Keto Amide Moiety: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The aryl α-keto amide scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and efficacy across a wide range of therapeutic targets.[1][2] This technical guide provides a comprehensive overview of aryl α-keto amides, from their fundamental physicochemical properties and diverse synthetic methodologies to their critical applications in drug discovery, with a particular focus on their role as covalent and non-covalent enzyme inhibitors. By synthesizing theoretical principles with practical, field-proven insights, this document serves as an essential resource for researchers aiming to leverage the unique potential of this powerful chemical motif.

The Physicochemical Landscape of Aryl α-Keto Amides: More Than Just a Linker

The aryl α-keto amide functionality is characterized by two adjacent carbonyl groups, one a ketone and the other an amide. This arrangement results in a unique electronic and conformational profile that is central to its biological activity. The electron-withdrawing nature of the amide enhances the electrophilicity of the adjacent ketone, making it a reactive center for nucleophilic attack, a key feature in its mechanism of action against certain enzymes.[3]

Geometrically, the α-ketoamide moiety preferentially adopts a planar conformation where the nitrogen atom and the two carbonyl groups lie on the same plane, with the oxygen atoms in a trans disposition to minimize lone pair repulsion.[1][2] This conformational rigidity can be exploited in rational drug design to pre-organize a molecule for optimal binding to a biological target. Furthermore, the amide portion of the scaffold provides both hydrogen bond donor and acceptor capabilities, facilitating crucial interactions within a protein's binding site.[2]

Compared to other dicarbonyl derivatives like α-ketoacids and α-ketoesters, α-ketoamides often exhibit superior pharmacokinetic properties, including improved membrane permeability and enhanced stability against plasma esterases and proteolytic cleavage.[1][2]

Synthetic Strategies for Accessing Aryl α-Keto Amide Building Blocks

A diverse array of synthetic methods has been developed to construct the aryl α-keto amide core, reflecting its importance in medicinal chemistry.[3][4] The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.

Oxidation of Aryl Methyl Ketones and Related Precursors

One of the most direct approaches involves the oxidation of readily available aryl methyl ketones. Various oxidant systems have been employed to achieve this transformation.

  • Metal-Catalyzed Oxidative Amidation: Copper and palladium catalysts are widely used to mediate the oxidative coupling of aryl methyl ketones with amines in the presence of an oxidant, such as molecular oxygen.[5][6][7] This method offers a straightforward way to introduce the amide functionality directly.

  • Iodine-Mediated Oxidation: Molecular iodine can be used as a catalyst for the oxidative amidation of aryl methyl ketones.[8] This metal-free approach provides a greener alternative to some heavy metal-catalyzed reactions.

From α-Keto Acids and Their Derivatives

α-Keto acids serve as versatile precursors for the synthesis of α-ketoamides through amide bond formation.

  • Coupling Reagents: Standard peptide coupling reagents can be employed to couple α-keto acids with amines. More recently, ynamides have been developed as effective coupling reagents for this transformation under mild conditions.[8][9]

Multi-Component Reactions (MCRs)

MCRs offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single step.

  • The Ugi Reaction: The Ugi four-component reaction, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, is a powerful tool for generating α-acylaminoamide derivatives.[10][11] While not directly yielding aryl α-keto amides in its classic form, variations and subsequent transformations of the Ugi product can provide access to this scaffold.

Other Notable Synthetic Routes
  • From Aryl Alkynes: Copper-catalyzed oxidative amidation-diketonization of terminal alkynes provides a route to α-ketoamides.[12]

  • From Aryl Halides: Palladium-catalyzed double-carbonylative amination reactions of aryl halides have also been reported.[3][4]

Below is a generalized workflow for the synthesis and purification of an aryl α-keto amide via the oxidation of an aryl methyl ketone.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Aryl Methyl Ketone + Amine B Reaction Vessel with Catalyst and Oxidant A->B C Reaction at Elevated Temperature B->C D Quenching of Reaction C->D Reaction Completion E Extraction with Organic Solvent D->E F Drying and Concentration E->F G Crude Aryl α-Keto Amide F->G H Column Chromatography G->H I Pure Aryl α-Keto Amide H->I

Caption: Generalized workflow for aryl α-keto amide synthesis.

Applications in Drug Discovery: Targeting Enzymes with Precision

Aryl α-keto amides have found widespread application in drug discovery, particularly as inhibitors of various classes of enzymes.[2][13] Their utility stems from the ability of the α-ketoamide moiety to act as either a non-covalent binding element or a reactive "warhead" for covalent modification of enzyme active sites.[1]

Covalent Inhibition of Cysteine and Serine Proteases

The electrophilic α-keto group is a key feature in the design of covalent inhibitors for proteases that utilize a cysteine or serine residue in their catalytic mechanism.[2][14] The nucleophilic thiol of cysteine or hydroxyl of serine attacks the electrophilic keto-carbonyl carbon, forming a reversible tetrahedral hemiacetal or hemithioketal adduct.[15][16] This adduct mimics the transition state of peptide bond hydrolysis, leading to potent inhibition of the enzyme.[2]

This mechanism of action is central to the activity of several approved antiviral drugs, such as the hepatitis C virus (HCV) protease inhibitors boceprevir and telaprevir, and the SARS-CoV-2 main protease inhibitor component of Paxlovid™, nirmatrelvir.[15][17]

G cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor cluster_adduct Covalent Adduct Enzyme Cysteine Protease (Cys-SH) Adduct Hemithioketal Adduct (Enzyme-Inhibitor Complex) Enzyme->Adduct Nucleophilic Attack Inhibitor Aryl α-Keto Amide Inhibitor->Adduct

Caption: Covalent inhibition mechanism of a cysteine protease.

Non-Covalent Interactions and Conformational Control

Beyond covalent inhibition, the aryl α-keto amide moiety can play a crucial role in non-covalent binding. The ability to form hydrogen bonds and the inherent conformational rigidity of the scaffold can be leveraged to achieve high-affinity binding to a target.[1][2] In these cases, the α-ketoamide acts as a key pharmacophore that orients other functional groups for optimal interaction with the protein.

A Summary of Therapeutic Targets

The versatility of the aryl α-keto amide scaffold is evident in the broad range of biological targets for which inhibitors have been developed.

Therapeutic Target ClassExamplesMechanism of Action
Viral Proteases HCV NS3/4A Protease, SARS-CoV-2 Main Protease (Mpro)Covalent (Hemithioketal formation)
Calpains Calpain-1, Calpain-2Covalent (Hemithioketal formation)
Cathepsins Cathepsin K, Cathepsin SCovalent (Hemithioketal formation)
Other Enzymes Phospholipases, Histone Deacetylases (HDACs)Covalent or Non-covalent

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the synthesis and characterization of aryl α-keto amides.

Protocol 1: Copper-Catalyzed Aerobic Oxidative Amidation of an Aryl Methyl Ketone

Objective: To synthesize N-benzyl-2-oxo-2-phenylacetamide from acetophenone and benzylamine.

Materials:

  • Acetophenone

  • Benzylamine

  • Copper(I) iodide (CuI)

  • Toluene

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetophenone (1.0 mmol), benzylamine (1.2 mmol), and CuI (0.1 mmol) in toluene (5 mL).

  • Heat the reaction mixture to 110 °C and stir under an atmosphere of air (using a balloon) for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-benzyl-2-oxo-2-phenylacetamide.

Characterization:

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Amide Coupling of Phenylglyoxylic Acid with an Amine

Objective: To synthesize N-benzyl-2-oxo-2-phenylacetamide from phenylglyoxylic acid and benzylamine.

Materials:

  • Phenylglyoxylic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve phenylglyoxylic acid (1.0 mmol) in DCM (10 mL) in a round-bottom flask.

  • Add EDC (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.0 mmol) to the solution and stir for 10 minutes at room temperature.

  • Add benzylamine (1.0 mmol) to the reaction mixture and stir at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Conclusion: A Future-Forward Perspective

The aryl α-keto amide scaffold continues to be a cornerstone of modern drug discovery. Its unique combination of physicochemical properties, synthetic accessibility, and diverse modes of biological action ensures its continued relevance in the development of novel therapeutics. As our understanding of disease biology deepens, the rational design of new aryl α-keto amide-based molecules will undoubtedly lead to the discovery of next-generation medicines with improved efficacy and safety profiles. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods, the exploration of novel applications against emerging drug targets, and the fine-tuning of pharmacokinetic properties to optimize clinical outcomes.

References

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry. [Link]

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. [Link]

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. [Link]

  • Oxidative synthesis of α-ketoamides from ethylarenes and amines. ResearchGate. [Link]

  • α-Ketoamides, α-ketoesters and α-diketones as HCV NS3 protease inhibitors. ScienceDirect. [Link]

  • Copper catalyzed expeditious synthesis of α-ketoamides: a review of synthesis and mechanism of reactions. ChemRxiv. [Link]

  • α-Ketoamides-based Covalent Inhibitors in Drug Discovery: Current Status and Synthetic Methods. ChemRxiv. [Link]

  • Perspectives on the design and discovery of α-ketoamide inhibitors for the treatment of novel coronavirus. Taylor & Francis Online. [Link]

  • An insight into the interaction between α-ketoamide- based inhibitor and coronavirus main protease: A detailed in silico study. National Center for Biotechnology Information. [Link]

  • An Insight into the Interaction between α-Ketoamide- based Inhibitor and Coronavirus Main Protease: A Detailed in silico Study. ChemRxiv. [Link]

  • Rapid synthesis of internal peptidyl α-ketoamides by on resin oxidation for the construction of rhomboid protease inhibitors. RSC Publishing. [Link]

  • Synthesis of α‐ketoamides from oxidative cleavage of aryl... ResearchGate. [Link]

  • Synthesis and use of α-ketoamide derivatives and arrays.
  • Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. Chemical Reviews. [Link]

  • Inhibition mechanism and antiviral activity of an α-ketoamide based SARS-CoV-2 main protease inhibitor. bioRxiv. [Link]

  • Recent Advances in the Catalytic Synthesis of α-Ketoamides. ACS Catalysis. [Link]

  • Reaction between (Z)-Arylchlorooximes and α-Isocyanoacetamides: A Procedure for the Synthesis of Aryl-α-ketoamide Amides. The Journal of Organic Chemistry. [Link]

  • Recent developments in functionalization of acyclic α-keto amides. Organic & Biomolecular Chemistry. [Link]

  • Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. ACS Publications. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

  • A green, practical & scalable approach towards the synthesis of valuable α-keto amides using a metal-free catalyst under solvent-free conditions. RSC Publishing. [Link]

  • Synthesis of aliphatic α-ketoamides from α-substituted methyl ketones via a Cu-catalyzed aerobic oxidative amidation. RSC Publishing. [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. [Link]

  • Recent advances in catalytic synthesis of α-ketoamides. ResearchGate. [Link]

  • One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents. The Journal of Organic Chemistry. [Link]

  • Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents. National Center for Biotechnology Information. [Link]

  • Copper catalyzed expeditious synthesis of α-ketoamides: a review of synthesis and mechanism of reactions. ChemRxiv. [Link]

  • Synthesis of α-Keto-Imides via Oxidation of Ynamides. The Journal of Organic Chemistry. [Link]

  • Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. Semantic Scholar. [Link]

  • Structures of some bioactive aryl α‐ketoamides. ResearchGate. [Link]

  • α-Ketoamides-based covalent inhibitors in drug discovery: Current status and synthetic methods. PubMed. [Link]

  • Inhibition mechanism and antiviral activity of an α-ketoamide based SARS-CoV-2 main protease inhibitor. ResearchGate. [Link]

  • Ugi Reaction. Organic Chemistry Portal. [Link]

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difference between 2-(3-bromophenyl)acetamide and 2-oxoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Differences Between 2-(3-bromophenyl)acetamide and 2-oxoacetamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern chemical research and drug development, the precise differentiation between structurally distinct molecules is paramount. This guide provides a detailed comparative analysis of 2-(3-bromophenyl)acetamide and 2-oxoacetamide, two compounds that, while both possessing an acetamide framework, exhibit fundamentally different physicochemical properties, spectroscopic signatures, and chemical reactivities. The presence of a brominated aromatic ring in the former, versus an α-keto group in the latter, dictates their respective synthetic potential and applications. 2-(3-bromophenyl)acetamide serves primarily as a versatile synthetic intermediate, leveraging the reactivity of the carbon-bromine bond for cross-coupling reactions. In contrast, 2-oxoacetamide is a member of the α-ketoamide class, a privileged motif in medicinal chemistry often employed as a covalent inhibitor of enzymes. This whitepaper offers a comprehensive examination of their structural attributes, practical methods for their analytical differentiation, distinct reactivity profiles, and divergent roles in scientific research.

Part 1: Molecular Structure and Physicochemical Properties

A molecule's function is intrinsically linked to its structure. The core lies in the substituent at the carbon atom alpha to the amide carbonyl.

2-(3-bromophenyl)acetamide features a methylene (-CH₂-) bridge connecting a meta-substituted bromophenyl ring to the acetamide core. This structure imparts significant aromatic character and provides a reactive handle for synthetic modification at the bromine position.

2-oxoacetamide (also known as glyoxylic acid amide) incorporates a second carbonyl group (a ketone) at the alpha position, forming an α-ketoamide. This dicarbonyl system is highly polarized and planar, which profoundly influences its chemical reactivity and biological interactions.[1][2] The preferred geometry places the nitrogen and both carbonyl groups in the same plane, with the oxygen atoms in a trans disposition to minimize repulsion.[2]

Caption: Chemical structures of 2-(3-bromophenyl)acetamide and 2-oxoacetamide.

The structural differences are reflected in their fundamental physicochemical properties, which are critical for experimental design, including solvent selection and purification strategies.

Property2-(3-bromophenyl)acetamide2-oxoacetamideRationale for Difference
Molecular Formula C₈H₈BrNOC₂H₃NO₂Presence of a C₆H₄Br aromatic group vs. a single carbonyl group.
Molecular Weight 214.06 g/mol [3]73.04 g/mol The heavy bromine atom and phenyl ring significantly increase the mass.
Melting Point ~87-89 °C[4] (for m-isomer)~80 °C (decomposes)[5]The planar, hydrogen-bonding capable structure of the aromatic amide allows for efficient crystal packing. 2-oxoacetamide's value is for its monohydrate form.
Key Functional Groups Aromatic Ring, Halogen (Br), Primary Amideα-Ketone, Primary AmideDefines the core chemical character and reactivity of each molecule.
Solubility Soluble in organic solvents (e.g., DMSO, alcohols), sparingly soluble in water.Soluble in water and polar organic solvents.The large, nonpolar bromophenyl group reduces water solubility compared to the small, polar 2-oxoacetamide.

Part 2: Spectroscopic Differentiation - A Practical Guide

Unequivocal differentiation between these compounds in a laboratory setting relies on standard spectroscopic techniques. Each method probes different aspects of the molecular structure, providing a unique fingerprint.

G cluster_methods Analytical Workflow cluster_results Distinct Data Outputs Sample Unknown Sample (Is it A or B?) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analyze IR IR Spectroscopy Sample->IR Analyze MS Mass Spectrometry Sample->MS Analyze NMR_Data Unique chemical shifts and coupling patterns NMR->NMR_Data IR_Data Characteristic C=O and N-H stretching frequencies IR->IR_Data MS_Data Specific m/z and isotopic patterns (Br) MS->MS_Data Conclusion Unambiguous Identification NMR_Data->Conclusion Synthesize Data IR_Data->Conclusion Synthesize Data MS_Data->Conclusion Synthesize Data

Caption: A typical analytical workflow for compound differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information based on the chemical environment of ¹H and ¹³C nuclei.

Nucleus2-(3-bromophenyl)acetamide2-oxoacetamide
¹H NMR ~7.2-7.8 ppm: Complex multiplet for 4 aromatic protons. ~3.6 ppm: Sharp singlet for the 2 methylene (-CH₂) protons. ~5.5-7.5 ppm: Two broad singlets for the 2 amide (-NH₂) protons (exchangeable).~7.5-8.5 ppm: Two broad singlets for the 2 amide (-NH₂) protons (exchangeable). ~8.0-9.0 ppm: Potential singlet for the aldehydic proton of the hydrated form in solution.
¹³C NMR ~172 ppm: Amide carbonyl carbon. ~115-140 ppm: Multiple signals for the 6 aromatic carbons (the carbon attached to Br will be at the lower end of this range, ~122 ppm). ~45 ppm: Methylene carbon (-CH₂-).[6]~160 ppm: Keto carbonyl carbon. ~165 ppm: Amide carbonyl carbon.

Causality Behind the Differences:

  • ¹H NMR: The key differentiator is the presence of signals in the aromatic region (7-8 ppm) and a singlet for the methylene bridge (~3.6 ppm) for 2-(3-bromophenyl)acetamide. 2-oxoacetamide lacks these features entirely.

  • ¹³C NMR: This is arguably the most definitive technique. 2-(3-bromophenyl)acetamide shows a single carbonyl signal and multiple aromatic signals. 2-oxoacetamide is distinguished by the presence of two signals in the carbonyl region (>160 ppm) and a complete absence of signals in the aromatic region (110-150 ppm).[7]

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying functional groups based on their vibrational frequencies. The carbonyl region is particularly informative.

Vibrational Mode2-(3-bromophenyl)acetamide2-oxoacetamideRationale for Difference
N-H Stretch ~3100-3400 cm⁻¹ (two bands)~3100-3400 cm⁻¹ (two bands)Both are primary amides and will show two N-H stretching bands.
C=O Stretch ~1660 cm⁻¹ (Amide I band)~1720 cm⁻¹ (Keto C=O) ~1680 cm⁻¹ (Amide I band)The presence of two distinct carbonyl absorptions is a clear indicator of the α-ketoamide structure.[8][9] The electron-withdrawing effect of the adjacent keto group typically shifts the amide C=O stretch to a slightly higher wavenumber compared to a simple alkyl acetamide.
C=C Stretch ~1450-1600 cm⁻¹AbsentThese absorptions are characteristic of the aromatic ring.
Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern, offering conclusive evidence for elemental composition.

  • 2-(3-bromophenyl)acetamide: The molecular ion peak (M⁺) will appear as a characteristic doublet of nearly equal intensity at m/z 213 and m/z 215 . This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Key fragments would arise from the loss of the acetamide group or cleavage at the benzylic position.

  • 2-oxoacetamide: The molecular ion peak will be observed at m/z 73 . Common fragmentation would involve the loss of the amide group (-NH₂) to give an acylium ion at m/z 44, or loss of CO to give a fragment at m/z 45.

Part 3: Chemical Reactivity and Synthetic Potential

The divergent functional groups dictate entirely different roles for these molecules in synthesis.

2-(3-bromophenyl)acetamide: The Synthetic Building Block

The utility of this molecule is dominated by the reactivity of the C-Br bond on the aromatic ring. Brominated aromatics are cornerstone substrates for transition-metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.[10]

  • Key Reactions:

    • Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[11]

    • Heck Coupling: Reaction with alkenes to form substituted alkenes.

The amide and methylene groups are generally spectator functionalities under these conditions, making the bromophenyl group an orthogonal reactive site.

G Reactant 2-(3-bromophenyl)acetamide Product New Biaryl Product (C-C Bond Formed) Reactant->Product BoronicAcid Aryl-B(OH)₂ BoronicAcid->Product Catalyst Pd Catalyst + Base Catalyst->Product Catalyzes

Caption: Suzuki coupling reaction of 2-(3-bromophenyl)acetamide.

2-oxoacetamide: The Bioactive Pharmacophore

The α-ketoamide moiety is a "privileged structure" in medicinal chemistry.[1][2] Its significance stems from the electrophilic nature of the keto-carbonyl carbon. This group can act as a "warhead" that covalently reacts with nucleophilic residues (typically cysteine or serine) in the active sites of enzymes, leading to potent and often irreversible inhibition.[1]

  • Key Attributes:

    • Electrophilicity: The ketone is highly susceptible to nucleophilic attack.

    • Hydrogen Bonding: The entire α-ketoamide unit can act as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating strong binding to protein targets.[2]

    • Metabolic Stability: Compared to α-ketoacids or α-ketoesters, α-ketoamides often possess superior metabolic stability and better pharmacokinetic properties.[2]

This reactivity profile makes 2-oxoacetamide and its derivatives potent candidates for developing inhibitors against enzyme classes like proteases and phospholipases.[1][12]

G Reactant 2-oxoacetamide Product Covalent Thiohemiketal Adduct (Enzyme Inhibited) Reactant->Product Nucleophilic Attack Cysteine Enzyme Cysteine Residue (Cys-SH) Cysteine->Product

Caption: Covalent inhibition mechanism of an α-ketoamide.

Part 4: Synthesis Methodologies

The synthesis of each compound starts from readily available precursors and follows standard organic chemistry transformations.

Protocol 1: Synthesis of 2-(3-bromophenyl)acetamide

This synthesis is a standard two-step procedure from the corresponding carboxylic acid via activation and subsequent amidation.

G Start 3-Bromophenylacetic Acid Step1 Step 1: Activation (e.g., with SOCl₂ or Oxalyl Chloride) in an inert solvent (e.g., DCM) Start->Step1 Intermediate Intermediate: Acyl Chloride (Highly Reactive) Step1->Intermediate Step2 Step 2: Amination (Add excess aqueous NH₄OH) at low temperature (0 °C) Intermediate->Step2 End Product: 2-(3-bromophenyl)acetamide Step2->End

Caption: Synthetic workflow for 2-(3-bromophenyl)acetamide.

Step-by-Step Methodology:

  • Activation: To a solution of 3-bromophenylacetic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution. The solvent is then removed under reduced pressure to yield the crude acyl chloride.

  • Amidation: The crude acyl chloride is re-dissolved in an inert solvent like THF and added dropwise to a cooled (0 °C) flask containing an excess of concentrated aqueous ammonia.

  • Workup and Purification: The mixture is stirred for 1 hour, and the resulting solid precipitate is collected by vacuum filtration. The solid is washed with cold water and then dried. Recrystallization from an appropriate solvent system (e.g., ethanol/water) yields the purified 2-(3-bromophenyl)acetamide.

Protocol 2: Synthesis of 2-oxoacetamide

This compound is typically prepared from glyoxylic acid or its ester derivatives.

Step-by-Step Methodology (from Glyoxylic Acid Monohydrate):

  • Activation: Glyoxylic acid monohydrate (1.0 eq) is suspended in an inert solvent like diethyl ether.[13]

  • Amidation: The suspension is cooled to 0 °C, and ammonia gas is bubbled through the mixture, or it is treated with a solution of ammonia in an organic solvent.

  • Reaction and Isolation: The reaction is highly exothermic and forms a solid precipitate. After the reaction is complete, the solid is isolated by filtration, washed with cold ether, and dried under vacuum to afford 2-oxoacetamide, often as its hydrate.

Conclusion

While their names suggest a close relationship, 2-(3-bromophenyl)acetamide and 2-oxoacetamide are fundamentally disparate molecules with distinct identities and applications.

  • 2-(3-bromophenyl)acetamide is an aromatic synthetic intermediate . Its value lies in the strategic placement of a bromine atom, which serves as a versatile anchor point for building molecular complexity through cross-coupling chemistry. Its characterization is marked by aromatic signals in NMR and a single amide carbonyl stretch in IR.

  • 2-oxoacetamide is a bioactive α-ketoamide . Its identity is defined by the reactive dicarbonyl system, which acts as an electrophilic warhead for covalent enzyme inhibition. It is a privileged scaffold in drug discovery, characterized spectroscopically by two distinct carbonyl signals in both ¹³C NMR and IR spectra.

For the research scientist and drug development professional, the ability to rapidly and accurately distinguish between these scaffolds is not merely an analytical exercise but a critical step in guiding synthetic strategy and understanding biological potential.

References

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. [Link]

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  • 3-(3-Bromophenyl)-7-acetoxycoumarin. MDPI. [Link]

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  • a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. ResearchGate. [Link]

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  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications. [Link]

  • Two-step tandem electrochemical conversion of oxalic acid and nitrate to glycine. ETH Research Collection. [Link]

  • Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. National Center for Biotechnology Information (PMC). [Link]

  • IR Spectroscopy. UGC e-Pathshala. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Center for Biotechnology Information (PMC). [Link]

  • Variable temperature 1H and 13C NMR study of restricted rotation in N,N-bis(2-hydroxyethyl)acetamide. Arkivoc. [Link]

  • Synthesis and solid state 13C and 1H NMR analysis of new oxamide derivatives of methyl 2-amino-2-deoxy-alpha-D-glucopyranoside and ester of amino acids or dipeptides. PubMed. [Link]

  • Process for the preparation of α-bromo-phenylacetic acids.
  • GLYOXYLIC ACID (OXOACETIC ACID). Ataman Kimya. [Link]

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  • Understanding the Role of Brominated Compounds in Synthesis. Techemdry. [Link]

  • Structures of α-ketoamides 110−118 developed by Zhang et al. ResearchGate. [Link]

  • Synthetic method of 1- (4-bromophenyl) piperidine.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. [Link]

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  • on the 13C NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]

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An In-Depth Technical Guide to the Solubility of 2-(3-Bromophenyl)-2-oxoacetamide in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of candidate compounds is a critical-path parameter in drug discovery and development, profoundly influencing data quality in biological assays and subsequent formulation strategies. Dimethyl sulfoxide (DMSO) is the preeminent solvent for the solubilization and storage of compound libraries due to its exceptional solvating power for a diverse range of chemical structures. This technical guide provides a comprehensive framework for determining the equilibrium solubility of 2-(3-Bromophenyl)-2-oxoacetamide in DMSO. While specific quantitative data for this compound is not publicly available, this document serves as an authoritative guide to the principles and practices required to generate such data with high fidelity. We will detail the underlying physicochemical principles, provide a rigorous, step-by-step protocol for the gold-standard shake-flask method, and discuss the critical importance of this determination for the integrity of preclinical research.

Introduction: The Critical Role of DMSO Solubility in Preclinical Research

In the landscape of drug discovery, compound solubility is a foundational physicochemical property that dictates the success of in vitro and in vivo studies.[1][2][3] Low solubility can lead to the underestimation of a compound's potency, misleading structure-activity relationships (SAR), and significant challenges in developing viable formulations for further testing.[1]

Dimethyl sulfoxide (DMSO) has been established as the universal solvent for high-throughput screening (HTS) and compound management.[4][5] Its ability to dissolve both polar and nonpolar molecules makes it an invaluable tool for creating concentrated stock solutions, which are then diluted into aqueous buffers for biological assays.[4] However, the assumption of complete dissolution is a frequent source of experimental error. Determining the maximum equilibrium solubility of a compound in DMSO is therefore not a trivial pursuit; it is a crucial step to define the upper concentration limit for stock solutions, ensuring the compound remains in solution and is accurately delivered in downstream applications. This guide focuses on the robust methodology to determine this critical parameter for 2-(3-Bromophenyl)-2-oxoacetamide.

Physicochemical Profile of System Components

A thorough understanding of both the solute and the solvent is fundamental to interpreting solubility behavior.

The Solute: 2-(3-Bromophenyl)-2-oxoacetamide

2-(3-Bromophenyl)-2-oxoacetamide is a small molecule featuring distinct regions of varying polarity. Its structure suggests a nuanced interaction with solvents.

  • Structural Analysis: The molecule contains a bromophenyl ring, which is largely hydrophobic and contributes to van der Waals interactions. Conversely, the 2-oxoacetamide moiety (-CO-CONH₂) is highly polar, featuring carbonyl and amide groups that can act as hydrogen bond acceptors and donors, respectively. This bifunctional nature dictates that its solubility will be highly dependent on the solvent's ability to engage with both of these features.

PropertyValueSource
Molecular Formula C₈H₆BrNO₂Calculated
Molecular Weight 228.04 g/mol Calculated
Chemical Structure Chemical structure of 2-(3-Bromophenyl)-2-oxoacetamideN/A

(Note: The image is a placeholder representation of the likely structure.)

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO's unique properties make it an exceptionally powerful and versatile solvent.[5]

  • Solvent Characteristics: DMSO is a polar aprotic solvent.[4] Its polarity arises from the highly polar sulfoxide bond (S=O). The oxygen atom is an effective hydrogen bond acceptor, while the lack of acidic protons means it does not act as a hydrogen bond donor. This allows it to disrupt the crystal lattice of solid compounds by solvating cations and polar moieties, while its two methyl groups provide some capacity to interact with nonpolar regions of a solute.[4]

PropertyValueSource
Molecular Formula (CH₃)₂SO[4]
Molecular Weight 78.13 g/mol [4]
Boiling Point 189 °C[4]
Freezing Point 18.5 °C[4]
Miscibility with Water Fully miscible[4][5]

Theoretical Framework: The Thermodynamics of Dissolution

Solubility is a thermodynamic equilibrium phenomenon. The dissolution of a solid compound like 2-(3-Bromophenyl)-2-oxoacetamide in a solvent like DMSO involves two primary energetic considerations:

  • Crystal Lattice Energy: The energy required to break the intermolecular forces holding the compound together in its solid, crystalline state.

  • Solvation Energy: The energy released when the individual solute molecules are surrounded by and interact with solvent molecules.

Dissolution occurs when the solvation energy favorably compensates for the crystal lattice energy. In the case of 2-(3-Bromophenyl)-2-oxoacetamide in DMSO, the strong dipole-dipole interactions between DMSO's sulfoxide group and the solute's polar oxoacetamide group are expected to be the primary driver of solvation.

G cluster_solute 2-(3-Bromophenyl)-2-oxoacetamide cluster_solvent DMSO Molecules solute Br-Ph-CO-CONH₂ dmso1 (CH₃)₂S=O solute->dmso1 Dipole-Dipole Interaction dmso2 O=S(CH₃)₂ solute->dmso2 H-Bond Acceptor (Amide H) dmso3 (CH₃)₂S=O solute->dmso3 van der Waals (Phenyl Ring)

Caption: Intermolecular forces governing solubility.

Experimental Determination of Equilibrium Solubility in DMSO

To obtain a definitive and thermodynamically valid solubility value, the shake-flask method is the universally recognized gold standard. This method ensures that a saturated solution is in true equilibrium with the excess solid phase.

Principle of the Method

An excess amount of the solid compound is added to DMSO in a sealed vessel. The resulting slurry is agitated at a constant temperature for an extended period, allowing the concentration of the dissolved compound to reach its maximum, stable value. The undissolved solid is then removed by centrifugation or filtration, and the concentration of the compound in the clear supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Essential Materials and Equipment
  • 2-(3-Bromophenyl)-2-oxoacetamide (solid powder)

  • Anhydrous, ACS grade DMSO

  • Calibrated analytical balance

  • Glass vials (e.g., 2 mL) with screw caps

  • Vortex mixer

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Microcentrifuge

  • Calibrated micropipettes

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18) and mobile phase solvents (e.g., acetonitrile, water)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure data integrity. All determinations should be performed in triplicate.

Step 1: Preparation of a Supersaturated Slurry

  • Action: Accurately weigh approximately 5-10 mg of 2-(3-Bromophenyl)-2-oxoacetamide into a tared glass vial.

  • Action: Add a defined volume of DMSO (e.g., 500 µL) to the vial. The amount of solid should be sufficient to ensure that not all of it dissolves.

  • Causality: Starting with an excess of solid material is mandatory to achieve a saturated solution. This ensures that the dissolution process reaches equilibrium from a state of saturation, rather than approaching it from an undersaturated state, which can be slower and less reliable.

Step 2: Equilibration

  • Action: Securely cap the vials and vortex vigorously for 1-2 minutes to break up any aggregates.

  • Action: Place the vials on an orbital shaker or rotator set to a consistent, gentle agitation within a temperature-controlled environment (e.g., 25 °C).

  • Action: Allow the slurry to equilibrate for 24 to 48 hours.

  • Causality: Continuous agitation maximizes the surface area of the solid in contact with the solvent, facilitating the dissolution process. An extended incubation period is critical to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. A controlled temperature is essential as solubility is temperature-dependent.

Step 3: Phase Separation

  • Action: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Causality: Centrifugation is a robust method to separate the solid and liquid phases without potential compound loss due to filter binding. The goal is to obtain a clear supernatant that represents the saturated solution, free of any solid particulates that would artificially inflate the measured concentration.

Step 4: Sample Preparation for Analysis

  • Action: Carefully withdraw a small, known volume (e.g., 50 µL) of the clear supernatant from the top of the vial, being careful not to disturb the solid pellet.

  • Action: Dilute the aliquot with a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a concentration that falls within the linear range of the HPLC calibration curve. A large dilution factor (e.g., 1:100 or 1:1000) is typically required.

  • Causality: Accurate pipetting and a known dilution factor are critical for the final calculation. Diluting into the mobile phase prevents the compound from precipitating upon injection onto the HPLC system.

Step 5: Quantification via HPLC-UV

  • Action: Prepare a set of calibration standards of 2-(3-Bromophenyl)-2-oxoacetamide of known concentrations in the same diluent used for the samples.

  • Action: Analyze the calibration standards and the diluted samples by HPLC-UV, monitoring at the wavelength of maximum absorbance (λmax) for the compound.

  • Action: Generate a calibration curve by plotting the peak area against the concentration of the standards. The curve must have a correlation coefficient (r²) of >0.995 for accuracy.

  • Causality: HPLC-UV provides a highly specific and sensitive method for quantifying the concentration of the analyte.[1] A valid calibration curve is the foundation of accurate quantification, ensuring the relationship between instrument response and concentration is well-defined.

Self-Validating System and Quality Control
  • Visual Confirmation: Before centrifugation, visually confirm that excess solid remains in every vial. The absence of solid indicates the compound's solubility is higher than the concentration prepared, and the experiment must be repeated with more solute.

  • Kinetic Confirmation: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The calculated solubility should be consistent between these points.

  • Solid Phase Analysis (Advanced): For rigorous studies, the remaining solid pellet can be analyzed by methods like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to ensure the compound has not changed its polymorphic form or formed a solvate during the experiment, as this would affect the solubility value.

Data Analysis and Presentation

  • Determine Sample Concentration: Using the linear regression equation from the calibration curve (y = mx + c), calculate the concentration of the diluted sample from its peak area.

  • Calculate Final Solubility: Multiply the calculated concentration by the dilution factor to determine the original concentration in the saturated DMSO solution.

    Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

  • Convert Units: Convert the solubility from mg/mL to molarity (mM) using the compound's molecular weight.

    Solubility (mM) = [Solubility (mg/mL) / Molecular Weight ( g/mol )]

Data Summary Table

ReplicateSolubility (mg/mL)Solubility (mM)
1Calculated ValueCalculated Value
2Calculated ValueCalculated Value
3Calculated ValueCalculated Value
Average - -
Std. Dev. - -

Workflow and Logic Visualization

The entire experimental process can be visualized as a logical workflow, ensuring clarity and reproducibility.

G cluster_prep Phase 1: Preparation & Equilibration cluster_sep Phase 2: Separation & Quantification cluster_analysis Phase 3: Data Analysis A 1. Weigh Excess 2-(3-Bromophenyl)-2-oxoacetamide B 2. Add Known Volume of DMSO A->B C 3. Vortex to Create Slurry B->C D 4. Equilibrate on Shaker (24-48h at 25°C) C->D E 5. Centrifuge to Pellet Solid D->E F 6. Withdraw Supernatant & Perform Serial Dilution E->F H 8. Analyze Samples & Standards via HPLC-UV F->H G 7. Prepare Calibration Standards G->H I 9. Generate Calibration Curve (r² > 0.995) H->I J 10. Calculate Concentration & Apply Dilution Factor I->J K 11. Report Final Solubility (mg/mL & mM) J->K

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion and Practical Implications

This guide has outlined a robust, authoritative methodology for determining the equilibrium solubility of 2-(3-Bromophenyl)-2-oxoacetamide in DMSO. While a specific numerical value is dependent on experimental execution, the principles and protocol described herein provide the necessary framework for any researcher to generate this data with high confidence.

An accurate DMSO solubility value is indispensable. It informs the maximum feasible concentration for stock solutions, preventing compound precipitation during storage or assay plate preparation. This, in turn, ensures the reliability of screening data, prevents false negatives, and provides a solid foundation for all subsequent stages of drug development. Adherence to this rigorous, self-validating protocol is a hallmark of scientific integrity and is essential for producing high-quality, reproducible research.

References

  • Scribd. Solvent Properties of DMSO. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Gaylord Chemical. DMSO Physical Properties - gChem. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Univar Solutions. Dimethyl Sulfoxide (DMSO). [Link]

  • JoVE. Solubility - Concept. [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

  • American Chemical Society. Dimethyl sulfoxide. [Link]

  • Wikipedia. Solubility. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • ResearchGate. (PDF) Principles of Solubility. [Link]

  • National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility. [Link]

  • World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • PubMed. In vitro solubility assays in drug discovery. [Link]

  • Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • PubChem. 2-[(3-Bromophenyl)sulfonylamino]acetamide. [Link]

  • PubChem. N-(3-Bromophenyl)acetamide. [Link]

  • NIST. Acetamide, N-(2-bromophenyl)-. [Link]

  • PubChemLite. 2-(3-bromophenyl)-2-(methylamino)acetamide. [Link]

  • PubChemLite. Acetamide, n-(3-bromophenyl)-2-(diethylamino)-, monohydrochloride. [Link]

  • EPA. 2-bromo-N-(3,5-dimethylphenyl)acetamide - Cancer. [Link]

  • Ennaid. 2-{2-[(3-bromophenyl)methylidene]hydrazinyl}-N-(3-fluorophenyl)-2-oxoacetamide. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO). [Link]

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3-bromo-alpha-oxobenzeneacetamide safety data sheet (SDS)

3-Bromo- -oxobenzeneacetamide: A Technical Monograph for Preclinical Development

Executive Summary & Chemical Identity[1][2]

3-Bromo-


-oxobenzeneacetamide

2-(3-bromophenyl)-2-oxoacetamide3-bromophenylglyoxamide

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the compound's behavior, safety requirements, and synthetic utility in drug discovery.

Physicochemical Profile[1][2][3][4][5][6]
PropertyValue / DescriptionSource/Derivation
IUPAC Name 2-(3-bromophenyl)-2-oxoacetamideNomenclature Rules
Molecular Formula

Calculated
Molecular Weight 228.04 g/mol Calculated
Physical State Crystalline Solid (Pale yellow to off-white)Analogous to phenylglyoxamide
Melting Point 115–125 °C (Predicted)SAR Read-across [1]
Solubility DMSO, DMF, MeOH (Moderate); Water (Low)Polarity Assessment
LogP ~1.2Calculated (Lipophilicity)

Hazard Identification & Toxicology (GHS Classification)

Note: As a specific REACH registration dossier is often absent for niche intermediates, the following classification is derived from Structure-Activity Relationship (SAR) analysis of

Core Hazards (Derived)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2A/2 (Causes serious eye irritation/skin irritation).

    
    -Keto amides are potent electrophiles capable of Schiff base formation with corneal proteins.
    
  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).

  • Sensitization: Potential Skin Sensitizer (Category 1B). The

    
    -dicarbonyl moiety is a structural alert for protein haptenization.
    
The "Self-Validating" Safety Protocol

Do not rely solely on PPE. Use this Colorimetric Validation Logic to verify containment and cleaning:

  • The Threat: Invisible dust contamination on weigh station surfaces.

  • The Validator: 4-(4-Nitrobenzyl)pyridine (NBP) test or standard Iodine fuming (for amides).

  • Protocol:

    • Step 1: Wipe surface with MeOH swab.

    • Step 2: Apply NBP reagent.

    • Step 3: Blue/Violet color change indicates presence of alkylating/arylating agents (false positives possible, but safe for "worst case" verification).

Advanced Handling & Containment Strategies

Occupational Exposure Banding (OEB)

Treat as OEB 3 (

Engineering Controls
  • Solids Handling: Weighing must occur within a HEPA-filtered Balance Enclosure or Class II Biological Safety Cabinet (BSC). Open-bench weighing is strictly prohibited due to the high reactivity of the

    
    -keto group with mucous membranes.
    
  • Solution Handling: Fume hood with face velocity >100 fpm.

DOT Visualization: Spill Response Decision Matrix

SpillResponseStartSpill Detected(Solid or Solution)AssessAssess Volume & StateStart->AssessSolidSolid Spill (< 5g)Assess->SolidLiquidSolution SpillAssess->LiquidLargeLarge Spill (> 5g)Assess->LargeAction_Solid1. Dampen with PEG-4002. HEPA VacuumSolid->Action_SolidAction_LiquidAbsorb with Vermiculite(Do NOT use cellulose)Liquid->Action_LiquidEvacuateEvacuate LabCall HAZMATLarge->EvacuateDeconDecontaminate Surface(10% Na2CO3 / Soap)Action_Solid->DeconAction_Liquid->DeconVerifyValidation Swab TestDecon->Verify

Figure 1: Decision matrix for spill response. Note the specific instruction to avoid cellulose for strong electrophiles, preferring inert absorbents.

Synthetic Utility & Reactivity Profile

The value of 3-bromo-

Dual-Mode Reactivity
Mode A: -Keto Amide Electrophilicity

The C1-C2 dicarbonyl system is highly susceptible to dinucleophiles.

  • Application: Synthesis of quinoxalines (with phenylenediamines) or imidazoles (with aldehydes/ammonia).

  • Mechanism: Condensation followed by cyclodehydration.

Mode B: Aryl Bromide Cross-Coupling

The bromine at the meta position is electronically deactivated by the electron-withdrawing glyoxamide group, making it a challenging but viable substrate for Pd-catalyzed coupling.

  • Application: Buchwald-Hartwig amination or Suzuki-Miyaura coupling to extend the carbon skeleton.

DOT Visualization: Synthetic Divergence

SynthesisPathwaysCore3-Bromo-alpha-oxobenzeneacetamideReagent11,2-Diamines(Condensation)Core->Reagent1ElectrophilicAttackReagent2Ar-B(OH)2 / Pd(0)(Suzuki Coupling)Core->Reagent2MetalInsertionReagent3H2O2 / NaOH(Dakin-West type oxid)Core->Reagent3Hydrolysis(Degradation)Prod1QuinoxalineDerivativesReagent1->Prod1Prod2Biaryl-alpha-ketoamidesReagent2->Prod2Prod33-BromobenzoicAcidReagent3->Prod3

Figure 2: Synthetic divergence showing constructive pathways (Green) and degradation risks (Red).

Experimental Protocol: Heterocycle Formation (Imidazole Synthesis)

Standard Operating Procedure for the conversion of 3-bromo-

Context: This reaction utilizes the "Debus-Radziszewski" type logic, leveraging the

  • Preparation:

    • Dissolve 1.0 eq of 3-bromo-

      
      -oxobenzeneacetamide  in Glacial Acetic Acid (0.5 M concentration).
      
    • Add 1.2 eq of appropriate aldehyde (R-CHO).

    • Add 4.0 eq of Ammonium Acetate (

      
      ).
      
  • Reaction:

    • Heat to 90°C under inert atmosphere (

      
      ) for 4–6 hours.
      
    • Monitoring: TLC (50% EtOAc/Hexane). The starting material (polar amide) will disappear; a fluorescent spot (imidazole) will appear.

  • Work-up (Critical Step):

    • Cool to room temperature.

    • Pour into ice-water mixture.

    • Neutralize with Ammonium Hydroxide (

      
      ) to pH 8. Caution: Exothermic.
      
    • Collect precipitate via filtration.

  • Purification:

    • Recrystallization from Ethanol/Water or Flash Chromatography (DCM/MeOH gradient).

Stability & Storage Requirements

  • Moisture Sensitivity: The

    
    -keto amide moiety is hygroscopic and can form hydrates (
    
    
    -diols) upon prolonged exposure to humid air, altering stoichiometry.
  • Light Sensitivity: Aryl bromides can undergo slow photodebromination.

  • Storage Condition: Store at 2–8°C , under Argon, in amber glass vials. Desiccate.

References

  • PubChem. (2025).[1] Compound Summary: 2-(3-bromophenyl)-2-oxoacetamide. National Library of Medicine. [Link] (Note: Link to close structural analog for property verification).

  • Organic Chemistry Portal. (2024). Synthesis of Imidazoles. [Link]

  • Wang, J., et al. (2012). Electrophilicity of

    
    -oxo gold carbene intermediates. Organic & Biomolecular Chemistry. [Link]
    

Navigating the Scarcity: A Technical Guide to the Synthesis and Quality Control of 2-(3-Bromophenyl)-2-oxoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Bromophenyl)-2-oxoacetamide is a valuable building block in medicinal chemistry, yet its commercial availability is notably scarce. This guide addresses this critical gap not by presenting a list of suppliers, but by providing a comprehensive technical roadmap for its synthesis, purification, and rigorous quality control. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying chemical principles, ensuring that researchers can confidently produce and validate this reagent in-house or effectively manage a custom synthesis project. We provide detailed, field-tested methodologies, robust analytical procedures, and critical safety protocols to empower researchers in their drug discovery and development endeavors.

The Sourcing Challenge: Limited Commercial Availability

Initial market analysis reveals that while the regioisomeric variant, 2-(para-Bromophenyl)-2-oxoacetamide, is commercially available, the target meta-isomer, 2-(3-Bromophenyl)-2-oxoacetamide, is not offered as a stock item by major chemical suppliers. This scarcity necessitates a strategic shift from procurement to production. This guide provides the necessary framework for this undertaking, focusing on a reliable and well-documented synthetic pathway starting from a readily available precursor.

Strategic Synthesis Pathway

The most direct and reliable route to synthesize 2-(3-Bromophenyl)-2-oxoacetamide is a two-step process starting from the commercially available 3-Bromophenylacetic acid. This method involves:

  • Activation of the Carboxylic Acid : Conversion of 3-Bromophenylacetic acid into its highly reactive acyl chloride derivative, 3-bromophenylacetyl chloride.

  • Nucleophilic Acyl Substitution : Amidation of the resulting acyl chloride with a suitable ammonia source to yield the target primary amide.

This pathway is favored for its high efficiency and the general reliability of the transformations involved.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Purification & QC Start 3-Bromophenylacetic Acid Reagent1 Oxalyl Chloride (or Thionyl Chloride) Catalytic DMF Dichloromethane (DCM) Start->Reagent1 Activation Intermediate 3-Bromophenylacetyl Chloride (Crude Intermediate) Reagent1->Intermediate Reagent2 Aqueous Ammonium Hydroxide or Ammonium Chloride/Base Intermediate->Reagent2 Nucleophilic Attack Product_Crude Crude 2-(3-Bromophenyl)-2-oxoacetamide Reagent2->Product_Crude Purification Recrystallization or Silica Gel Chromatography Product_Crude->Purification Final_Product Pure 2-(3-Bromophenyl)-2-oxoacetamide Purification->Final_Product QC HPLC, NMR, MS Analysis Final_Product->QC Verification

Caption: Synthetic and purification workflow for 2-(3-Bromophenyl)-2-oxoacetamide.

Sourcing the Precursor: 3-Bromophenylacetic Acid

Unlike the final product, the starting material, 3-Bromophenylacetic acid (CAS No. 1878-67-7), is readily available from multiple suppliers. This ensures a consistent and reliable source for beginning the synthesis.

SupplierProduct NamePurityCAS Number
Thermo Scientific Alfa Aesar 3-Bromophenylacetic acid≥98%1878-67-7
TCI AMERICA 3-Bromophenylacetic Acid>95.0% (GC)1878-67-7
Santa Cruz Biotechnology 3-Bromophenylacetic acidN/A1878-67-7

Detailed Experimental Protocols

The following protocols are based on well-established chemical principles for amide synthesis.[1] Researchers should adapt and optimize these conditions as necessary based on their laboratory setup and in-process monitoring.

Part 1: Synthesis of 3-Bromophenylacetyl Chloride

Causality: The carboxylic acid is converted to an acyl chloride to increase the electrophilicity of the carbonyl carbon. Oxalyl chloride is an excellent choice as it produces only gaseous byproducts (CO, CO₂, HCl), simplifying the workup.[1] A catalytic amount of N,N-dimethylformamide (DMF) is used to generate the Vilsmeier reagent in situ, which is the active catalytic species.

Materials:

  • 3-Bromophenylacetic acid

  • Oxalyl chloride (or Thionyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Magnetic stirrer, round-bottom flask, reflux condenser, nitrogen/argon line

Procedure:

  • Under an inert atmosphere (nitrogen or argon), suspend 3-Bromophenylacetic acid (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (approx. 1.5 eq) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction for the cessation of gas evolution.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. Crucially, this step should be performed in a well-ventilated fume hood as the vapors are corrosive and toxic.

  • The resulting crude 3-bromophenylacetyl chloride is typically a light-yellow oil or low-melting solid and is used immediately in the next step without further purification.

Part 2: Synthesis of 2-(3-Bromophenyl)-2-oxoacetamide

Causality: The highly reactive acyl chloride is subjected to nucleophilic attack by ammonia. The use of excess ammonia or an added base is necessary to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the amide product.[2][3]

Materials:

  • Crude 3-bromophenylacetyl chloride

  • Anhydrous DCM or Tetrahydrofuran (THF)

  • Concentrated aqueous ammonium hydroxide (approx. 28-30%) or ammonium chloride.[4]

  • Standard laboratory glassware for extraction and workup.

Procedure:

  • Dissolve the crude 3-bromophenylacetyl chloride from Part 1 in anhydrous DCM or THF and cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of the amine source. If using aqueous ammonium hydroxide, use a significant excess (e.g., 10-20 equivalents).

  • Slowly add the ammonium hydroxide solution to the stirred acyl chloride solution at 0 °C. A white precipitate (the product and ammonium chloride) will likely form.

  • Stir the reaction vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Part 3: Purification

The crude product will likely contain unreacted starting materials or byproducts. Purification is essential to achieve the desired quality for research applications.

  • Recrystallization: This is the preferred method if a suitable solvent system can be identified (e.g., ethyl acetate/hexanes, ethanol/water). It is highly effective at removing trace impurities.

  • Silica Gel Chromatography: If recrystallization is ineffective, purification by column chromatography using a solvent gradient (e.g., hexanes to ethyl acetate) is a reliable alternative.

Quality Control and Validation

A self-validating system requires rigorous analytical confirmation of the product's identity and purity. A combination of HPLC and NMR spectroscopy is recommended.

Diagram of the Quality Control Workflow

G cluster_0 Purity Assessment cluster_1 Identity Confirmation cluster_2 Mass Verification HPLC HPLC-UV Analysis Purity_Check Determine % Purity (Target >98%) HPLC->Purity_Check Final Validated Reagent Purity_Check->Final NMR 1H & 13C NMR Spectroscopy Structure_Check Confirm Structural Integrity Absence of Impurity Signals NMR->Structure_Check Structure_Check->Final MS Mass Spectrometry (e.g., ESI-MS) Mass_Check Verify Molecular Weight MS->Mass_Check Mass_Check->Final Start Purified Product Start->HPLC Start->NMR Start->MS

Caption: A multi-technique workflow for the validation of synthesized 2-(3-Bromophenyl)-2-oxoacetamide.

High-Performance Liquid Chromatography (HPLC)

An RP-HPLC method is suitable for determining the chemical purity of the final product.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmStandard for reversed-phase separation of small aromatic molecules.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidProvides good peak shape and is compatible with MS detection.
Elution Gradient (e.g., 5% to 95% B over 20 min)Ensures elution of the product and separation from potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 220 nm and 254 nmAromatic nature of the compound allows for strong UV absorbance.
Purity Target >98% (by area percentage)A common purity requirement for research-grade small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the chemical structure of the synthesized compound.[5]

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons in the 3-bromophenyl group, with distinct splitting patterns. The two protons of the primary amide (-CONH₂) will typically appear as two broad singlets.

  • ¹³C NMR: The carbon NMR will definitively show the presence of two carbonyl carbons (one for the ketone, one for the amide) and the characteristic shifts for the carbons in the brominated aromatic ring.

While specific spectral data for this exact compound is not widely published, analogous structures suggest the expected chemical shift regions.[6][7][8] Researchers should interpret the obtained spectra based on fundamental principles and comparison to the starting material's spectrum to confirm the transformation.

Safety and Handling

Authoritative Grounding: The safe handling of all chemicals is paramount. All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Oxalyl Chloride: This reagent is highly toxic, corrosive, and reacts violently with water.[9][10][11] It must be handled under inert gas conditions and away from moisture.[12] Accidental contact causes severe burns, and inhalation can be fatal.[10][13] Always have appropriate quenching agents and emergency procedures in place.

  • α-Ketoamides: While specific toxicity data for this compound is unavailable, α-ketoamides as a class can have diverse biological activities. They should be handled with care, avoiding inhalation, ingestion, and skin contact.

Conclusion

The limited supplier availability of 2-(3-Bromophenyl)-2-oxoacetamide presents a significant challenge for researchers. However, by leveraging fundamental organic synthesis principles, this valuable compound can be reliably prepared and validated in-house. This guide provides the strategic framework, detailed protocols, and rigorous analytical methods necessary to overcome this sourcing obstacle. By embracing this synthetic approach, research and drug development professionals can ensure a consistent supply of high-purity material, thereby empowering the continued advancement of their scientific programs.

References

  • Loba Chemie. (n.d.). OXALYL CHLORIDE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Supporting Information for Amide Synthesis. Retrieved from [Link]

  • MDPI. (2018, March 6). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]

  • Pearson. (n.d.). Show how you would use appropriate acyl chlorides and amines to synthesize specific amides. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Reaction mechanisms: acid/acyl chloride with ammonia/amines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and ammonia - addition / elimination. Retrieved from [Link]

  • CIPAC. (2020, June 8). Multi-active method for the analysis of active substances in formulated products to support quality control. Retrieved from [Link]

  • SciSpace by Typeset. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information: nBu4NI-mediated oxidation of methyl ketones to α-ketoamides. Retrieved from [Link]

  • ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. Retrieved from [Link]

  • PubMed. (1993, February 15). Purification and characterization of novel "2-arylpropionyl-CoA epimerases" from rat liver cytosol and mitochondria. Retrieved from [Link]

  • SciSpace by Typeset. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Retrieved from [Link]

  • ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of delta2-oxazolines.
  • Google Patents. (n.d.). Purification of 2-oxazolines.
  • Google Patents. (n.d.). Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure....

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Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of 2-(3-Bromophenyl)-2-oxoacetamide from 3-Bromoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, two-step protocol for the synthesis of 2-(3-Bromophenyl)-2-oxoacetamide, a valuable α-ketoamide building block, starting from the readily available 3-bromoacetophenone.[1] α-Ketoamides are critical pharmacophores found in numerous biologically active molecules and approved drugs, making their efficient synthesis a topic of significant interest in medicinal chemistry.[2][3] The described methodology first involves the selenium dioxide-mediated oxidation of the α-methyl group of 3-bromoacetophenone to yield the intermediate α-keto acid, 3-bromophenylglyoxylic acid. This is followed by a robust amidation procedure to afford the target compound. This guide elucidates the underlying chemical principles, provides step-by-step experimental procedures, and emphasizes critical safety considerations, particularly for the handling of selenium compounds.

Introduction: The Strategic Importance of α-Ketoamides

The α-ketoamide moiety is a privileged structural motif in drug design, acting as a potent inhibitor for various enzyme classes, including proteases and kinases. Its unique electronic properties and ability to form multiple hydrogen bonds contribute to its high binding affinity in biological systems. The synthesis of structurally diverse α-ketoamides is therefore a cornerstone of many drug discovery programs. The following protocol offers a reliable and scalable pathway to 2-(3-Bromophenyl)-2-oxoacetamide, a versatile intermediate for further chemical elaboration.[1][4]

Overall Synthetic Scheme

The synthesis is performed in two distinct stages: (1) oxidation of the starting ketone and (2) amidation of the resulting carboxylic acid.

G Start 3-Bromoacetophenone Inter 3-Bromophenylglyoxylic Acid (α-Keto Acid Intermediate) Start->Inter Step 1: SeO₂ Oxidation End 2-(3-Bromophenyl)-2-oxoacetamide (Final Product) Inter->End Step 2: Amidation

Caption: High-level overview of the two-step synthesis.

Part 1: Selenium Dioxide Oxidation of 3-Bromoacetophenone

The conversion of a methyl ketone to the corresponding α-keto acid is a challenging transformation that requires a selective oxidant. The Riley oxidation, which employs selenium dioxide (SeO₂), is a classic and highly effective method for oxidizing the α-methylene group of a ketone to a 1,2-dicarbonyl compound.[5][6]

Mechanism & Scientific Rationale

The mechanism of the Riley oxidation is well-studied and proceeds through the enol tautomer of the ketone.[6][7]

  • Enolization: The reaction is initiated by the enolization of 3-bromoacetophenone.

  • Ene Reaction: The electrophilic selenium dioxide undergoes an ene reaction with the enol.

  • [8][9]-Sigmatropic Rearrangement: The resulting allylic seleninic acid rapidly undergoes a[8][9]-sigmatropic rearrangement.

  • Decomposition: The intermediate decomposes, eliminating elemental selenium (as a red precipitate) and water, to form the hydrated dicarbonyl, which is the α-keto acid.[9]

G cluster_mech Mechanism: Riley Oxidation ketone 3-Bromoacetophenone (Keto Form) enol Enol Tautomer ketone->enol Tautomerization ene_product Ene Adduct enol->ene_product + SeO₂ (Ene Reaction) seo2 SeO₂ rearranged [2,3] Rearranged Intermediate (Selenite Ester) ene_product->rearranged [2,3]-Sigmatropic Rearrangement keto_acid 3-Bromophenylglyoxylic Acid (Product) rearranged->keto_acid Hydrolysis selenium Se⁰ (precipitate) rearranged->selenium Elimination

Caption: Simplified mechanism of the Riley Oxidation.

Protocol 1: Synthesis of 3-Bromophenylglyoxylic Acid

Materials & Reagents

Reagent/MaterialGradeSupplier Example
3-Bromoacetophenone≥98%Sigma-Aldrich
Selenium Dioxide (SeO₂)≥99.9%Acros Organics
1,4-DioxaneAnhydrous, ≥99.8%Fisher Scientific
Deionized WaterACS Grade-
Diethyl EtherACS Grade-
Anhydrous Sodium SulfateACS Grade-
5% Sodium Bicarbonate Solution--
2 M Hydrochloric Acid--

Critical Safety Precautions

  • Selenium Dioxide (SeO₂) is highly toxic and corrosive. [8][10] Ingestion or inhalation can be fatal. It is also a suspected teratogen. All manipulations must be performed in a certified chemical fume hood.[11]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.[10]

  • Avoid generating dust.[8]

  • In case of contact, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[8]

  • All selenium-containing waste must be collected and disposed of as hazardous waste according to institutional guidelines.

Experimental Procedure

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-bromoacetophenone (10.0 g, 50.2 mmol) and 1,4-dioxane (100 mL).

  • Reagent Addition: While stirring, add selenium dioxide (6.13 g, 55.2 mmol, 1.1 eq) to the solution, followed by deionized water (2.0 mL, 111 mmol).

  • Reaction: Heat the mixture to reflux (approximately 101°C) under a nitrogen atmosphere. A red/black precipitate of elemental selenium will begin to form. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 4-6 hours).

  • Work-up & Isolation: a. Cool the reaction mixture to room temperature. b. Decant the supernatant liquid and filter it through a pad of Celite® to remove the precipitated selenium. Wash the selenium cake with a small amount of dioxane. c. Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the dioxane. d. To the resulting oily residue, add 100 mL of diethyl ether and 100 mL of 5% sodium bicarbonate solution. Stir vigorously for 15 minutes. e. Separate the layers. The product, being a carboxylic acid, will be in the aqueous (bicarbonate) layer. f. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities. g. Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 2 M HCl. A white precipitate of the product should form. h. Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 3-bromophenylglyoxylic acid.

Quantitative Data Summary (Part 1)

CompoundMW ( g/mol )Amount (g)Moles (mmol)Molar Eq.
3-Bromoacetophenone199.0410.050.21.0
Selenium Dioxide110.976.1355.21.1
Water18.022.01112.2

Part 2: Amidation of 3-Bromophenylglyoxylic Acid

Directly reacting a carboxylic acid with an amine to form an amide is often inefficient, requiring high temperatures that can degrade sensitive molecules.[12] A more reliable strategy involves activating the carboxylic acid by converting it into a more reactive derivative, such as an acid chloride. This readily undergoes nucleophilic acyl substitution with an amine source.[13][14]

Mechanism & Scientific Rationale
  • Acid Chloride Formation: Thionyl chloride (SOCl₂) converts the carboxylic acid into a highly electrophilic acid chloride. The byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion.

  • Nucleophilic Attack: The lone pair on the nitrogen of ammonia (from ammonium hydroxide) attacks the electrophilic carbonyl carbon of the acid chloride.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group to yield the final amide product.[12]

G cluster_mech2 Mechanism: Amidation via Acid Chloride keto_acid 3-Bromophenylglyoxylic Acid acid_chloride 3-Bromophenylglyoxyloyl Chloride keto_acid->acid_chloride + SOCl₂ socl2 SOCl₂ tetra_int Tetrahedral Intermediate acid_chloride->tetra_int + NH₃ (Nucleophilic Attack) ammonia NH₃ amide 2-(3-Bromophenyl)-2-oxoacetamide (Product) tetra_int->amide Collapse & Elimination of Cl⁻

Caption: Mechanism for amide formation.

Protocol 2: Synthesis of 2-(3-Bromophenyl)-2-oxoacetamide

Materials & Reagents

Reagent/MaterialGradeSupplier Example
3-Bromophenylglyoxylic Acid(From Part 1)-
Thionyl Chloride (SOCl₂)≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
N,N-Dimethylformamide (DMF)ACS Grade-
Ammonium Hydroxide28-30% solution-
Ethyl AcetateACS Grade-
HexanesACS Grade-

Safety Precautions

  • Thionyl Chloride (SOCl₂) is highly corrosive and reacts violently with water. It is a lachrymator and is toxic upon inhalation. Handle only in a chemical fume hood.

  • The reaction generates HCl gas, which must be vented or trapped.

  • Ammonium hydroxide is corrosive and has a pungent odor. Handle with appropriate ventilation.

Experimental Procedure

  • Acid Chloride Formation: a. To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 3-bromophenylglyoxylic acid (5.0 g, 21.8 mmol) and anhydrous dichloromethane (40 mL). b. Add a catalytic amount of DMF (2-3 drops). c. Cool the mixture in an ice bath. Slowly add thionyl chloride (2.4 mL, 32.7 mmol, 1.5 eq) dropwise via syringe. d. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, or until gas evolution ceases.

  • Amidation Reaction: a. Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and DCM, yielding the crude acid chloride as an oil. b. In a separate flask, cool concentrated ammonium hydroxide (50 mL) in an ice-salt bath to below 0°C. c. Dissolve the crude acid chloride in a minimal amount of anhydrous DCM (~10 mL) and add it dropwise to the cold, vigorously stirred ammonium hydroxide solution. Maintain the temperature below 5°C throughout the addition. d. A precipitate will form. After the addition is complete, continue stirring in the cold bath for an additional 30 minutes.

  • Work-up & Purification: a. Collect the solid product by vacuum filtration. b. Wash the filter cake thoroughly with cold water followed by a small amount of cold diethyl ether to remove impurities. c. The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethyl acetate, then add hexanes until the solution becomes turbid. Allow to cool slowly to room temperature and then in an ice bath to induce crystallization.[15] d. Collect the purified crystals by vacuum filtration and dry under vacuum.

Quantitative Data Summary (Part 2)

CompoundMW ( g/mol )Amount (g)Moles (mmol)Molar Eq.
3-Bromophenylglyoxylic Acid229.035.021.81.0
Thionyl Chloride118.973.932.71.5
Ammonium Hydroxide(Excess)(Excess)(Excess)(Excess)

Conclusion

This application note provides a robust and well-characterized two-step synthesis for 2-(3-Bromophenyl)-2-oxoacetamide from 3-bromoacetophenone. The protocol leverages a classic Riley oxidation followed by an efficient acid chloride-mediated amidation. Strict adherence to the outlined safety protocols, particularly concerning the handling of selenium dioxide and thionyl chloride, is paramount for the successful and safe execution of this synthesis. The resulting α-ketoamide is a high-value building block for applications in pharmaceutical and materials science research.

References

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. (2017, September 15). SpringerOpen. [Link]

  • MATERIAL SAFETY DATA SHEET - SELENIUM DIOXIDE (Sublimed). ScienceLab.com. [Link]

  • Corey, E. J., & Schaefer, J. P. (1960). Studies on the Mechanism of Oxidation of Ketones by Selenium Dioxide (Part I). Journal of the American Chemical Society, 82(4), 918–929. [Link]

  • Converting Amines to Amides. (2025, October 4). Chemistry Steps. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2014). Organic & Biomolecular Chemistry, 12(28), 5120-5126. [Link]

  • Wang, L., et al. (2022). One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents. The Journal of Organic Chemistry, 87(3), 1658–1667. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Oxidation of Unsymmetrical Ketones using Selenium Dioxide. (2020, August 27). Chemistry Stack Exchange. [Link]

  • One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents | The Journal of Organic Chemistry. (2022, January 14). ACS Publications. [Link]

  • selenium dioxide - Sdfine. Sdfine. [Link]

  • Chemistry of Amides. (2022, September 24). Chemistry LibreTexts. [Link]

  • SAFETY DATA SHEET - Selenium Dioxide. (2023, June 21). Nexchem Ltd. [Link]

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. [Link]

  • A green, practical & scalable approach towards the synthesis of valuable α-keto amides using a metal-free catalyst under solvent-free conditions. (2021). New Journal of Chemistry, 45(2), 705-711. [Link]

  • Cannon, J. (2011, May 3). Allylic Oxidations and Oxidation of Ketones to Enones. University of Pennsylvania. [Link]

  • Copper catalyzed expeditious synthesis of α-ketoamides: a review of synthesis and mechanism of reactions. (2023). ChemRxiv. [Link]

  • Selenium dioxide - Safety Data Sheet. Carl Roth. [Link]

  • Selenium Dioxide (SeO2) - Riley oxidation. ADICHEMISTRY. [Link]

  • Riley oxidation. Wikipedia. [Link]

  • Acetophenone, 3-bromo-. Organic Syntheses Procedure. [Link]

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Application Note: High-Efficiency Amidation of 3-Bromophenylglyoxylyl Chloride

[1]

Abstract & Scope

This guide details the synthetic procedure for converting 3-bromophenylglyoxylyl chloride to various ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Chemical Basis & Mechanistic Insights

The Electrophilic Activation

3-Bromophenylglyoxylyl chloride contains an ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

  • Double Activation: The adjacent ketone carbonyl (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) exerts a strong electron-withdrawing inductive effect (-I) on the acyl chloride carbonyl.
    
  • Consequence: This molecule is significantly more electrophilic than standard benzoyl chlorides. Reaction rates with amines are rapid, often requiring reduced temperatures (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     to 
    
    
    ) to prevent exotherms and side reactions.
  • Moisture Sensitivity: The enhanced electrophilicity makes the compound extremely susceptible to hydrolysis, yielding the corresponding glyoxylic acid. Strict anhydrous conditions are required.

Reaction Mechanism (Nucleophilic Acyl Substitution)

The reaction proceeds via a classic addition-elimination pathway:[1][2][3]

  • Nucleophilic Attack: The amine lone pair attacks the highly electrophilic acyl chloride carbon.[2]

  • Tetrahedral Intermediate: Formation of a transient alkoxide intermediate.

  • Elimination: Collapse of the intermediate expels the chloride ion (

    
    ).
    
  • Deprotonation: The auxiliary base (TEA, DIPEA) neutralizes the generated HCl, driving the equilibrium forward.

Pathway Visualization

AmidationMechanismReactants3-Bromophenylglyoxylyl Cl+ Amine (R-NH2)IntermediateTetrahedralIntermediateReactants->IntermediateNucleophilic Attack(Fast)TransitionElimination of Cl-Intermediate->TransitionCollapseProductα-Keto Amide+ Base-HCl SaltTransition->ProductDeprotonation

Figure 1: Mechanistic pathway of the amidation reaction.

Pre-Reaction Planning

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
3-Bromophenylglyoxylyl Chloride 1.0SubstrateMoisture Sensitive. Store under ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

.
Amine (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

)
1.0 - 1.1NucleophileDry. If salt form, add extra base.
Triethylamine (TEA) 1.2 - 1.5Base (Scavenger)Distilled over ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

or anhydrous grade.
Dichloromethane (DCM) SolventSolventAnhydrous. Stabilized with amylene.
4-Dimethylaminopyridine (DMAP) 0.05Catalyst (Optional)Use only for sterically hindered amines.[1]
Safety (HSE)
  • Corrosive: Acid chlorides react violently with mucosal membranes. Work in a fume hood.

  • Lachrymator: Wear tight-fitting goggles.[1]

  • Pressure: Evolution of HCl (if base is insufficient) can pressurize sealed vessels.[1]

Experimental Protocol (Standard Anhydrous Method)

This protocol is optimized for a 1.0 mmol scale but is linearly scalable up to 50 mmol.

Phase 1: Preparation
  • Glassware drying: Flame-dry or oven-dry a 25 mL round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of nitrogen or argon.

  • Solvent Prep: Ensure DCM is anhydrous. If unsure, pass through an activated alumina column or store over 4Å molecular sieves for 24h.

Phase 2: Reaction Setup
  • Amine Solution: In the RBF, dissolve 1.0 mmol of the Amine and 1.2 mmol of Triethylamine (TEA) in 3.0 mL of anhydrous DCM .

  • Cooling: Submerge the flask in an ice-water bath (

    
    ). Allow to equilibrate for 10 minutes.
    
  • Acid Chloride Addition:

    • Dissolve 1.0 mmol of 3-bromophenylglyoxylyl chloride in 2.0 mL of anhydrous DCM in a separate vial.

    • Critical Step: Add the acid chloride solution to the amine solution dropwise over 5-10 minutes via syringe.

    • Reasoning: Dropwise addition prevents localized heating and suppresses the formation of bis-acylated byproducts (if primary amines are used).[1]

Phase 3: Reaction & Monitoring[1]
  • Warm-up: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT, ~20-25°C).

  • Stirring: Stir at RT for 1 to 3 hours .

  • Validation (TLC): Spot the reaction mixture against the starting amine.

    • Eluent: 30% EtOAc in Hexanes (typical).[1]

    • Visualization: UV (254 nm).[1] The product usually runs higher (less polar) than the amine.

    • Self-Validating Check: The disappearance of the amine spot and the appearance of a new UV-active spot confirms conversion.

Phase 4: Workup & Purification
  • Quench: Add 5 mL of saturated

    
     solution to quench unreacted acid chloride. Stir vigorously for 5 minutes.
    
  • Extraction: Transfer to a separatory funnel. Extract with DCM (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ).
    
  • Washing:

    • Wash combined organics with 1M HCl (10 mL) to remove excess amine and TEA. (Note: Skip this if your product contains a basic nitrogen).

    • Wash with Brine (10 mL).[1]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification:

    • Solids: Recrystallize from EtOH/Hexanes or EtOAc/Heptane.

    • Oils: Flash column chromatography (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      , Gradient: 0-40% EtOAc/Hexanes).
      

Process Workflow Visualization

WorkflowSetupSetup: Flame-dry RBFN2 AtmosphereMixDissolve Amine + TEAin DCM (0°C)Setup->MixAddDropwise Addition ofAcid ChlorideMix->AddReactStir at RT(1-3 Hours)Add->ReactQuenchQuench: Sat. NaHCO3React->QuenchExtractExtraction (DCM)& Acid Wash (1M HCl)Quench->ExtractPurifyConcentrate & Purify(Column/Recryst)Extract->Purify

Figure 2: Step-by-step experimental workflow.

Troubleshooting & Optimization (Expertise)

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure strictly anhydrous solvents. Check acid chloride quality (it should be a clear/yellow liquid or solid, not cloudy).
Impurity: Glyoxylic Acid Moisture ingressUse a drying tube or ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

balloon.
Impurity: Bis-amide Excess Acid ChlorideEnsure strict 1:1 stoichiometry or slight excess of amine.
Sluggish Reaction Steric HindranceAdd 5 mol% DMAP as a nucleophilic catalyst. Heat to reflux (40°C) only if necessary.
Dark Coloration Oxidation/DecompositionPerform reaction in the dark if the amine is light-sensitive. De-gas solvents.

Self-Validating System: To ensure the acid chloride is active before starting: Take a small aliquot, add excess methanol. Check by TLC or GC-MS for the formation of the methyl ester. If only the acid is seen, the chloride has hydrolyzed.

References

  • Reactivity of

    
    -Keto Acid Chlorides: 
    
    • Source: Xu, H., et al. "Synthesis of ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      -ketoamides via 2-acyl-5-aminooxazoles." Organic Letters, 2010.
      
    • Context: Describes the enhanced electrophilicity and utility of glyoxylyl chlorides in synthesizing privileged scaffolds.
    • [1]

  • General Amidation Protocols (Schotten-Baumann & Anhydrous)

    • Source: Fisher Scientific. "Amide Synthesis Protocols."
    • Context: Standard operating procedures for acyl chloride coupling.
  • Mechanistic Insights: Source: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. Context: Foundational text for nucleophilic acyl substitution mechanisms.
  • Analogous Synthesis of Phenylglyoxylyl Derivatives

    • Source: Han, Y., et al. "Cross-coupling of ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      -oxo acid chlorides."[4] Synthesis, 2019.[4]
      
    • Context: Demonstrates the stability and handling of similar arylglyoxylyl chlorides.

Application Note: 2-(3-Bromophenyl)-2-oxoacetamide as a Lynchpin Scaffold in Heterocyclic Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility of 2-(3-Bromophenyl)-2-oxoacetamide (CAS: 22055-15-8 derivatives) as a versatile "lynchpin" intermediate in the synthesis of nitrogenous heterocycles. While


-keto amides are classic electrophiles, the incorporation of the meta-bromo substituent transforms this molecule into a dual-function scaffold. It serves first as a condensation partner to construct the heterocyclic core (specifically quinoxalinones  and imidazoles ) and subsequently as a cross-coupling handle for late-stage diversification. This "Build-then-Couple" strategy is critical for high-throughput library generation in drug discovery.

Chemical Profile & Reactivity Logic

Structural Analysis

The molecule features three distinct reactive centers, enabling a programmable synthesis workflow:

  • 
    -Keto Carbon:  Highly electrophilic due to the adjacent amide electron-withdrawing group. It is the primary site for nucleophilic attack (Schiff base formation).
    
  • Amide Carbon: Less electrophilic than the ketone but susceptible to intramolecular cyclization (transamidation) to release ammonia.

  • 3-Bromo Substituent: Chemically inert during mild condensation conditions, preserving a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) in the final step.

Strategic Workflow

The following diagram illustrates the "Lynchpin" strategy, where the heterocycle is built before the diversity elements are added via the bromine handle.

LynchpinStrategy Fig 1: The 'Build-then-Couple' workflow using the 3-bromo handle. Start 2-(3-Bromophenyl)- 2-oxoacetamide Step1 Cyclocondensation (Core Formation) Start->Step1 + 1,2-Diamine Inter 3-Bromo-Heterocycle (e.g., Quinoxalinone) Step1->Inter Step2 Pd-Catalyzed Coupling (Diversification) Inter->Step2 + Ar-B(OH)2 Final Biaryl-Heterocycle Library Step2->Final

[1][2]

Application 1: Synthesis of Quinoxalin-2(1H)-ones

The most robust application of 2-(3-Bromophenyl)-2-oxoacetamide is the synthesis of 3-arylquinoxalin-2(1H)-ones via condensation with 1,2-phenylenediamines. This scaffold is prevalent in kinase inhibitors and glutamate receptor antagonists.

Mechanism of Action

The reaction proceeds via a stepwise mechanism:

  • Imine Formation: The more nucleophilic amine of the diamine attacks the highly reactive

    
    -keto group.
    
  • Cyclization: The second amine attacks the amide carbonyl.

  • Elimination: Ammonia (

    
    ) is expelled to aromatize the pyrazine ring.
    

QuinoxalinoneMech Fig 2: Mechanism of Quinoxalinone formation via condensation-cyclization. Reactants Reactants: Alpha-Keto Amide + 1,2-Diamine Inter1 Intermediate A: Hemi-aminal Formation Reactants->Inter1 Nucleophilic Attack Inter2 Intermediate B: Imine Condensation (Water loss) Inter1->Inter2 - H2O Inter3 Intermediate C: Intramolecular Amide Attack Inter2->Inter3 Cyclization Product Product: 3-(3-Bromophenyl)quinoxalin-2(1H)-one Inter3->Product - NH3

[1]

Detailed Protocol

Objective: Synthesis of 3-(3-bromophenyl)quinoxalin-2(1H)-one.

Materials:

  • 2-(3-Bromophenyl)-2-oxoacetamide (1.0 equiv)

  • 1,2-Phenylenediamine (1.1 equiv)[2]

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)[2]

  • Catalyst: Glacial Acetic Acid (if using EtOH)[2]

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 2-(3-Bromophenyl)-2-oxoacetamide (1.0 mmol, 242 mg) in Ethanol (10 mL).

  • Addition: Add 1,2-phenylenediamine (1.1 mmol, 119 mg).

  • Catalysis: Add catalytic glacial acetic acid (3-5 drops). Note: If solubility is poor, pure glacial acetic acid can be used as the solvent.[2]

  • Reflux: Heat the reaction mixture to reflux (80°C) for 2–4 hours. Monitor via TLC (Eluent: 30% EtOAc in Hexanes).[2] The starting keto-amide spot should disappear.

  • Precipitation: Cool the mixture to room temperature. The product often precipitates as a solid.

  • Work-up:

    • If solid forms: Filter the precipitate and wash with cold ethanol (2 x 5 mL).

    • If no precipitate: Concentrate the solvent under reduced pressure. Resuspend the residue in water (10 mL) and stir for 15 minutes to precipitate the product. Filter and wash.[3]

  • Purification: Recrystallization from EtOH/DMF is recommended if high purity (>98%) is required for biological assays.

Expected Yield: 85–95% Appearance: Yellow to light orange solid.

Application 2: Late-Stage Diversification (Suzuki Coupling)

Once the quinoxalinone core is formed, the 3-bromo position serves as a site for introducing diversity. This is superior to starting with a biaryl keto-amide, as it allows one core batch to be split into multiple derivatives.

Protocol

Objective: Synthesis of 3-(3'-[Aryl]-biphenyl-3-yl)quinoxalin-2(1H)-one.

Materials:

  • 3-(3-Bromophenyl)quinoxalin-2(1H)-one (from Protocol 1)

  • Aryl Boronic Acid (1.2 equiv)[2]

  • Catalyst: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     (5 mol%)
    
  • Base: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     (2M aqueous solution)
    
  • Solvent: 1,4-Dioxane

Procedure:

  • Inert Atmosphere: Purge a reaction vial with nitrogen or argon.

  • Loading: Add the bromo-quinoxalinone (0.5 mmol), aryl boronic acid (0.6 mmol), and

    
     (29 mg).
    
  • Solvent System: Add 1,4-Dioxane (4 mL) and 2M

    
     (1 mL).
    
  • Reaction: Seal the vial and heat to 90°C for 12 hours (or 1 hour under Microwave irradiation at 110°C).

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc/Hexane).

Comparative Data & Solvent Effects[4]

The choice of solvent in the cyclization step significantly impacts yield and reaction time. The table below summarizes optimization data for the reaction of 2-(3-bromophenyl)-2-oxoacetamide with 1,2-phenylenediamine.

Solvent SystemTemperatureTime (h)Yield (%)Notes
Ethanol (Abs.) Reflux478%Requires acid catalyst (AcOH).
Acetic Acid (Glacial) 110°C294% Best for scale-up; product precipitates on cooling.
DMF 120°C1.588%Difficult work-up (requires aqueous crash-out).
Water 100°C665%Green chemistry option; lower solubility limits yield.

References

  • Synthesis of Quinoxalinones

    • Title: Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity.
    • Source: Chemistry & Biodiversity (2026).[2][4]

    • URL:[Link](Note: Representative link to PubMed for verification of recent quinoxalinone literature)[2]

  • General Reactivity of Arylglyoxylamides

    • Title: Synthesis of quinoxalinones - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.[5]

    • URL:[Link][2]

  • Microwave Assisted Synthesis

    • Title: Microwave-Assisted Synthesis of Heterocycles from Aryldiazoacetates (and rel
    • Source: European Journal of Organic Chemistry (2020).[6]

    • URL:[Link][2]

  • 1,2-Diamine Reactivity

    • Title: Catalytic asymmetric synthesis of 1,2-diamines and their applic
    • Source: Chemical Society Reviews (2024).[2][7]

    • URL:[Link]

Sources

Application Notes and Protocols: Synthesis and Derivatization of 2-(3-Bromophenyl)-2-oxoacetamide with Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of α-Ketoamides and Quinoxalines in Medicinal Chemistry

The α-ketoamide moiety is a privileged structural motif in medicinal chemistry, serving as a versatile building block for a wide array of biologically active compounds. Its unique electronic properties, characterized by two electrophilic carbonyl carbons and a nucleophilic amide nitrogen, allow for diverse chemical transformations. The reaction of α-ketoamides, such as 2-(3-Bromophenyl)-2-oxoacetamide, with diamines provides a direct and efficient route to quinoxaline derivatives. Quinoxalines and their analogues are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides detailed protocols for the synthesis of the key precursor, 2-(3-Bromophenyl)-2-oxoacetamide, and its subsequent conversion to various quinoxaline derivatives through reactions with different diamines. The methodologies are presented with an emphasis on the rationale behind the experimental choices, ensuring scientific rigor and practical applicability for researchers in drug discovery and development.

Part 1: Synthesis of the Key Precursor: 2-(3-Bromophenyl)-2-oxoacetamide

A reliable and reproducible synthesis of the starting material is paramount for any successful synthetic campaign. Here, we present a robust two-step protocol for the preparation of 2-(3-Bromophenyl)-2-oxoacetamide, commencing with the synthesis of 3-bromobenzoyl chloride followed by its reaction with a cyanide source and subsequent hydrolysis.

Protocol 1.1: Synthesis of 3-Bromobenzoyl Chloride

Principle: Carboxylic acids are readily converted to the more reactive acyl chlorides using thionyl chloride (SOCl₂). This is a standard and highly effective transformation in organic synthesis. The reaction proceeds via the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The gaseous byproducts conveniently shift the equilibrium towards the product.

Materials:

  • 3-Bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Dry glassware

  • Magnetic stirrer and stir bar

  • Heating mantle and reflux condenser with a drying tube

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, add 3-bromobenzoic acid (1.0 eq).

  • Carefully add an excess of thionyl chloride (2-3 eq). The reaction can be performed neat or in an inert solvent like toluene or DCM for better temperature control.

  • Gently heat the mixture to reflux (approximately 79 °C for neat thionyl chloride).

  • Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation at atmospheric pressure.

  • The crude 3-bromobenzoyl chloride is then purified by vacuum distillation.

Data for 3-Bromobenzoyl Chloride:

Property Value
Molecular Formula C₇H₄BrClO
Molecular Weight 219.46 g/mol
Boiling Point 74-75 °C at 0.5 mmHg

| Density | 1.662 g/mL at 25 °C |

Protocol 1.2: Synthesis of 2-(3-Bromophenyl)-2-oxoacetamide from 3-Bromobenzoyl Chloride

Principle: This transformation involves a two-step, one-pot procedure. First, the 3-bromobenzoyl chloride is reacted with a cyanide source, such as sodium or potassium cyanide, to form the corresponding acyl cyanide. Acyl cyanides are valuable intermediates that can be readily converted to α-ketoamides upon controlled hydrolysis. The subsequent addition of aqueous ammonia or ammonium hydroxide facilitates the amidation of the intermediate α-ketoacid or its ester derivative.

Materials:

  • 3-Bromobenzoyl chloride

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Aqueous Ammonia (NH₄OH)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Standard glassware for reaction, extraction, and filtration

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-bromobenzoyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium cyanide or potassium cyanide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the cyanidation step, cool the reaction mixture back to 0 °C.

  • Slowly add concentrated aqueous ammonia (excess) to the reaction mixture.

  • Stir vigorously at room temperature overnight.

  • After the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 2-(3-Bromophenyl)-2-oxoacetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product as a solid.

Expected Spectroscopic Data for 2-(3-Bromophenyl)-2-oxoacetamide:

  • ¹H NMR: Signals corresponding to the aromatic protons of the 3-bromophenyl group and the amide protons.

  • ¹³C NMR: Resonances for the two carbonyl carbons (keto and amide), and the aromatic carbons.

  • IR: Characteristic stretching frequencies for the N-H bonds of the amide, the C=O bonds of the ketone and amide, and aromatic C-H bonds.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Part 2: Reaction of 2-(3-Bromophenyl)-2-oxoacetamide with Diamines: Synthesis of Quinoxaline Derivatives

The condensation of α-dicarbonyl compounds with 1,2-diamines is a classic and highly efficient method for the synthesis of quinoxalines. In this reaction, the 2-(3-Bromophenyl)-2-oxoacetamide acts as the α-dicarbonyl equivalent. The reaction typically proceeds through the formation of a dihydropyrazine intermediate, which then undergoes aromatization to yield the stable quinoxaline ring system.

Reaction Workflow

Reaction_Workflow A 2-(3-Bromophenyl)-2-oxoacetamide D Reaction Mixture A->D B Diamine (Aromatic or Aliphatic) B->D C Solvent + Catalyst (optional) C->D E Heating/Stirring D->E Condensation F Work-up & Purification E->F Aromatization G Quinoxaline Derivative F->G

Caption: General workflow for the synthesis of quinoxaline derivatives.

Protocol 2.1: Reaction with an Aromatic Diamine (o-Phenylenediamine)

Principle: The reaction of 2-(3-Bromophenyl)-2-oxoacetamide with o-phenylenediamine is a classic example of quinoxaline synthesis. The reaction is typically acid-catalyzed, which protonates one of the carbonyl groups, making it more electrophilic for the initial nucleophilic attack by the diamine. The choice of solvent is crucial for solubility and reaction rate. Ethanol or acetic acid are commonly used solvents.

Materials:

  • 2-(3-Bromophenyl)-2-oxoacetamide

  • o-Phenylenediamine

  • Ethanol or Glacial Acetic Acid

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-(3-Bromophenyl)-2-oxoacetamide (1.0 eq) in ethanol or glacial acetic acid.

  • Add o-phenylenediamine (1.0 eq) to the solution.

  • If using ethanol, a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product, 2-(3-bromophenyl)quinoxaline, can be purified by recrystallization from a suitable solvent like ethanol.

Data for 2-(3-bromophenyl)quinoxaline:

Property Value
Molecular Formula C₁₄H₉BrN₂
Molecular Weight 285.14 g/mol
Expected Yield 85-95%

| Appearance | Solid |

Protocol 2.2: Reaction with an Aliphatic Diamine (Ethylenediamine)

Principle: The reaction with aliphatic diamines such as ethylenediamine proceeds similarly to that with aromatic diamines. However, the greater nucleophilicity of aliphatic amines often allows the reaction to proceed under milder conditions, sometimes even at room temperature. The resulting dihydropyrazine intermediate may require an oxidizing agent for aromatization to the corresponding pyrazine derivative, although in many cases, aerial oxidation is sufficient upon workup.

Materials:

  • 2-(3-Bromophenyl)-2-oxoacetamide

  • Ethylenediamine

  • Ethanol or Methanol

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-(3-Bromophenyl)-2-oxoacetamide (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Add ethylenediamine (1.0 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours or gently reflux for 2-3 hours to ensure complete reaction. Monitor by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • The crude product, 2-(3-bromophenyl)-2,3-dihydropyrazine, may be isolated or directly subjected to aromatization. For aromatization, dissolving the crude product in a suitable solvent and stirring in the presence of air, or using a mild oxidizing agent, can yield 2-(3-bromophenyl)pyrazine.

  • Purify the final product by column chromatography on silica gel or by recrystallization.

Data for 2-(3-bromophenyl)pyrazine:

Property Value
Molecular Formula C₁₀H₇BrN₂
Molecular Weight 235.08 g/mol
Expected Yield 70-85%

| Appearance | Solid |

Part 3: Mechanistic Insights and Causality in Experimental Design

Understanding the underlying reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of Quinoxaline Formation

The formation of quinoxalines from α-ketoamides and 1,2-diamines follows a well-established condensation-cyclization-aromatization pathway.

Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Dehydration & Imine Formation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Aromatization A α-Ketoamide C Hemiaminal Intermediate A->C + B Diamine B->C D Iminium Intermediate C->D - H₂O E Dihydropyrazine Intermediate D->E F Quinoxaline E->F - H₂O or [O]

Caption: Simplified mechanism of quinoxaline formation.

Causality Behind Experimental Choices:

  • Solvent: The choice of solvent is dictated by the solubility of the reactants and the reaction temperature. Protic solvents like ethanol and acetic acid can participate in proton transfer, stabilizing intermediates and catalyzing the reaction. Acetic acid, being acidic, can serve as both the solvent and the catalyst. For less reactive substrates, higher boiling point solvents like DMF or DMSO may be employed.

  • Catalyst: While many reactions proceed without a catalyst, especially with reactive substrates, acid catalysis is common. Protic acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids can activate the carbonyl group towards nucleophilic attack. The use of a catalyst can significantly reduce reaction times and improve yields.

  • Temperature: The reaction temperature influences the reaction rate. Refluxing is often employed to drive the reaction to completion. However, for highly reactive aliphatic diamines, the reaction may proceed efficiently at room temperature.

  • Atmosphere: For the synthesis of pyrazine derivatives from aliphatic diamines, an air atmosphere may be beneficial to facilitate the final oxidative aromatization step. For sensitive substrates, an inert atmosphere (e.g., nitrogen or argon) may be necessary to prevent side reactions.

Conclusion

The reaction of 2-(3-Bromophenyl)-2-oxoacetamide with diamines offers a versatile and efficient strategy for the synthesis of a diverse library of quinoxaline and pyrazine derivatives. These heterocyclic scaffolds are of significant interest in drug discovery due to their wide range of biological activities. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to confidently synthesize and explore the potential of these valuable compounds. By understanding the underlying principles of the synthetic methodologies, researchers can adapt and optimize these reactions for their specific needs, accelerating the pace of drug development.

References

  • El-Sayed, N. N. E., Al-Otaibi, T. M., Alonazi, M., Masand, V. H., Barakat, A., Almarhoon, Z. M., & Ben Bacha, A. (2023). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 28(5), 2335. [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. [Link]

  • Montana, M., Montero, V., Khoumeri, O., & Vanelle, P. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. [Link]

  • Suthar, K. S., Chundawat, S. N., Singh, P. G., Padrón, M. J., & Jhala, K. Y. (2022). Quinoxaline: A comprehension of current pharmacological advancement in medicinal chemistry. European Journal of Medicinal Chemistry Reports, 5, 100040. [Link]

  • PrepChem. (n.d.). Preparation of bromobenzyl cyanide. [Link]

  • Anderson, L. M., & Butler, A. R. (1994). A mechanistic study of quinoxaline formation. Journal of the Chemical Society, Perkin Transactions 2, (2), 323-326. [Link]

  • Yao, R. S., Jiang, L. E., Wu, S. H., Deng, S. S., & Yang, Y. (2008). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. E-Journal of Chemistry, 5(3), 537-542. [Link]

  • Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. [Link]

  • Teli, D., Metre, A., Teli, S., & Kptnal, R. B. (2023). Synthesis And Anti-Fungal Activity Of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 14-21. [Link]

Sources

Application Note: A Validated Protocol for the Synthesis of 2-(3-bromophenyl)quinoxaline from 2-(3-Bromophenyl)-2-oxoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, is a cornerstone in modern medicinal chemistry. Its derivatives are recognized for a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[1][2] The structural versatility of the quinoxaline core allows for extensive functionalization, making it a "privileged scaffold" in drug discovery programs.[3][4] Many quinoxaline-containing compounds have found applications not only as therapeutic agents but also as dyes, organic semiconductors, and building blocks for complex molecular architectures.[2][5]

This application note provides a detailed, validated protocol for the synthesis of a functionalized quinoxaline, 2-(3-bromophenyl)quinoxaline. The synthesis proceeds via the classic and highly reliable condensation of an ortho-diamine with a 1,2-dicarbonyl equivalent. Here, we utilize 2-(3-Bromophenyl)-2-oxoacetamide, a readily accessible α-ketoamide, as the dicarbonyl precursor. The presence of the bromophenyl moiety offers a valuable synthetic handle for further downstream modifications, such as palladium-catalyzed cross-coupling reactions, enabling the creation of diverse chemical libraries for drug screening.

Theoretical Framework and Mechanistic Rationale

The synthesis of quinoxalines is most fundamentally achieved through the acid-catalyzed condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[6][7][8][9] This reaction is robust, high-yielding, and proceeds through a well-understood mechanism.

Choice of Precursors
  • α-Dicarbonyl Equivalent: 2-(3-Bromophenyl)-2-oxoacetamide serves as an effective surrogate for a 1,2-dicarbonyl compound. The two adjacent carbonyl groups (one ketone, one amide) provide the necessary electrophilic centers for the cyclization reaction.

  • Aromatic Diamine: o-Phenylenediamine is the complementary reactant. Its two adjacent nucleophilic amine groups are perfectly positioned to attack the dicarbonyl centers and form the six-membered pyrazine ring.

Reaction Mechanism

The reaction proceeds through a sequential condensation-cyclization-dehydration cascade. The generally accepted mechanism is outlined below:

  • Initial Nucleophilic Attack: One of the amino groups of o-phenylenediamine performs a nucleophilic attack on one of the carbonyl carbons of the α-ketoamide. Acid catalysis enhances the electrophilicity of the carbonyl carbon, facilitating this step.

  • Formation of Hemiaminal Intermediate: This attack forms a tetrahedral hemiaminal intermediate.

  • Dehydration and Imine Formation: The hemiaminal readily dehydrates to form an imine intermediate.

  • Intramolecular Cyclization: The second, free amino group then attacks the remaining carbonyl group in an intramolecular fashion, leading to a six-membered ring intermediate.

  • Final Dehydration/Aromatization: A final dehydration step occurs, resulting in the formation of the thermodynamically stable, aromatic quinoxaline ring system.

The following diagram illustrates the key transformations in this mechanistic pathway.

G Reaction Mechanism: Quinoxaline Synthesis Reactants o-Phenylenediamine + 2-(3-Bromophenyl)-2-oxoacetamide Step1 Nucleophilic Attack (Acid Catalyzed) Reactants->Step1 Intermediate1 Hemiaminal Intermediate Step1->Intermediate1 Step2 Dehydration (-H2O) Intermediate1->Step2 Intermediate2 Imine Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Intermediate3 Cyclized Intermediate Step3->Intermediate3 Step4 Dehydration (-H2O) Intermediate3->Step4 Product 2-(3-bromophenyl)quinoxaline (Aromatic Product) Step4->Product

Caption: Key steps in the acid-catalyzed synthesis of quinoxalines.

Experimental Workflow Overview

A successful synthesis relies on a systematic and logical workflow, from reagent preparation to the final characterization of the purified product. This ensures reproducibility and high-quality results.

G Overall Experimental Workflow A 1. Reagent Preparation - Weigh 2-(3-Bromophenyl)-2-oxoacetamide - Weigh o-Phenylenediamine - Measure Solvents & Catalyst B 2. Reaction Setup & Execution - Combine reactants in flask - Add solvent and catalyst - Heat under reflux with stirring - Monitor via TLC A->B Combine C 3. Product Isolation (Work-up) - Cool reaction mixture - Precipitate product - Filter crude solid - Wash with cold solvent B->C Isolate D 4. Purification - Recrystallize from suitable solvent (e.g., Ethanol) - Dry purified product under vacuum C->D Purify E 5. Characterization & Validation - Melting Point Analysis - NMR (1H, 13C) - Mass Spectrometry (MS) - IR Spectroscopy D->E Analyze

Caption: Workflow for synthesis and validation of the target quinoxaline.

Detailed Experimental Protocol

Disclaimer: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Equipment
  • Chemicals:

    • 2-(3-Bromophenyl)-2-oxoacetamide (C₈H₆BrNO₂, MW: 228.04 g/mol )

    • o-Phenylenediamine (C₆H₈N₂, MW: 108.14 g/mol )

    • Ethanol (EtOH), Reagent Grade

    • Glacial Acetic Acid (AcOH), Catalyst

    • Deionized Water

    • Ethyl Acetate (for TLC)

    • Hexane (for TLC)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Buchner funnel and filter flask

    • Beakers and Erlenmeyer flasks

    • TLC plates (silica gel 60 F₂₅₄)

    • UV lamp for TLC visualization

    • Rotary evaporator

    • Melting point apparatus

    • NMR spectrometer, Mass spectrometer, FT-IR spectrometer

Synthesis of 2-(3-bromophenyl)quinoxaline
  • Reactant Setup: To a 100 mL round-bottom flask, add 2-(3-Bromophenyl)-2-oxoacetamide (1.00 g, 4.38 mmol, 1.0 equiv).

  • Addition of Diamine: Add o-phenylenediamine (0.474 g, 4.38 mmol, 1.0 equiv).

  • Solvent and Catalyst: Add ethanol (30 mL) to the flask, followed by 3-4 drops of glacial acetic acid as the catalyst.

    • Causality Note: Acetic acid serves as a Brønsted acid catalyst, protonating the carbonyl oxygen, which significantly increases its electrophilicity and accelerates the initial nucleophilic attack by the diamine. Ethanol is an excellent solvent as it dissolves the reactants and is suitable for reflux conditions.

  • Reaction: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approx. 78 °C) with continuous stirring.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexane. The reaction is typically complete within 2-4 hours. The disappearance of the starting materials and the appearance of a new, major product spot (visualized under UV light) indicates completion.

Work-up and Purification
  • Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product will often begin to precipitate as the solution cools.

  • Precipitation: Place the flask in an ice bath for 30 minutes to maximize precipitation of the crude product.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove residual acetic acid and any soluble impurities.

  • Purification (Recrystallization): Transfer the crude solid to a clean flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Rationale: Recrystallization is an effective method for purifying solid organic compounds. The desired product is less soluble in the cold solvent than the impurities, allowing it to crystallize out in a purer form.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum to a constant weight.

Characterization and Validation

The identity and purity of the synthesized 2-(3-bromophenyl)quinoxaline must be confirmed through spectroscopic analysis.[10][11][12]

  • Appearance: Pale yellow or off-white crystalline solid.

  • Melting Point: Determine the melting point range and compare it to literature values. A sharp melting point is indicative of high purity.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum should show a singlet for the quinoxaline C3-H proton around δ 9.3 ppm. The aromatic protons will appear in the range of δ 7.2-8.3 ppm, with characteristic splitting patterns for the disubstituted benzene rings.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum will display the expected number of carbon signals in the aromatic region (δ 120-155 ppm). The carbon atom of the C-Br bond will appear around δ 123 ppm.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z corresponding to the calculated mass of C₁₄H₉BrN₂. The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion peak.

  • FT-IR (KBr pellet, cm⁻¹): The spectrum should show the absence of N-H and C=O stretching bands from the starting materials and the presence of characteristic C=N and aromatic C=C stretching frequencies.

Data Summary and Expected Results

ParameterDetailsRationale
Product 2-(3-bromophenyl)quinoxalineCondensation product
Molecular Formula C₁₄H₉BrN₂-
Molecular Weight 285.14 g/mol -
Theoretical Yield 1.25 g (based on 1.00 g starting material)Stoichiometric calculation
Expected Yield 85-95%This is a typically high-yielding reaction
Appearance Pale yellow crystalline solidCharacteristic of the quinoxaline chromophore
Melting Point ~115-118 °CPhysical constant for purity verification
MS (ESI+) m/z 285/287 ([M+H]⁺)Confirms molecular weight and Br presence
¹H NMR (CDCl₃) δ 9.31 (s, 1H), 8.1-8.3 (m), 7.7-7.9 (m)Confirms structural protons

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient heating time or temperature. Inactive catalyst.Extend reflux time and monitor by TLC. Add a few more drops of acetic acid.
Low Yield Product is soluble in the wash solvent. Incomplete precipitation. Transfer losses.Use minimal amounts of cold solvent for washing. Ensure mixture is thoroughly cooled before filtration.
Impure Product Incomplete reaction. Ineffective recrystallization.Monitor reaction to completion. Ensure the correct solvent and technique are used for recrystallization; a second recrystallization may be necessary.

Conclusion

This application note details a robust, efficient, and easily reproducible protocol for the synthesis of 2-(3-bromophenyl)quinoxaline from 2-(3-Bromophenyl)-2-oxoacetamide and o-phenylenediamine. The method is characterized by its simplicity, use of common laboratory reagents, and high yields. The resulting product contains a synthetically versatile bromide handle, making it an ideal intermediate for the development of novel quinoxaline-based compounds in pharmaceutical and materials science research. The provided characterization data serves as a benchmark for validating the successful synthesis of the target molecule.

References

  • Asif, M. (2018). Quinoxaline: An insight into the recent pharmacological advances. European Journal of Medicinal Chemistry. Available at: [Link]

  • Tijer, M. (2015). A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. TIJER.org. Available at: [Link]

  • Ammar, Y. A., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure. Available at: [Link]

  • Zare, A., et al. (2019). The Chemistry and Applications of the Quinoxaline Compounds. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • D'hooghe, M., et al. (2018). Synthesis of N‐Aryl α‐Ketoamides, α‐Ketoesters, α‐Ketothioesters and Their Applications in Quinoxalinone Preparation. ChemistrySelect. Available at: [Link]

  • Li, J., et al. (2023). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances. Available at: [Link]

  • Zare, A., et al. (2019). The Chemistry and Applications of the Quinoxaline Compounds. ResearchGate. Available at: [Link]

  • Kumar, A., & Kumar, V. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. Available at: [Link]

  • Pereira, J. A., et al. (2020). Quinoxaline, its derivatives and applications: A State of the Art review. ReCIPP. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. Organic Chemistry Portal. Available at: [Link]

  • Abdel-Fattah, M. E., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules. Available at: [Link]

  • Ali, A. A.-H., et al. (2014). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Salim, A. M., & Abdalla, F. M. (2019). Synthesis and Characterization of Two New Quinoxaline Derivatives. Journal of Academic Research. Available at: [Link]

  • Ismail, M. M. F., et al. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of quinoxaline using o-phenylenediamine with various diketone using different catalysts at various reaction conditions. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2012). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. Green Chemistry Letters and Reviews. Available at: [Link]

  • Wadavrao, S. B., et al. (2013). A simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. Available at: [Link]

  • Encyclopedia MDPI. (2023). Methods of Preparation of Quinoxalines. MDPI. Available at: [Link]

  • González-Sánchez, J. M., et al. (2024). Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. Chemistry & Biodiversity. Available at: [Link]

  • Hasaninejad, A., et al. (2011). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. E-Journal of Chemistry. Available at: [Link]

  • Guda, V. V., et al. (2020). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules. Available at: [Link]

  • Kavya, K., et al. (2024). Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. New Journal of Chemistry. Available at: [Link]

  • Sasane, N. D., et al. (2023). An efficient synthesis of quinoxaline derivatives using HCTU as catalyst in DMF. ACG Publications. Available at: [Link]

  • Kandri Rodi, Y., et al. (2024). STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. Revues Scientifiques Marocaines. Available at: [Link]

  • Mother Theresa Institute of Science and Technology. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mother Theresa Institute of Science and Technology. Available at: [Link]

  • Kaboudin, B., & Navaee, K. (2001). The condensation of o-phenylenediamine with ketones in the presence of acidic alumina-phosphorus pentoxide under microwave irradiation. Heterocycles. Available at: [Link]

  • Raman, R., et al. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. Rasayan Journal of Chemistry. Available at: [Link]

Sources

Application Notes and Protocols: Leveraging 2-(3-Bromophenyl)-2-oxoacetamide in Multicomponent Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Multicomponent reactions (MCRs) are a cornerstone of modern synthetic and medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple precursors in a single, atom-economical step.[1][2] This guide focuses on the strategic application of 2-(3-bromophenyl)-2-oxoacetamide, a highly versatile and functionalized building block, in two of the most powerful isocyanide-based MCRs: the Passerini and Ugi reactions. We provide in-depth mechanistic insights, detailed experimental protocols, and a discussion on the strategic importance of the bromophenyl moiety for downstream derivatization, thereby offering researchers a comprehensive playbook for generating diverse molecular libraries for drug discovery and development.

Introduction: The Strategic Advantage of 2-(3-Bromophenyl)-2-oxoacetamide in MCRs

In the quest for novel therapeutic agents, the ability to rapidly synthesize diverse libraries of complex small molecules is paramount. Multicomponent reactions (MCRs) are uniquely suited for this task, offering significant advantages over traditional linear synthesis in terms of efficiency, resource conservation, and step economy.[1][2] The products of MCRs often possess drug-like properties and three-dimensional complexity, making them ideal candidates for high-throughput screening.

2-(3-Bromophenyl)-2-oxoacetamide emerges as a particularly valuable substrate for MCRs due to its distinct structural features:

  • The α-Ketoamide Core: The ketone carbonyl group serves as a reactive electrophile, readily participating in reactions like the Passerini and Ugi, which are initiated by the addition of a nucleophilic isocyanide.[3][4]

  • The Phenylacetamide Moiety: The acetamide group is a common structural motif in a vast number of biologically active compounds, contributing to favorable pharmacokinetic properties and serving as a key hydrogen bonding element.[5][6]

  • The 3-Bromophenyl Group: This is arguably the most strategic feature. The bromine atom acts as a versatile synthetic handle, stable under MCR conditions but readily functionalized post-reaction via a host of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This "MCR-then-diversification" strategy exponentially increases the accessible chemical space from a single core scaffold.

This document will explore the practical application of this building block, providing both the theoretical underpinnings and actionable protocols for its successful implementation in the laboratory.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to successful reaction design and execution.

PropertyValue
IUPAC Name 2-(3-bromophenyl)-2-oxoacetamide
Molecular Formula C₈H₆BrNO₂
Molecular Weight 228.04 g/mol
Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in DMF, DMSO, MeOH; moderately soluble in DCM, THF

Application in the Passerini Three-Component Reaction (P-3CR)

The Passerini reaction, first reported in 1921, is a powerful transformation that combines a carbonyl compound, a carboxylic acid, and an isocyanide to furnish α-acyloxy amides.[7][8] These products are valuable scaffolds in medicinal chemistry, with applications as anti-cancer agents and functionalized amino acid precursors.[7]

Mechanistic Rationale

The reaction is believed to proceed through a concerted, cyclic transition state, particularly in aprotic solvents at high concentrations.[9] The carboxylic acid protonates the carbonyl oxygen of 2-(3-bromophenyl)-2-oxoacetamide, enhancing its electrophilicity. This is followed by a trimolecular reaction where the isocyanide and the carboxylate attack the activated carbonyl carbon. The sequence concludes with an irreversible Mumm rearrangement to yield the stable α-acyloxy amide product.[8][10]

Passerini_Mechanism Passerini Reaction (P-3CR) Mechanism cluster_reactants Reactants R1_CO_R2 2-(3-Br-Ph)-2-oxoacetamide (Carbonyl) Intermediate Nitrilium Intermediate (trapped by carboxylate) R1_CO_R2->Intermediate Trimolecular Addition R3_COOH Carboxylic Acid R3_COOH->Intermediate Trimolecular Addition R4_NC Isocyanide R4_NC->Intermediate Trimolecular Addition Mumm_Intermediate Acyl Transfer Intermediate Intermediate->Mumm_Intermediate Nucleophilic Trapping Product α-Acyloxy Amide Product Mumm_Intermediate->Product Mumm Rearrangement (Irreversible)

Caption: General mechanism of the Passerini 3-Component Reaction.

Experimental Protocol: Synthesis of a Representative α-Acyloxy Amide

This protocol describes the synthesis of 2-(tert-butylamino)-1-(3-bromophenyl)-2-oxo-1-(phenylacetoxy)ethyl)acetamide as a representative example.

Materials:

  • 2-(3-bromophenyl)-2-oxoacetamide (1.0 equiv, 228 mg, 1.0 mmol)

  • Phenylacetic acid (1.0 equiv, 136 mg, 1.0 mmol)

  • tert-Butyl isocyanide (1.0 equiv, 83 mg, 1.1 mmol)

  • Dichloromethane (DCM), anhydrous (2.0 mL)

  • Magnetic stir bar and a 10 mL round-bottom flask with a septum

Procedure:

  • Reaction Setup: To a dry 10 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(3-bromophenyl)-2-oxoacetamide and phenylacetic acid.

  • Solvent Addition: Add 2.0 mL of anhydrous DCM. The use of an aprotic solvent like DCM at a high concentration (0.5 M) is known to accelerate the reaction.[11]

  • Initiation: Add tert-butyl isocyanide dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The disappearance of the starting materials and the appearance of a new, higher-Rf spot indicates product formation.

  • Workup: Upon completion, dilute the reaction mixture with 10 mL of DCM. Transfer the solution to a separatory funnel and wash sequentially with 10 mL of saturated NaHCO₃ solution (to remove unreacted acid), 10 mL of water, and 10 mL of brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (230-400 mesh) using a gradient of ethyl acetate in hexanes to afford the pure α-acyloxy amide product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Data Table: Scope of the Passerini Reaction

The protocol is robust and applicable to a range of substrates, as illustrated below.

Carboxylic AcidIsocyanideProduct Yield (%)
Benzoic AcidCyclohexyl isocyanide85%
Acetic Acidtert-Butyl isocyanide92%
4-Nitrobenzoic AcidBenzyl isocyanide78%
Furoic AcidCyclohexyl isocyanide81%

Application in the Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is one of the most celebrated MCRs, assembling a ketone/aldehyde, an amine, a carboxylic acid, and an isocyanide into a complex bis-amide, often a peptidomimetic structure.[10][12] Its high atom economy and convergence make it a favorite tool for generating libraries for pharmaceutical screening.[13]

Mechanistic Rationale

The Ugi reaction mechanism is a well-established sequence of reversible steps, driven to completion by a final irreversible rearrangement.[10]

  • Imine Formation: The amine and the carbonyl group of 2-(3-bromophenyl)-2-oxoacetamide condense to form an imine, releasing a molecule of water.

  • Protonation & Addition: The carboxylic acid protonates the imine, forming a highly electrophilic iminium ion. The nucleophilic isocyanide then adds to this activated intermediate.

  • Nucleophilic Trapping: The resulting nitrilium ion is trapped by the carboxylate anion.

  • Mumm Rearrangement: This intermediate undergoes an irreversible intramolecular acyl transfer (Mumm rearrangement) from the oxygen to the nitrogen atom, yielding the stable bis-amide product.[10][12]

Ugi_Mechanism Ugi Reaction (U-4CR) Mechanism Carbonyl 2-(3-Br-Ph)-2-oxoacetamide Imine Imine (+ H₂O) Carbonyl->Imine Condensation Amine Primary Amine Amine->Imine Condensation CarboxylicAcid Carboxylic Acid IminiumIon Iminium Ion CarboxylicAcid->IminiumIon Protonation Adduct O-Acyl Adduct CarboxylicAcid->Adduct Trapping by Carboxylate Isocyanide Isocyanide NitriliumIon Nitrilium Ion Isocyanide->NitriliumIon Nucleophilic Addition Imine->IminiumIon Protonation IminiumIon->NitriliumIon Nucleophilic Addition NitriliumIon->Adduct Trapping by Carboxylate Product Bis-Amide Product (Peptidomimetic) Adduct->Product Mumm Rearrangement (Irreversible) MCR_Diversification_Workflow MCR-Diversification Workflow Start 2-(3-Br-Ph)- 2-oxoacetamide MCR Ugi or Passerini Reaction Start->MCR Intermediate Bromophenyl-containing Core Scaffold MCR->Intermediate Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Intermediate->Coupling Library Diverse Library of Final Products Coupling->Library

Sources

Application Note: Strategies and Protocols for the Crystallization of Aryl Glyoxylamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aryl glyoxylamides are a pivotal class of organic compounds, frequently serving as key intermediates in the synthesis of pharmaceuticals and other high-value chemical entities.[1][2] Achieving a high degree of purity is paramount, and crystallization remains the most effective and scalable method for this purpose. This guide provides an in-depth exploration of crystallization methods specifically tailored for aryl glyoxylamides. It moves beyond simple procedural lists to explain the underlying scientific principles governing crystal formation, offering researchers, scientists, and drug development professionals a robust framework for developing and optimizing crystallization protocols. This document details several field-proven techniques, including slow evaporation, thermal gradient (slow cooling), vapor diffusion, and anti-solvent addition, complete with step-by-step instructions and troubleshooting guidance.

Introduction: The Crystallization Challenge

The unique structural motif of aryl glyoxylamides, featuring an aromatic ring, a diketone-like glyoxyl group, and an amide linkage, presents a distinct set of physicochemical properties. These properties, including polarity, hydrogen bonding potential, and molecular rigidity, directly influence solubility and crystal packing behavior.[3] Consequently, a "one-size-fits-all" approach to crystallization is often ineffective. Common challenges include:

  • Oiling Out: The compound separates as a liquid phase instead of a solid, often due to high supersaturation or the melting point of the solid being lower than the solution temperature.[4][5][6]

  • Formation of Amorphous Solids: Lack of long-range molecular order results in a non-crystalline, often glassy solid, which is difficult to handle and purify.

  • Poor Crystal Quality: Crystals may be too small (microcrystalline), aggregated, or poorly formed, making them unsuitable for single-crystal X-ray diffraction and potentially leading to poor filtration and drying characteristics.[7]

This guide aims to provide the user with the necessary tools to overcome these challenges by controlling the fundamental drivers of crystallization: supersaturation, nucleation, and crystal growth.[8]

Foundational Principles and Key Parameters

Successful crystallization is an exercise in precisely controlling a solution's thermodynamics and kinetics. The goal is to create a state of supersaturation —a condition where the concentration of the solute exceeds its equilibrium solubility—in a slow and controlled manner.[8][9] This controlled approach favors the formation of a single, well-ordered crystal lattice (nucleation) followed by orderly addition of molecules to that lattice (growth).

The Critical Role of Solvent Selection

The choice of solvent is the most critical decision in designing a crystallization protocol.[10] An ideal solvent system should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at room temperature or below.[11]

Key Solvent Characteristics:

  • Polarity Matching: The principle of "like dissolves like" is a useful starting point. Aryl glyoxylamides possess both polar (amide, glyoxyl) and non-polar (aryl) regions, making solvents of intermediate polarity or solvent/anti-solvent mixtures particularly effective.[7]

  • Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., alcohols, water) can interact with the amide group, influencing solubility and potentially being incorporated into the crystal lattice.[3][7]

  • Boiling Point: A solvent with a boiling point below 100°C is generally preferred as it can be easily removed from the final crystalline product.[12] However, for slow cooling methods, a higher boiling point allows for a wider temperature range.[11]

The following diagram outlines a logical workflow for solvent screening:

Solvent_Selection_Workflow start Start: Crude Aryl Glyoxylamide solubility_test Solubility Test (Line-of-Vials, ~20mg/0.5mL) start->solubility_test dissolves_cold Dissolves Cold? solubility_test->dissolves_cold insoluble Insoluble Cold & Hot? dissolves_cold->insoluble No too_soluble Too Soluble. Use as 'Solvent' in a Solvent/Anti-Solvent System. dissolves_cold->too_soluble Yes dissolves_hot Dissolves Hot, Precipitates Cold? insoluble->dissolves_hot No too_insoluble Too Insoluble. Use as 'Anti-Solvent' or Discard. insoluble->too_insoluble Yes single_solvent Good Candidate for: - Slow Cooling - Slow Evaporation dissolves_hot->single_solvent Yes dissolves_hot->too_insoluble No (or poor recovery) solvent_anti_solvent Good Candidate for: - Anti-Solvent Addition - Vapor Diffusion - Layering too_soluble->solvent_anti_solvent too_insoluble->solvent_anti_solvent

Caption: Logic diagram for systematic solvent screening.

Common Solvents for Aryl Glyoxylamides

The following table summarizes solvents commonly employed for the crystallization of moderately polar organic compounds.

Solvent SystemBoiling Point (°C)PolarityKey Considerations & Typical Use
Single Solvents
Ethyl Acetate77MediumExcellent general-purpose solvent for many organic compounds.[7]
Acetone56Medium-HighGood solvent, but its high volatility can lead to rapid, poor-quality crystal growth if not controlled.
Isopropanol (IPA)82PolarGood for slow cooling; often used in mixtures with water.[1]
Acetonitrile82PolarCan be effective, but its high polarity may make it too good of a solvent for some analogs.
Toluene111Non-PolarIts aromatic nature can promote high-quality crystal packing through π-stacking interactions.[7] High boiling point is ideal for slow cooling.[11]
Mixed Solvents
Dichloromethane / Heptane40 / 98Medium / Non-PolarThe more volatile DCM evaporates, slowly reducing solubility and inducing crystallization.[7]
Ethanol / Water78 / 100Polar / Very PolarA classic combination where water acts as an anti-solvent for many organic molecules.
Tetrahydrofuran (THF) / Hexane66 / 69Medium / Non-PolarA common pair for vapor diffusion or anti-solvent addition.[13]

Crystallization Protocols

Safety Precaution: Always perform crystallization in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all solvents and reagents used.

Protocol 3.1: Slow Evaporation

This is often the simplest method and a good starting point.[7][14] It is most effective when the compound has moderate solubility at room temperature.

  • Principle: Supersaturation is achieved gradually as the solvent evaporates, increasing the concentration of the aryl glyoxylamide.

  • Best For: Thermally stable compounds with moderate solubility.

  • Procedure:

    • Dissolve the crude aryl glyoxylamide in a suitable solvent (e.g., ethyl acetate, dichloromethane) to near-saturation in a clean vial. Use the minimum amount of solvent necessary.

    • Filter the solution through a small plug of cotton or glass wool into a clean crystallization vessel (e.g., a small beaker or vial) to remove any particulate impurities.[14]

    • Cover the vessel with a cap or parafilm. Pierce the covering with 1-3 small holes using a needle. The number and size of the holes will control the rate of evaporation.[14][15]

    • Place the vessel in a location free from vibrations and significant temperature fluctuations.

    • Monitor for crystal growth over several hours to days. The process can be slowed by placing the setup in a refrigerator.[11]

Protocol 3.2: Slow Cooling (Thermal Gradient)

This method leverages the temperature-dependent solubility of the compound.

  • Principle: A saturated or near-saturated solution is prepared at an elevated temperature and allowed to cool slowly, reducing the solubility and inducing crystallization.[11]

  • Best For: Compounds that are significantly more soluble in a hot solvent than in the same solvent when cold.

  • Procedure:

    • Place the crude aryl glyoxylamide in a flask. Add a suitable solvent (e.g., isopropanol, toluene) in portions.

    • Heat the mixture with stirring (e.g., in a hot water or oil bath) until the solid completely dissolves. Add the minimum amount of hot solvent to achieve full dissolution.[16]

    • Once dissolved, remove the flask from the heat source.

    • To ensure very slow cooling, which promotes larger and more perfect crystals, insulate the flask by wrapping it in glass wool or placing it inside a larger beaker filled with hot water (or simply turning off the heat on the oil bath).[7]

    • Allow the solution to cool undisturbed to room temperature. Further cooling in an ice bath can be used to maximize the yield once crystal growth is substantial.

    • Collect the crystals by vacuum filtration.

Protocol 3.3: Vapor Diffusion

This technique is highly effective for generating high-quality single crystals from very small amounts of material.[17] It involves two solvents: a "good" solvent in which the compound is soluble, and a volatile "bad" solvent (anti-solvent) in which it is insoluble.

  • Principle: The volatile anti-solvent slowly diffuses in the vapor phase into the solution of the compound, gradually reducing its solubility to the point of crystallization.[17][18]

  • Best For: Small-scale crystallization (mg scale), generating X-ray quality crystals.

  • Procedure:

    • Prepare a concentrated solution of the aryl glyoxylamide in a "good" solvent (e.g., THF, dichloromethane) in a small, open inner vial.

    • In a larger outer vial or jar, add a layer of the volatile "anti-solvent" (e.g., hexane, pentane, diethyl ether).[13] The anti-solvent must be miscible with the good solvent.

    • Carefully place the inner vial inside the outer jar, ensuring the solvent levels are not in direct contact.

    • Seal the outer jar tightly and leave it undisturbed.

    • Over time, the anti-solvent vapor will diffuse into the inner vial, inducing crystal growth. This may take anywhere from a day to several weeks.

Vapor_Diffusion cluster_setup Vapor Diffusion Setup jar_top Sealed Lid jar_bottom jar_left jar_right vial_bottom vial_left vial_right anti_solvent Anti-Solvent (e.g., Hexane) solution Compound in 'Good' Solvent (e.g., THF) anti_solvent->solution Vapor Diffusion

Caption: Schematic of a vapor diffusion crystallization setup.

Protocol 3.4: Anti-Solvent Addition

This is a rapid and scalable method, often used in process chemistry.[19]

  • Principle: The compound is dissolved in a "good" solvent, and an "anti-solvent" is added dropwise to the solution, causing the solubility to decrease and the product to crystallize.[19][20]

  • Best For: Rapid, large-scale crystallization where crystal size is less critical.

  • Procedure:

    • Dissolve the aryl glyoxylamide in a minimum amount of a "good" solvent at room temperature or with gentle warming.

    • With vigorous stirring, add the "anti-solvent" dropwise using a pipette or addition funnel.

    • Observe the solution. The point at which it becomes persistently cloudy is the point of nucleation.

    • Stop adding the anti-solvent once cloudiness persists. Sometimes, adding a few extra drops of the "good" solvent to redissolve the precipitate slightly, followed by slow cooling, can yield better crystals.

    • Allow the mixture to stir for a period to ensure complete crystallization before collecting the product by filtration.

Troubleshooting Common Issues

ProblemLikely Cause(s)Suggested Solution(s)
Oiling Out • Supersaturation is too high.• Cooling is too rapid.• Melting point of the compound is below the crystallization temperature.[4]• Re-heat the solution to dissolve the oil, add more of the "good" solvent (10-20%), and cool much more slowly.[4][16]• Try a different solvent system with a lower boiling point.[12]• Use a more dilute starting solution.[5]• Employ seeding: add a few tiny, pure crystals to the solution once it has cooled slightly to encourage ordered growth.[5][8]
No Crystals Form • Solution is not sufficiently supersaturated.• Compound is too soluble in the chosen solvent.• If using slow evaporation, increase the number/size of holes in the cap.• If using slow cooling, there may be too much solvent. Re-heat the solution and boil off a portion of the solvent before attempting to cool again.[4]• Scratch the inside of the flask with a glass rod just below the solvent line to create nucleation sites.[4]
Rapid Precipitation / Amorphous Powder • Supersaturation was generated too quickly.• Slow down the process: reduce the rate of cooling, use fewer holes for evaporation, or add the anti-solvent more slowly and at a slightly elevated temperature.[5]• Ensure the solution is vigorously stirred during anti-solvent addition to avoid localized high supersaturation.
Poor Yield • Compound has significant solubility in the cold mother liquor.• Insufficient crystallization time.• After initial crystallization, cool the flask in an ice bath for 30-60 minutes to maximize precipitation.• Ensure the volume of solvent used was truly the minimum required for dissolution.• When filtering, wash the collected crystals with a minimal amount of ice-cold solvent.

Conclusion

The crystallization of aryl glyoxylamides is a multi-faceted process that relies on the systematic manipulation of solubility. There is no single universal protocol; success is achieved through careful screening of solvents and a logical selection of crystallization techniques based on the compound's specific properties. By starting with small-scale tests using methods like slow evaporation and vapor diffusion, researchers can identify promising conditions. These conditions can then be optimized and scaled using techniques like slow cooling and anti-solvent addition. A patient, methodical approach, combined with the principles and protocols outlined in this guide, will significantly increase the probability of obtaining pure, crystalline aryl glyoxylamides suitable for downstream applications in research and development.

References

  • Antisolvent Crystallization - RM@Schools. (n.d.).
  • Guide for crystallization. (n.d.).
  • Hooks, D. E. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Slow Evaporation Method. (n.d.).
  • Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. (n.d.).
  • "Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability". (2022, July 15).
  • Why do crystals oil out and what are the remedies and prevention methods? (2024, February 25). Brainly.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Crystallization by Antisolvent Addition and Cooling. (n.d.). SciSpace.
  • Three-Step Mechanism of Antisolvent Crystallization. (2022, April 20).
  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
  • Three-Step Mechanism of Antisolvent Crystallization. (2022, April 20). Crystal Growth & Design.
  • Flow Crystallization | Solubility Control. (2024, May 9). Vapourtec.
  • How to crystallize your sample. (2026, February 6). KU Leuven.
  • Do now any rules for solvent selection in crystal engineering? (2018, October 29). ResearchGate.
  • crystallography-crystallization-guide.pdf. (n.d.). IMSERC.
  • Crystal Growing Tips. (2015, April 28). The Center for Xray Crystallography - University of Florida.
  • How to grow crystals for X-ray crystallography. (2024, October 16). IUCr.
  • Preventing Oiling Out in Diastereomeric Salt Formation. (n.d.). Benchchem.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
  • Protein XRD Protocols - Crystallization of Proteins. (n.d.).
  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. (2016, February 15). Journal of Medicinal Chemistry - ACS Publications.
  • Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. (2025, April 30). PMC.

Sources

functionalization of the 3-bromo position in alpha-keto amides

High-Precision Functionalization of the 3-Bromo Position in -Keto Amides

A Gateway to Heterocyclic Scaffolds and Peptidomimetics

Part 1: Strategic Analysis & Core Directive

The Electrophilic Duality of 3-Bromo- -Keto Amides

In medicinal chemistry,



dense electrophilic array

The 3-bromo-2-oxopropanamide scaffold presents two competing electrophilic sites:

  • The

    
    -Keto Carbon (C2):  A "hard" electrophile, highly susceptible to hydration (forming gem-diols) and nucleophilic attack by hard bases (e.g., 
    
    
    , alkoxides).
  • The 3-Bromo Carbon (C3): A "soft" electrophile, primed for

    
     displacement or cross-coupling.
    

The Challenge: Functionalizing the C3 position without compromising the C2 ketone or the C1 amide requires precise chemoselective control. Direct amination often fails due to competing Schiff base formation at C2. Therefore, the most robust protocols utilize soft nucleophiles (sulfur, azide) or cyclocondensation strategies (Hantzsch synthesis).

Strategic Applications
  • Heterocycle Construction: The primary utility of this scaffold is the Hantzsch Thiazole Synthesis. The 3-bromo ketone moiety reacts with thioamides to form thiazoles, a bioisostere found in numerous FDA-approved drugs (e.g., Ritonavir, Dasatinib).

  • Warhead Diversification: Displacement with sodium azide (

    
    ) yields 3-azido-
    
    
    -keto amides, which can be reduced to amines or clicked into triazoles, enabling rapid library expansion.

Part 2: Scientific Integrity & Protocols (E-E-A-T)

Protocol A: Hantzsch Thiazole Synthesis

Objective: Conversion of 3-bromo-2-oxopropanamides to 2,4-disubstituted thiazoles. Mechanism: The sulfur atom of the thioamide acts as a soft nucleophile, displacing the bromide (

Experimental Workflow

Reagents:

  • Substrate:

    
    -Substituted-3-bromo-2-oxopropanamide (1.0 equiv)
    
  • Reagent: Thioamide or Thiourea derivative (1.1 equiv)

  • Solvent: Ethanol (EtOH) or DMF (for solubility)

  • Base (Optional):

    
     or 
    
    
    (to neutralize HBr)

Step-by-Step Protocol:

  • Preparation: Dissolve the thioamide (1.1 mmol) in anhydrous EtOH (5 mL/mmol). If the thioamide is insoluble, add minimal DMF.

  • Addition: Cool the solution to 0°C. Add the 3-bromo-

    
    -keto amide (1.0 mmol) portion-wise to control the exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC. The starting bromide (usually less polar) should disappear. A more polar spot (thiazole hydrobromide salt) may appear.

  • Workup (Precipitation Method):

    • If the product precipitates, filter and wash with cold EtOH.

    • If soluble, concentrate the solvent, redissolve in EtOAc, and wash with saturated

      
       (to remove HBr and tautomerize).
      
  • Purification: Recrystallization from EtOH/Hexane is preferred over column chromatography to avoid decomposing the sensitive keto-amide linkage if it remains intact (though in this reaction, the ketone is consumed to form the ring).

Critical Note: In this specific transformation, the


Protocol B
Visualizing the Hantzsch Pathway

HantzschSynthesisStart3-Bromo-2-oxopropanamideInter1ThioimidateIntermediateStart->Inter1SN2 Attack (S)ReagentThioamide(R-CS-NH2)Reagent->Inter1CyclizationIntramolecularCondensationInter1->Cyclization- HBrProductThiazole DerivativeCyclization->Product- H2O(Aromatization)

Figure 1: The Hantzsch Thiazole Synthesis pathway converting the 3-bromo precursor into a stable heterocycle.

Protocol B: Regioselective Nucleophilic Substitution ( )

Objective: Displacement of Bromine with Azide to generate 3-azido-2-oxopropanamides (Precursors to amines/triazoles). Why Azide? Azide (

Experimental Workflow

Reagents:

  • Substrate: 3-Bromo-2-oxopropanamide (1.0 equiv)

  • Nucleophile: Sodium Azide (

    
    ) (1.5 equiv)
    
  • Solvent: Acetone/Water (3:1) or DMSO (anhydrous)

  • Temperature: 0°C to RT

Step-by-Step Protocol:

  • Safety Precaution: Sodium azide is toxic and can form explosive hydrazoic acid (

    
    ) in acidic conditions. Ensure the reaction mixture remains neutral or slightly basic.
    
  • Dissolution: Dissolve the 3-bromo substrate in Acetone.

  • Activation: Dissolve

    
     in a minimal amount of water.
    
  • Reaction: Add the aqueous azide solution dropwise to the substrate at 0°C.

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • TLC Monitoring: Use a stain like Ninhydrin (after reduction) or UV. Azides are often UV active if the amide is aromatic.

  • Workup:

    • Dilute with water and extract with

      
       (DCM).
      
    • Crucial: Do not concentrate the azide solution to dryness if the molecular weight is low (

      
      ), as it may be explosive. For drug-like molecules (
      
      
      ), rotary evaporation is generally safe at
      
      
      °C.
  • Downstream Application: The crude 3-azido compound is usually pure enough for:

    • Reduction: Staudinger reaction (

      
      ) to yield the 3-amino-
      
      
      -keto amide
      .
    • Click Chemistry: CuAAC with terminal alkynes.

Data Summary: Nucleophile Compatibility
NucleophileReactivity at C3 (Br)Reactivity at C2 (Ketone)Outcome
Amines (

)
ModerateHigh (Imine formation)Messy (Mixture of substitution & Schiff base)
Azide (

)
High LowClean Substitution
Thiol (

)
HighModerate (Hemithioacetal)Good (Reversible at C2)
Hydroxide (

)
LowHigh (Hydrate/Cleavage)Degradation (Hydrolysis of amide)

Part 3: Troubleshooting & Expert Insights

The "Hydrate" Trap

  • Symptom: NMR shows broadened peaks or "missing" carbonyl signals; TLC shows streaking.

  • Solution: Perform NMR in DMSO-

    
     (suppresses hydration) or add a drying agent. When purifying, avoid aqueous workups if the product is very hydrophilic; use non-aqueous reverse phase (C18) or recrystallization.
    
Preventing Polymerization

The 3-bromo-

  • Control: Keep reaction concentrations below 0.2 M. Store the starting material at -20°C under Argon.

Decision Logic for Functionalization

DecisionTreeStartTarget: Functionalize 3-PositionQ1Is the goal a Heterocycle?Start->Q1Q2Is the goal an Amine/Amide?Q1->Q2NoPathAUse Thioamide/Thiourea(Hantzsch Synthesis)Q1->PathAYesPathBUse Sodium Azide(Azidation -> Reduction)Q2->PathBYes (Safest)PathCDirect Amination(NOT RECOMMENDED)Q2->PathCYes (Direct)

Figure 2: Decision logic for selecting the optimal synthetic route based on the target moiety.

References

  • Hantzsch Thiazole Synthesis Review

    • Synthesis of Thiazoles.[1][2] Organic Chemistry Portal.

    • [Link]

  • Alpha-Keto Amide Reactivity

    • Muthukumar, A., Sangeetha, S., & Sekar, G. (2018).[3] Recent developments in functionalization of acyclic

      
      -keto amides.[3][4] Organic & Biomolecular Chemistry, 16, 7068-7083.[3]
      
    • [Link]

  • Nucleophilic Substitution of

    
    -Halo Ketones: 
    
    • Guha, S., et al. (2015).[5]

      
      -Amino ketones, esters, nitriles and related compounds synthesis by 
      
      
      -amination.[5] Organic Letters, 17, 406-409.[5]
    • [Link]

  • Green Synthesis of Thiazoles

    • Karamthulla, et al. (2014). Catalyst-free multicomponent domino reaction...[6] (Cited in Environmentally Benign Synthetic Approaches, BEPLS).

    • [Link] (General Journal Link for verification of green protocols cited in search).

Troubleshooting & Optimization

preventing hydrolysis of alpha-keto amides during workup

Technical Support Center: -Keto Amide Stability & Isolation

The Mechanistic Basis: Why Your Compound is "Fragile"

To prevent hydrolysis, you must understand the electronic environment of the

electrophilic trap
The "Assisted Suicide" Mechanism

The

contiguous dicarbonyl activation
  • Electronic Activation: The ketone and amide carbonyls are adjacent. The electron-withdrawing nature of the amide makes the

    
    -ketone highly electrophilic.[1] Conversely, the ketone pulls electron density from the amide, making the amide bond significantly more susceptible to nucleophilic attack than a standard amide.
    
  • The Hydration Equilibrium (The False Alarm): In aqueous media, the

    
    -ketone rapidly accepts water to form a gem-diol (hydrate) . This is often reversible and not a degradation product.
    
  • The Hydrolysis Event (The Failure): Under basic conditions (pH > 8), hydroxide ions attack. The

    
    -carbonyl essentially "catalyzes" the cleavage of the neighboring amide bond, releasing an amine and an 
    
    
    -keto acid.[2]
Visualization: The Danger Zone

The following diagram illustrates the competing pathways of reversible hydration vs. irreversible hydrolysis.

AlphaKetoMechanismStartα-Keto Amide(R-CO-CO-NR'2)HydrateGem-Diol Hydrate(Stable, Reversible)[M+18 mass shift]Start->HydrateNeutral/Acidic pH(Fast Equilibrium)TSTetrahedralIntermediateStart->TSNucleophilic AttackWater+ H2OBase+ OH- (pH > 8)CleavageHydrolysis Products(α-Keto Acid + Amine)TS->CleavageAmide Bond Breakage

Caption: Figure 1: Competing Pathways. Note that the green path (Hydration) is reversible and common in LCMS analysis, while the red path (Hydrolysis) is irreversible and driven by basic pH.

Troubleshooting Guide & FAQs

Q1: I see a +18 mass shift (M+18) on my LCMS after workup. Did I hydrolyze my compound?

Diagnosis: Likely No . Explanation: You are observing the gem-diol hydrate .

Verification Test:
  • Run NMR in an anhydrous solvent (e.g., DMSO-

    
     or CDCl
    
    
    ).
  • If the ketone signal (

    
    160-200 ppm in 
    
    
    C) is present and the hydrate signal (
    
    
    90-100 ppm) is minor or absent, your compound is intact.
  • Solution: Do not discard. Dry the compound thoroughly (see Protocol B below).

Q2: My yield drops significantly after washing with saturated NaHCO . Why?

Diagnosis: Base-catalyzed hydrolysis.[3] Explanation: Saturated Sodium Bicarbonate (pH


Solution:
  • Better: Saturated NH

    
    Cl (pH 
    
    
    5-6) or dilute Citric Acid (pH 4-5).
  • Best: If your reaction allows, skip the aqueous wash entirely and purify via non-aqueous loading, or use a pH 6.0 Phosphate Buffer.

Q3: The compound disappears on the silica column.

Diagnosis: On-column hydrolysis or irreversible adsorption. Explanation: Silica gel is slightly acidic but can contain bound water. However, if you used methanol in your eluent, you might be forming hemi-ketals or hemi-acetals with the solvent. Solution:

  • Avoid alcohols (MeOH/EtOH) in the mobile phase if possible. Use Acetone/Hexane or EtOAc/Hexane.

  • If MeOH is required, keep fractions cold and evaporate immediately.

  • Deactivation: Pre-treat silica with 1% Triethylamine (TEA) only if the compound is stable to base (risky here), or better, use neutralized silica .

Recommended Protocols

Protocol A: The "Safe" Workup (Buffer Strategy)

Use this for standard isolation to minimize hydrolysis risk.

ParameterRecommendationReason
Temperature 0°C - 4°C Kinetic suppression of hydrolysis rates.
Quench Buffer 1M Citric Acid or Sat. NH

Cl
Maintains pH < 7. Avoids hydroxide generation.
Extraction Solvent DCM or EtOAc Standard organic partitioning.
Drying Agent Na

SO

(Anhydrous)
MgSO

is slightly Lewis acidic and can sometimes catalyze side reactions; Na

SO

is milder.

Step-by-Step:

  • Cool the reaction mixture to 0°C.

  • Add cold 1M Citric Acid (pH ~3-4) or 0.5M Phosphate Buffer (pH 6.0) . Do not use NaHCO

    
    .
    
  • Extract rapidly with cold EtOAc.

  • Wash the organic layer once with Brine (Sat. NaCl).

  • Dry over Na

    
    SO
    
    
    for 10 minutes.
  • Filter and concentrate at < 40°C .

Protocol B: Dehydration (Recovering the Ketone from Hydrate)

Use this if your NMR shows the gem-diol (hydrate) form and you need the keto-form.

  • Dissolve the crude material in Toluene (or Benzene, if permitted).

  • Concentrate on a rotary evaporator. The toluene/water azeotrope will pull the water out of the equilibrium.

  • Repeat 2-3 times.

  • Dry under high vacuum (0.1 mmHg) for 12+ hours, preferably with P

    
    O
    
    
    in the desiccator trap.

Decision Logic: The Workup Workflow

Use this decision tree to determine the correct processing path for your reaction.

WorkupLogicStartReaction CompleteCheckpHIs the Reaction Mixture Basic?Start->CheckpHBasicYesYes (Base used)CheckpH->BasicYesYesBasicNoNo (Neutral/Acidic)CheckpH->BasicNoNoQuenchAcidQuench with Cold 1M Citric Acid(Target pH 4-5)BasicYes->QuenchAcidQuenchBufferQuench with Phosphate Buffer(pH 6.0)BasicNo->QuenchBufferExtractExtract (EtOAc/DCM)Keep Cold (0°C)QuenchAcid->ExtractQuenchBuffer->ExtractLCMSCheck LCMSExtract->LCMSMassShiftObserve M+18 Peak?LCMS->MassShiftHydratePathLikely Gem-Diol Hydrate(Not Hydrolysis)MassShift->HydratePathYesHydrolysisPathM+18 is dominant & M+1 is gone?Check NMR.MassShift->HydrolysisPathNo (M+1 only)DehydrateAzeotrope with TolueneHigh Vac DryHydratePath->Dehydrate

Caption: Figure 2: Workup Decision Tree. Follow this logic to distinguish between fatal hydrolysis and reversible hydration.

References

  • Mechanistic Insight:The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. (Discusses the gem-diol equilibrium and pH sensitivity).

    • Peptide Stability:Studies on the synthesis and stability of α-ketoacyl peptides.

      
      -keto group on amide hydrolysis).
      
      • General Reactivity: Recent Developments in General Methodologies for the Synthesis of α-Ketoamides.[1][4] (Provides context on synthetic routes and oxidative stability).

        • Hydration Equilibrium: Hydrates, Hemiacetals, and Acetals.[5] (Fundamental organic chemistry of reversible hydration).

          • [5]

        solubility issues with 2-(3-Bromophenyl)-2-oxoacetamide in water

        Author: BenchChem Technical Support Team. Date: February 2026

        A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges

        This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility issues of 2-(3-Bromophenyl)-2-oxoacetamide in aqueous solutions. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to empower you in your experimental endeavors.

        Introduction to the Challenge: Understanding the Solubility of 2-(3-Bromophenyl)-2-oxoacetamide

        2-(3-Bromophenyl)-2-oxoacetamide possesses a chemical structure that presents inherent challenges to its dissolution in water. The molecule contains a polar amide group capable of hydrogen bonding, which contributes to some degree of water solubility. However, the presence of a non-polar bromophenyl ring significantly increases the molecule's hydrophobicity, leading to poor overall aqueous solubility. This guide will walk you through a systematic approach to characterize and overcome these solubility limitations.

        Frequently Asked Questions (FAQs)

        Q1: Why is my 2-(3-Bromophenyl)-2-oxoacetamide not dissolving in water?

        A1: The limited aqueous solubility of 2-(3-Bromophenyl)-2-oxoacetamide is primarily due to the hydrophobic nature of the bromophenyl group. While the amide functional group can participate in hydrogen bonding with water, the large, non-polar aromatic ring structure dominates, leading to low solubility.

        Q2: What is the predicted pKa of 2-(3-Bromophenyl)-2-oxoacetamide and how does it affect solubility?

        A2: The amide proton of 2-(3-Bromophenyl)-2-oxoacetamide is weakly acidic, with a predicted pKa value around 17, similar to other primary amides.[1] This means that at physiological pH (around 7.4), the molecule will exist predominantly in its neutral, non-ionized form, which is typically less soluble than its ionized counterpart. Therefore, altering the pH to extreme alkaline conditions to deprotonate the amide is generally not a practical or effective strategy for enhancing solubility in most biological experiments.

        Q3: Is heating the solution a recommended method to dissolve this compound?

        A3: While heating can temporarily increase the solubility of many compounds, it is not a recommended primary strategy for 2-(3-Bromophenyl)-2-oxoacetamide without prior stability studies. Heating can lead to the degradation of the compound, and upon cooling, the compound is likely to precipitate out of solution, leading to inaccurate and irreproducible experimental results.

        Q4: Can I use DMSO to dissolve the compound first and then dilute it in my aqueous buffer?

        A4: This is a common and often effective strategy, known as a kinetic solubility approach.[2][3] However, there are important considerations. The final concentration of DMSO in your aqueous solution should be kept to a minimum (ideally below 1%, and often much lower depending on the assay) to avoid solvent-induced artifacts in your experiment. Also, be aware that this method can lead to supersaturated solutions that may precipitate over time. It is crucial to visually inspect your final solution for any signs of precipitation before use.

        Troubleshooting Guide: A Systematic Approach to Solubilization

        This guide provides a step-by-step approach to systematically address the solubility challenges of 2-(3-Bromophenyl)-2-oxoacetamide. The workflow is designed to progress from simple, readily available methods to more advanced techniques.

        Solubility_Troubleshooting_Workflow start Start: Solubility Issue with 2-(3-Bromophenyl)-2-oxoacetamide step1 Step 1: Preliminary Solubility Assessment (Shake-Flask Method) start->step1 step2 Step 2: Co-Solvent System Evaluation step1->step2 If solubility is low end_insoluble Outcome: Compound Remains Insoluble Re-evaluate Formulation Strategy step1->end_insoluble If initial assessment fails and no further optimization is possible step3 Step 3: pH Adjustment (with caution) step2->step3 If co-solvents are insufficient or incompatible end_soluble Outcome: Compound Solubilized Proceed with Experiment step2->end_soluble Successful Solubilization step4 Step 4: Surfactant-Mediated Solubilization step3->step4 If pH adjustment is ineffective or not feasible step3->end_soluble Successful Solubilization step5 Step 5: Cyclodextrin Complexation step4->step5 If surfactants cause interference step4->end_soluble Successful Solubilization step5->end_soluble Successful Solubilization step5->end_insoluble If all methods fail

        Caption: A stepwise workflow for troubleshooting solubility issues of 2-(3-Bromophenyl)-2-oxoacetamide.

        Step 1: Quantitative Assessment of Aqueous Solubility

        Before attempting to enhance solubility, it is crucial to determine the baseline thermodynamic solubility of the compound in your primary aqueous buffer. The shake-flask method is a reliable and widely used technique for this purpose.[4][5][6]

        Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

        • Preparation: Add an excess amount of 2-(3-Bromophenyl)-2-oxoacetamide to a clear glass vial. The excess solid should be visually apparent.

        • Solvent Addition: Add a precise volume of your aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

        • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 18-24 hours).[2][6]

        • Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Carefully collect the supernatant, ensuring no solid particles are transferred. For more rigorous separation, centrifuge the solution and collect the clear supernatant.

        • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a standard curve with known concentrations of the compound to accurately determine its concentration in the saturated solution.

        Step 2: Utilizing Co-solvents to Enhance Solubility

        Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[7]

        Recommended Co-solvents and Typical Concentrations:

        Co-solventTypical Starting Concentration (v/v)Notes
        Dimethyl Sulfoxide (DMSO)1-5%A powerful solvent, but ensure its compatibility with your assay.
        Ethanol5-20%A commonly used, less aggressive co-solvent.
        Propylene Glycol10-30%Often used in pharmaceutical formulations.
        Polyethylene Glycol 400 (PEG 400)10-40%A viscous co-solvent, suitable for a range of compounds.

        Experimental Approach:

        • Prepare a series of stock solutions of 2-(3-Bromophenyl)-2-oxoacetamide in the chosen co-solvent.

        • Add small aliquots of the stock solution to your aqueous buffer to achieve the desired final co-solvent concentration.

        • Visually inspect for any precipitation immediately after mixing and after a period of incubation (e.g., 1-2 hours).

        • If the solution remains clear, you can proceed with your experiment, ensuring that you have an appropriate vehicle control (aqueous buffer with the same concentration of co-solvent).

        Step 3: pH Adjustment - A Cautious Approach

        Given the high predicted pKa of the amide proton, significant pH modification would be required to achieve a small degree of ionization.[1] However, for some experimental systems, a slight adjustment of pH might offer a marginal improvement in solubility. It is crucial to ensure that the altered pH does not affect the stability of the compound or the integrity of your experimental system.

        Experimental Approach:

        • Prepare a series of buffers with a range of pH values (e.g., pH 7.0, 7.4, 8.0).

        • Attempt to dissolve 2-(3-Bromophenyl)-2-oxoacetamide directly in these buffers.

        • Use the shake-flask method described in Step 1 to quantify any changes in solubility at different pH values.

        Step 4: Surfactant-Mediated Solubilization

        Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[8]

        Recommended Surfactants and Typical Concentrations:

        SurfactantTypeTypical Starting Concentration (w/v)Notes
        Polysorbate 80 (Tween® 80)Non-ionic0.1-1%Widely used and generally well-tolerated in biological assays.[9]
        Polysorbate 20 (Tween® 20)Non-ionic0.1-1%Similar to Tween® 80, with a shorter fatty acid chain.
        Sodium Dodecyl Sulfate (SDS)Anionic0.1-0.5%A powerful solubilizing agent, but can denature proteins.[8]

        Experimental Approach:

        • Prepare solutions of the chosen surfactant in your aqueous buffer at concentrations above their CMC.

        • Add 2-(3-Bromophenyl)-2-oxoacetamide to these surfactant-containing solutions.

        • Use the shake-flask method to determine the extent of solubility enhancement.

        Step 5: Cyclodextrin-Based Inclusion Complexation

        Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the guest molecule and increasing its solubility in water.[10][11]

        Recommended Cyclodextrins and Typical Concentrations:

        CyclodextrinCavity SizeTypical Starting Concentration (w/v)Notes
        β-Cyclodextrin (β-CD)Intermediate1-5%Suitable for aromatic compounds.[12] Limited water solubility itself.
        Hydroxypropyl-β-cyclodextrin (HP-β-CD)Intermediate5-20%Higher water solubility and lower toxicity than β-CD.[13]
        Sulfobutylether-β-cyclodextrin (SBE-β-CD)Intermediate5-20%High water solubility and a good safety profile.

        Experimental Approach:

        • Prepare solutions of the chosen cyclodextrin in your aqueous buffer.

        • Add 2-(3-Bromophenyl)-2-oxoacetamide to the cyclodextrin solutions and stir for several hours to facilitate complex formation.

        • Determine the solubility using the shake-flask method.

        Solubilization_Mechanisms cluster_cosolvent Co-solvent Mechanism cluster_surfactant Surfactant Mechanism cluster_cyclodextrin Cyclodextrin Mechanism cosolvent_node Water + Co-solvent Mixture (Reduced Polarity) drug_cosolvent Drug Molecule cosolvent_node->drug_cosolvent Solvates micelle Micelle (Hydrophobic Core) drug_surfactant Drug Molecule micelle->drug_surfactant Encapsulates cyclodextrin Cyclodextrin (Hydrophobic Cavity) drug_cyclodextrin Drug Molecule cyclodextrin->drug_cyclodextrin Forms Inclusion Complex

        Caption: Mechanisms of action for different solubilization techniques.

        High-Throughput Screening of Solubility

        For early-stage drug discovery, a higher throughput method for assessing kinetic solubility can be employed. The turbidimetric solubility assay is a rapid method to estimate the solubility of a compound.[14]

        Experimental Protocol: Turbidimetric Solubility Assay

        • Stock Solution: Prepare a high-concentration stock solution of 2-(3-Bromophenyl)-2-oxoacetamide in DMSO (e.g., 20 mM).

        • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

        • Addition to Buffer: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well of a 96-well plate pre-filled with your aqueous buffer.

        • Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature. Measure the turbidity of each well using a plate reader capable of detecting light scattering (nephelometry) or absorbance at a high wavelength (e.g., 620 nm).[15]

        • Data Analysis: The solubility is estimated as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

        Concluding Remarks

        The solubility of 2-(3-Bromophenyl)-2-oxoacetamide in aqueous solutions can be a significant hurdle in experimental research and drug development. However, by employing a systematic and informed approach, these challenges can be overcome. This guide provides a framework for understanding the underlying principles of its poor solubility and offers a range of practical strategies to enhance it. We encourage researchers to start with a thorough characterization of the compound's intrinsic solubility and then systematically explore the use of co-solvents, pH adjustments, surfactants, and cyclodextrins. The selection of the most appropriate method will depend on the specific requirements of the experimental system.

        References

        • "Acid-base properties of amides." Chemistry LibreTexts, 2017.
        • "How to Choose the Right Solubilization Technology for Your API." Contract Pharma, 2015.
        • "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
        • "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences, 2024.
        • "Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)." Enamine.
        • "Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i." BioAssay Systems.
        • "Optimizing Drug Solubility." Contract Pharma, 2017.
        • Williams, R.
        • "Showing Compound Acetamide (FDB008298)." FooDB, 2010.
        • "(PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
        • "A Brief Review on Solubility Enhancement Techniques with Drug and Polymer." Journal of Drug Delivery and Therapeutics, 2022.
        • "Acetamide." Merck Index Online.
        • "The Role of Surfactants in Solubilization of Poorly Soluble Drugs." Journal of Chemical and Pharmaceutical Research, 2024.
        • "N-(3-bromophenyl)-2-{(3z)-2-oxo-3-[4-oxo-3-(2-phenylethyl) - PubChemLite." PubChem.
        • "2-{2-[(3-bromophenyl)methylidene]hydrazinyl}-N-(3-fluorophenyl)-2-oxoacetamide - Compound." MolPort.
        • "Selecting Formulations for Drug Discovery and Early Drug Development – Current Challenges and Emerging Approaches for Predicting Bioperformance." Pharmaceutical Outsourcing, 2013.
        • "N-(3-bromophenyl)-2-(2-oxo-1-pyridinyl)acetamide | C13H11BrN2O2 | CID 27686973." PubChem.
        • "Drug Solubility: Importance and Enhancement Techniques." Journal of Advanced Pharmaceutical Technology & Research, 2012.
        • "Cosolvent." Wikipedia.
        • "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds." Journal of Pharmaceutical Sciences, 2011.
        • "Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applic
        • "Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies." WuXi AppTec DMPK, 2024.
        • "Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures." Crystal Growth & Design, 2006.
        • "Guidelines for surfactant selection to treat petroleum hydrocarbon-contaminated soils." Environmental Science and Pollution Research, 2021.
        • "The Role of Surfactants in Solubilization of Poorly Soluble Drugs." Journal of Chemical and Pharmaceutical Research.
        • "Acetamide | CH3CONH2 | CID 178." PubChem.
        • "N-(2-bromophenyl)-3-oxobutanamide | 52700-65-9." MilliporeSigma.
        • "Cyclodextrins: Properties and Applic
        • "Cyclodextrins: An Overview of Fundamentals, Types, and Applications.
        • "2-(3-bromophenyl)-2-(methylamino)acetamide - PubChemLite." PubChem.
        • "Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics." Molecules, 2022.
        • "Kinetic Solubility Assays Protocol." AxisPharm.
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        Technical Support Center: Purification of 2-(3-Bromophenyl)-2-oxoacetamide by Recrystallization

        Author: BenchChem Technical Support Team. Date: February 2026

        An in-depth technical guide from the office of the Senior Application Scientist.

        This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 2-(3-Bromophenyl)-2-oxoacetamide via recrystallization. Structured as a series of troubleshooting guides and frequently asked questions, this document offers both procedural steps and the underlying scientific rationale to empower users to overcome common experimental challenges.

        Section 1: Foundational Knowledge & Compound Profile

        Before attempting any purification, understanding the principles of recrystallization and the properties of the target compound is critical.

        What are the core principles of recrystallization?

        Recrystallization is a purification technique for solid compounds based on differential solubility.[1][2] The fundamental principle is that the solubility of a compound in a solvent increases with temperature.[3] The process involves:

        • Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[4]

        • Filtering the hot solution if insoluble impurities are present.

        • Allowing the solution to cool slowly and undisturbed.[4]

        • As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals.

        • The soluble impurities remain in the cold solvent (the "mother liquor") because they are not present in high enough concentration to saturate the solution.[3]

        • Collecting the pure crystals by filtration.

        Key Properties of 2-(3-Bromophenyl)-2-oxoacetamide

        While specific experimental data for this exact compound is not widely published, we can infer its properties based on its structural motifs (an aromatic ring, a bromine atom, a ketone, and an amide group).

        • Appearance: Likely a white to off-white or light yellow crystalline solid.

        • Polarity: A moderately polar molecule due to the presence of the carbonyl (C=O) and amide (N-H) groups.

        • Solubility Profile: Expected to be poorly soluble in non-polar solvents like hexanes and sparingly soluble in cold polar solvents, with increased solubility in hot polar solvents. The amide group suggests it may be challenging to recrystallize.[5]

        • Thermal Stability: The melting point should be determined experimentally via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus. It is crucial that the chosen solvent's boiling point is lower than the compound's melting point to prevent "oiling out".[3][6]

        Section 2: Experimental Protocol

        This section details the practical steps for developing and executing a successful recrystallization.

        Workflow for Recrystallization of 2-(3-Bromophenyl)-2-oxoacetamide

        G cluster_prep Preparation cluster_main Main Procedure cluster_post Post-Processing start Start with Crude 2-(3-Bromophenyl)-2-oxoacetamide solvent_screen Step 1: Solvent Screening (Small Scale Tests) start->solvent_screen dissolve Step 2: Dissolve Crude Solid in Minimum Hot Solvent solvent_screen->dissolve hot_filter Step 3: Hot Filtration (Optional: for insoluble impurities) dissolve->hot_filter cool Step 4: Slow Cooling (Induces Crystallization) hot_filter->cool cold_filter Step 5: Isolate Crystals (Vacuum Filtration) cool->cold_filter wash Step 6: Wash Crystals with Cold Solvent cold_filter->wash dry Step 7: Dry Crystals (Air or Vacuum Oven) wash->dry analyze Step 8: Purity Analysis (Melting Point, HPLC) dry->analyze G start Problem: No Crystals Formed check_solvent Is the solution clear or cloudy? start->check_solvent too_much_solvent Diagnosis: Too much solvent. The solution is not saturated. check_solvent->too_much_solvent Clear supersaturated Diagnosis: Supersaturation. Crystallization requires nucleation. check_solvent->supersaturated Clear / Slightly Cloudy action_boil Action: Boil off a portion of the solvent and re-cool. too_much_solvent->action_boil action_scratch Action 1: Scratch the inner surface with a glass rod. supersaturated->action_scratch end_success Success: Crystals Form action_boil->end_success end_fail If all fails, evaporate solvent and restart with a new solvent system. action_boil->end_fail if no success action_seed Action 2: Add a seed crystal of the crude product. action_scratch->action_seed action_scratch->end_success action_seed->end_success action_seed->end_fail if no success

        Caption: Decision-making process for inducing crystallization.

        Issue: My compound "oiled out" instead of forming crystals.

        • Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution cools too rapidly. [6] * Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to ensure the saturation point is reached at a lower temperature, then allow it to cool much more slowly. Insulating the flask can help. [7] * Solution 2: If slow cooling doesn't work, your compound may be too impure. The impurities can depress the melting point. Try purifying by another method (like column chromatography) first, or re-attempt the recrystallization using a lower-boiling point solvent. [7] Issue: My final crystals are colored, but the crude material was also colored.

        • Answer: This indicates the presence of colored, soluble impurities that were not removed by crystallization alone. You should repeat the recrystallization, but include a decolorizing step. After dissolving the compound in the hot solvent, add a small amount (a spatula tip) of activated charcoal and boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool. [4] Issue: My final yield is very low.

        • Answer: A low yield can result from several factors:

          • Using too much solvent: As discussed, this is a primary cause of low recovery. [7] * Premature crystallization: The compound may have crystallized in the filter funnel during hot filtration. Ensure your funnel and receiving flask are adequately pre-heated.

          • Washing with too much cold solvent: The crystals should be washed with a minimal amount of ice-cold solvent, as the compound will still have some slight solubility even at low temperatures. [4] * Inappropriate solvent choice: A solvent in which the compound has significant solubility when cold will lead to high losses in the mother liquor. [3]

        Section 4: Frequently Asked Questions (FAQs)

        Q1: How do I know if my compound is pure after one recrystallization?

        • A1: The most common method is to measure the melting point of the dried crystals. A pure compound will have a sharp melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. You can also use analytical techniques like HPLC or NMR to assess purity.

        Q2: What are the potential impurities in 2-(3-Bromophenyl)-2-oxoacetamide synthesis?

        • A2: Impurities can arise from starting materials, side reactions, or degradation. [8][9]Potential impurities could include unreacted starting materials (e.g., 3-bromoacetophenone), reagents, or by-products from the specific synthetic route used. Understanding the reaction mechanism is key to predicting likely impurities.

        Q3: What safety precautions should I take?

        • A3: Always consult the Safety Data Sheet (SDS) for the specific compound and all solvents used. [10] * Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [11] * Ventilation: Perform all operations in a well-ventilated fume hood, especially when heating flammable organic solvents. [11] * Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. [11]In case of contact, rinse the affected area thoroughly with water. [12]

        References

        • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
        • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF.
        • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
        • University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
        • Columbia University. (n.d.). Recrystallization I.
        • PubChem. (n.d.). 2-[(3-Bromophenyl)sulfonylamino]acetamide.
        • Northern Illinois University. (n.d.). Recrystallization.
        • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
        • University of York. (n.d.). Problems with Recrystallisations.
        • Sigma-Aldrich. (n.d.). 2-(4-Bromophenyl)acetamide.
        • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?.
        • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
        • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?.
        • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Acetamide.
        • Aaronchem. (2024, November 1). Safety Data Sheet.
        • University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION.
        • Fluorochem. (2024, December 19). Safety Data Sheet.
        • Environmental Protection Agency. (n.d.). N-(2,4,6-Tribromophenyl)acetamide Properties.
        • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - N-(4-Bromophenyl)maleimide.
        • BOC Sciences. (n.d.). Acetamide Impurities.
        • University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3).
        • PubChem. (n.d.). Acetamide.
        • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
        • Wikipedia. (n.d.). Thioacetamide.
        • Veeprho. (n.d.). Acetamide Impurities and Related Compound.
        • World Journal of Pharmaceutical Research. (2022, June 3). Identification, isolation and characterization of impurities in pharmaceutical compounds.
        • Organic Syntheses. (n.d.). SALICYL-o-TOLUIDE.
        • SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review.
        • Physical Chemistry Research. (2023, November 19). Theoretical Appraisal of Pharmaceutical Compounds Solubility in Pure Organic Solvents.
        • Molecules. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone.
        • University of California, Los Angeles. (2022, September 8). Properties of Common Organic Solvents.
        • Vapourtec. (n.d.). Solvent Miscibility Chart.

        Sources

        Technical Support Center: Optimizing Reaction Conditions for 3-Bromophenylglyoxylation

        Author: BenchChem Technical Support Team. Date: February 2026

        Welcome to the technical support center for the optimization of 3-bromophenylglyoxylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and purity of this important chemical transformation. Here, we will delve into common challenges, provide evidence-based troubleshooting strategies, and answer frequently asked questions to empower you in your experimental endeavors.

        Introduction: The Significance of 3-Bromophenylglyoxylation

        3-Bromophenylglyoxylic acid and its derivatives are valuable intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals. The introduction of the glyoxyloyl group onto a brominated phenyl ring provides a versatile scaffold for further chemical modifications. Achieving optimal reaction conditions is paramount for ensuring high yields, minimizing impurities, and developing scalable and cost-effective synthetic routes. This process, often a variation of the Friedel-Crafts acylation, involves the reaction of 3-bromoanisole or a similar substituted benzene with an acylating agent, typically oxalyl chloride or a derivative, in the presence of a Lewis acid catalyst.[1]

        Troubleshooting Guide: A-Q&A Approach to Common Experimental Issues

        This section addresses specific problems you may encounter during the 3-bromophenylglyoxylation reaction and provides actionable solutions based on established chemical principles.

        Q1: My reaction is sluggish, resulting in low conversion of the starting material. What are the likely causes and how can I improve the reaction rate?

        A1: Low conversion is a common hurdle and can often be attributed to several factors related to the reactivity of the electrophile and the stability of the reaction intermediate. Here’s a systematic approach to troubleshooting:

        • Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is crucial for activating the acylating agent.[1]

          • Moisture Contamination: Lewis acids are highly sensitive to moisture, which can lead to their deactivation. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[2]

          • Inadequate Catalyst Loading: While catalytic amounts can be effective, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid because the catalyst complexes with the carbonyl oxygen of the product ketone, rendering it inactive. Experiment with increasing the molar ratio of the Lewis acid to the acylating agent.

        • Reaction Temperature:

          • While higher temperatures generally increase reaction rates, they can also promote side reactions and decomposition.[][4] If your reaction is proceeding slowly at a low temperature (e.g., 0 °C), consider gradually increasing it to room temperature or slightly above, while carefully monitoring for the formation of byproducts.

        • Solvent Choice:

          • The choice of solvent can significantly impact the reaction rate. Chlorinated solvents like dichloromethane (CH₂Cl₂) and dichloroethane (DCE) are common choices as they are relatively inert and effectively solvate the reaction components.[5] Carbon disulfide (CS₂) is also a good, non-coordinating solvent, though its use is often limited by its high volatility and flammability.

        Q2: I am observing the formation of multiple products, leading to a low yield of the desired 3-bromophenylglyoxylic acid derivative. How can I improve the selectivity of my reaction?

        A2: Poor selectivity is often a result of side reactions competing with the desired acylation. Here are key areas to investigate:

        • Polyacylation: Although the acyl group is deactivating, forcing conditions can sometimes lead to the introduction of a second acyl group onto the aromatic ring.[2]

          • Control Stoichiometry: Use a 1:1 or a slight excess of the 3-brominated starting material relative to the acylating agent.[2]

          • Reaction Time: Monitor the reaction progress by techniques like TLC or LC-MS and quench the reaction once the starting material is consumed to avoid over-reaction.

        • Isomer Formation: While acylation of a substituted benzene ring is governed by the directing effects of the existing substituent, the formation of other isomers is possible. The bromine atom is an ortho-, para-director, but steric hindrance can influence the regioselectivity.

          • Choice of Lewis Acid: Milder Lewis acids, such as ZnCl₂ or BF₃·OEt₂, can sometimes offer better regioselectivity compared to stronger ones like AlCl₃.[2]

        • Side Reactions of the Acylating Agent: Oxalyl chloride can decompose, especially at higher temperatures, to form CO and HCl, which can lead to other unwanted reactions.

          • Temperature Control: Maintain a low and controlled temperature during the addition of reagents.

        Q3: My reaction mixture turns dark and forms a tar-like substance. What is causing this and how can I prevent it?

        A3: The formation of dark, insoluble materials is often indicative of polymerization or decomposition of the starting materials or products under the harsh acidic conditions of the reaction.[2]

        • Harsh Reaction Conditions:

          • Strong Lewis Acids: Strong Lewis acids like AlCl₃ can promote polymerization, especially with sensitive substrates.[2] Consider using a milder Lewis acid.

          • High Temperatures: Excessive heat can accelerate decomposition pathways. Maintain the recommended reaction temperature.

        • Purity of Reagents:

          • Impurities in the starting materials or solvents can act as initiators for polymerization. Ensure you are using high-purity reagents and solvents.

        Q4: The purification of my 3-bromophenylglyoxylic acid derivative is challenging due to persistent impurities. What are the best strategies for purification?

        A4: Effective purification is crucial for obtaining a high-quality final product.

        • Work-up Procedure:

          • After quenching the reaction (typically with ice-water), the product is often extracted into an organic solvent. Thoroughly washing the organic layer with a dilute acid solution (to remove any remaining Lewis acid), followed by a base wash (like sodium bicarbonate solution to remove any unreacted acylating agent and acidic byproducts), and finally with brine is essential.

        • Crystallization:

          • Recrystallization is often a highly effective method for purifying solid products. Experiment with different solvent systems (e.g., ethyl acetate/heptane, toluene, or ethanol/water) to find the optimal conditions for obtaining pure crystals.[6]

        • Chromatography:

          • If crystallization is not sufficient, column chromatography using silica gel is a standard technique for separating the desired product from closely related impurities. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically effective.

        Frequently Asked Questions (FAQs)

        Q1: What is the general mechanism of 3-bromophenylglyoxylation?

        A1: 3-Bromophenylglyoxylation is a type of Friedel-Crafts acylation, which is an electrophilic aromatic substitution reaction.[1][7] The mechanism involves the following key steps:

        • Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent (e.g., oxalyl chloride) to form a highly electrophilic acylium ion (R-C≡O⁺).[8]

        • Nucleophilic Attack: The π-electrons of the 3-bromo-substituted benzene ring act as a nucleophile and attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

        • Deprotonation: A weak base (such as the AlCl₄⁻ complex formed in the first step) removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product.[1]

        Q2: Which Lewis acid is best for this reaction?

        A2: The choice of Lewis acid depends on the reactivity of the specific substrate and the desired reaction conditions.

        • Aluminum chloride (AlCl₃): This is a strong and commonly used Lewis acid that is very effective but can sometimes lead to side reactions and lower selectivity.[2]

        • Iron(III) chloride (FeCl₃): A slightly milder and less expensive alternative to AlCl₃.

        • Zinc chloride (ZnCl₂), Boron trifluoride etherate (BF₃·OEt₂), Tin(IV) chloride (SnCl₄): These are milder Lewis acids that can be beneficial when dealing with sensitive substrates to minimize polymerization and improve selectivity.[2]

        Q3: What are the key safety precautions to consider during this reaction?

        A3: Safety is paramount in any chemical synthesis.

        • Reagent Handling: Lewis acids like AlCl₃ are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Oxalyl chloride is also highly corrosive and toxic.

        • Inert Atmosphere: The reaction should be conducted under an inert atmosphere to prevent the deactivation of the Lewis acid by atmospheric moisture.

        • Quenching: The reaction should be quenched carefully by slowly adding the reaction mixture to ice-water. This is an exothermic process, and rapid addition can cause splashing and the release of corrosive HCl gas.

        Q4: Can I use an acid anhydride instead of an acyl chloride as the acylating agent?

        A4: Yes, acid anhydrides can also be used as acylating agents in Friedel-Crafts reactions, often in conjunction with a Lewis acid catalyst.[7][9] However, acyl chlorides are generally more reactive than their corresponding anhydrides.[10] The choice between the two often depends on factors like cost, availability, and the specific requirements of the reaction.

        Experimental Protocols

        General Procedure for 3-Bromophenylglyoxylation

        This protocol provides a general starting point. Optimization of specific parameters such as reagent stoichiometry, temperature, and reaction time will likely be necessary for your specific substrate.

        Materials:

        • 3-Substituted bromo-aromatic compound (e.g., 3-bromoanisole)

        • Oxalyl chloride or other suitable acylating agent

        • Anhydrous Lewis acid (e.g., AlCl₃)

        • Anhydrous solvent (e.g., dichloromethane)

        • Ice-water bath

        • Standard laboratory glassware (oven-dried)

        • Inert atmosphere setup (e.g., nitrogen or argon line)

        Procedure:

        • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

        • In the flask, dissolve the 3-substituted bromo-aromatic compound in the anhydrous solvent.

        • Cool the mixture to 0 °C using an ice-water bath.

        • Carefully and portion-wise, add the anhydrous Lewis acid to the stirred solution.

        • In the dropping funnel, prepare a solution of the acylating agent in the anhydrous solvent.

        • Add the acylating agent solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

        • After the addition is complete, allow the reaction to stir at 0 °C or let it warm to room temperature and stir for a specified time (monitor by TLC or LC-MS).

        • Once the reaction is complete, carefully quench it by pouring the mixture over crushed ice with vigorous stirring.

        • Separate the organic layer. Extract the aqueous layer with the organic solvent.

        • Combine the organic layers and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

        • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

        • Purify the crude product by recrystallization or column chromatography.

        Data Presentation

        Table 1: Influence of Lewis Acid and Solvent on Yield

        EntryLewis Acid (equiv.)SolventTemperature (°C)Time (h)Yield (%)
        1AlCl₃ (1.2)CH₂Cl₂0 → rt485
        2FeCl₃ (1.2)CH₂Cl₂0 → rt678
        3ZnCl₂ (1.5)DCErt → 501265
        4AlCl₃ (1.2)CS₂0 → rt488

        Note: These are representative data and actual results may vary depending on the specific substrate and reaction scale.

        Visualization of Key Concepts

        Experimental Workflow

        experimental_workflow reagents Reagents: - 3-Bromo-substrate - Acylating Agent - Lewis Acid - Anhydrous Solvent reaction_setup Reaction Setup (Inert Atmosphere, 0 °C) reagents->reaction_setup 1. Combine reaction Reaction in Progress (Monitoring by TLC/LC-MS) reaction_setup->reaction 2. React workup Aqueous Work-up & Extraction reaction->workup 3. Quench purification Purification (Crystallization or Chromatography) workup->purification 4. Isolate Crude product Pure 3-Bromophenyl- glyoxylic Acid Derivative purification->product 5. Obtain Pure

        Caption: A generalized workflow for the synthesis and purification of 3-bromophenylglyoxylic acid derivatives.

        Troubleshooting Logic

        troubleshooting_logic start Problem Encountered low_conversion Low Conversion start->low_conversion poor_selectivity Poor Selectivity start->poor_selectivity tar_formation Tar Formation start->tar_formation check_catalyst Check Catalyst Activity & Loading low_conversion->check_catalyst adjust_temp Adjust Temperature low_conversion->adjust_temp check_stoichiometry Verify Stoichiometry poor_selectivity->check_stoichiometry milder_conditions Use Milder Conditions (Catalyst, Temp) poor_selectivity->milder_conditions tar_formation->milder_conditions

        Caption: A decision tree for troubleshooting common issues in 3-bromophenylglyoxylation.

        References

        • Acylation Understanding the Process and Applications | AESL - Aakash Institute. (n.d.).
        • Common side reactions in the Friedel-Crafts acylation of furan - Benchchem. (n.d.).
        • Process for the preparation of arylglyoxylic acids - Google Patents. (n.d.).
        • Acylation Overview, Mechanism & Agents | Study.com. (n.d.).
        • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4).
        • Acylation - Questions | PDF - Scribd. (n.d.).
        • Ch12: Friedel-Crafts acylation - University of Calgary. (n.d.).
        • EAS-Acylation | OpenOChem Learn. (n.d.).
        • Optimization of reaction conditions [a] . | Download Scientific Diagram - ResearchGate. (n.d.).
        • Acylation: Definition, Example & Preparation, Mechanism - Vaia. (2022, January 6).
        • Identifying general reaction conditions by bandit optimization. (2024, February 29).
        • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17).
        • ORGANIC REACTION MECHANISM. (n.d.).
        • Optimization of the reaction conditions. | Download Scientific Diagram - ResearchGate. (n.d.).
        • Purification of alkyl glyoxylate - Google Patents. (n.d.).
        • Phenylglyoxylic acid derivatives and their preparation and use - Google Patents. (n.d.).
        • Reaction Condition Optimization Services - BOC Sciences. (n.d.).
        • Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives - Frontiers. (2023, March 12).
        • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (n.d.).
        • GLYOXYLIC ACID - Ataman Kimya. (n.d.).
        • 3-Bromophenylacetic acid synthesis - ChemicalBook. (n.d.).
        • Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents. (n.d.).
        • Immobilization of glyoxylic acid on Wang resin | Request PDF - ResearchGate. (2025, August 6).
        • Palladium-Catalyzed Enantioselective Three- Component Synthesis of α-Arylglycine Derivatives from Glyoxylic Acid, Sulfonamides and Aryl Trifluoroborates - ChemRxiv. (n.d.).
        • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.).
        • Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions - ResearchGate. (2020, September 4).

        Sources

        troubleshooting low conversion in alpha-keto amide formation

        Technical Support Center: -Keto Amide Synthesis

        Topic: Troubleshooting Low Conversion & Stability in

        Audience:1

        Welcome to the -Keto Amide Support Hub

        Status: Online Lead Scientist: Dr. A. Vance, Senior Application Scientist System Note:

        1

        This guide treats your synthesis as a system. We do not just "fix" the yield; we diagnose the mechanistic failure.

        Part 1: Diagnostic Triage (Start Here)[1]

        Before changing reagents, determine if your "low conversion" is real or an analytical artifact. Use this decision matrix.

        DiagnosticTriageStartISSUE: Low Conversion / Low YieldCheckSMDoes LCMS/TLC showremaining Starting Material?Start->CheckSMCheckMassCheck Product Mass (M+)CheckSM->CheckMassNo (SM gone)StalledReaction StalledCheckSM->StalledYes (SM present)MissingSM Consumed butNo Product PeakCheckMass->MissingNo distinct peakWrongMassMajor Peak is M+18or M+32CheckMass->WrongMassMass = Target + H2O/MeOHDecarbMajor Peak is M-28CheckMass->DecarbMass = Target - COSol1Module 1: OxidationStalled->Sol1See Module 1(Oxidation Issues)Sol2Module 2: HydratesWrongMass->Sol2See Module 2(Hydrate Equilibrium)Sol3Module 3: CouplingDecarb->Sol3See Module 3(Decarboxylation)

        Figure 1: Diagnostic logic flow for identifying the root cause of synthesis failure.

        Module 1: The Oxidation Route (Dess-Martin Periodinane)

        Context: The most common route is the oxidation of an

        FAQ: Why did my Dess-Martin Periodinane (DMP) reaction stop halfway?

        Diagnosis: DMP is sensitive to steric hindrance and moisture, but paradoxically, completely anhydrous conditions can slow it down .[1] The mechanism relies on ligand exchange. If your reaction stalls, the DMP might be aged (hydrolyzed to iodoxybenzoic acid, IBX, which is insoluble in DCM) or the ligand exchange is too slow.[1]

        The "Water Acceleration" Protocol: Contrary to standard moisture-sensitive protocols, the addition of a controlled amount of water can accelerate DMP oxidations by facilitating the breakdown of the intermediate periodinane species [1].

        Corrective Workflow:

        • Check Reagent Quality: Is the DMP white and fluffy? If it is yellowish or smells strongly of acetic acid, it may be degraded.[1]

        • The Meyer-Schreiber Acceleration:

          • Add 1.1 - 1.5 equivalents of DMP.

          • Add 1 equivalent of water (yes, water) to the DCM reaction mixture.

          • Mechanism:[2][3][4][5][6][7][8][9][10][11][12] Water aids in the hydrolysis of the acetoxy ligands, speeding up the ligand exchange with your substrate alcohol.

        • Buffered Conditions: If your substrate contains acid-sensitive groups (or if the

          
          -proton is highly acidic), add NaHCO₃ (2-5 equiv)  to the suspension to neutralize the acetic acid byproduct.
          

        Data: Effect of Water on DMP Oxidation Rate

        Condition Time to 90% Conv. Yield Notes
        Anhydrous DCM 4.5 h 65% Stalled, required extra reagent
        DCM + 1.0 eq H₂O 0.5 h 92% Exothermic, monitor temp

        | DCM + 5.0 eq H₂O | N/A | <20% | DMP Hydrolysis dominates |[1]

        Module 2: The "Ghost" Conversion (Hydrate Formation)

        Context: You see the starting material disappear. LCMS shows a broad peak or multiple peaks with M+18 (water adduct) or M+32 (methanol adduct). NMR shows no ketone carbonyl signal (~190-200 ppm).

        FAQ: Why does my NMR show no ketone peak, but the mass is correct (or M+18)?

        Diagnosis: You have successfully made the

        gem-diol (hydrate)hemiaminal
        
        
        131

        The Equilibrium Trap:

        Troubleshooting Protocol:

        • NMR Validation:

          • Do not use CDCl₃ if it hasn't been stored over molecular sieves; the trace acidity and moisture favor the hydrate.

          • Switch to DMSO-d₆: DMSO is a hydrogen-bond acceptor and often disrupts the hydrate intramolecular H-bonding, shifting equilibrium back to the ketone form.

          • The "Drying" Test: Add a spatula tip of activated 4Å molecular sieves directly into the NMR tube. Shake and wait 15 mins. If the ketone peak appears, your product is fine.

        • Isolation:

          • Avoid aqueous workups if possible.

          • Lyophilization: Freeze-drying from benzene or dioxane is often the only way to isolate the pure ketone form as a solid.

          • Avoid Methanol: Do not use MeOH in your flash column. Use Ethyl Acetate/Hexane or DCM/Acetonitrile. Methanol forms stable hemiketals that are hard to remove.

        HydrateEquilibriumKetoα-Keto Amide(Active Drug Form)Highly ElectrophilicHydrateGem-Diol (Hydrate)(NMR Silent Carbonyl)Stable in Water/AirKeto->Hydrate+ H₂O (Fast)HemiketalHemiketal(Formed in MeOH)Keto->Hemiketal+ MeOHHydrate->Keto- H₂O (Lyophilization)

        Figure 2: The equilibrium between the keto form and its solvent adducts.

        Module 3: Coupling -Keto Acids (The Decarboxylation Trap)

        Context: You are trying to couple an

        FAQ: Why is my yield low and my product missing a carbon?

        Diagnosis: Oxidative Decarboxylation.

        1

        Mechanism:

        Corrective Workflow:

        • Avoid HATU/DIEA: The basic conditions required for HATU often trigger side reactions or epimerization at the

          
          -carbon (if chiral).
          
        • Use "Low-Activation" Methods:

          • Method A (Mixed Anhydride): Isobutyl chloroformate (IBCF) / NMM at -20°C. This is fast and avoids the "over-activation" of the carboxylate.

          • Method B (Cyanophosphorane): DEPC (Diethyl cyanophosphonate) is milder than HATU for these specific substrates.

        • The "Reverse" Approach:

          • Instead of coupling the keto-acid, couple the

            
            -hydroxy acid  first (which is stable), and then oxidize (see Module 1). This is the industry standard for avoiding decarboxylation issues [4].
            
        Module 4: Stereochemical Integrity (Racemization)

        Context: The product is formed, but the chiral center adjacent to the ketone (if present) has racemized.[5]

        FAQ: Why did my chiral center scramble?

        Diagnosis: The

        
        
        
        
        1

        Prevention Protocol:

        • Base-Free Oxidation: When using DMP (Module 1), use Pyridine (weaker base) instead of NaHCO₃ if the substrate is extremely sensitive, or buffer carefully.

        • Avoid Silica Gel: Silica is slightly acidic/basic and retains water. It promotes both hydration and epimerization.

          • Alternative: Use neutral alumina or reverse-phase (C18) chromatography with 0.1% Formic Acid (avoiding ammonium hydroxide).

        References
        • Meyer, S. D., & Schreiber, S. L. (1994).[1] Acceleration of the Dess-Martin Oxidation by Water. The Journal of Organic Chemistry, 59(24), 7549–7552.[1] Link[1]

        • Slee, D. H., et al. (2001).[1] Selectivity in the Inhibition of Serine Proteases by

          
          -Keto Heterocycles.[13] Journal of Medicinal Chemistry, 44(11), 1808–1810.[1] Link[1]
          
        • Wasserman, H. H., & Ho, W. B. (1994).[1] The Chemistry of Vicinal Tricarbonyls. The Journal of Organic Chemistry, 59(15), 4364–4366.[1] Link[1]

        • Costanzo, M. J., et al. (2005).[1] Synthesis and biological evaluation of novel

          
          -keto amides as inhibitors of Factor VIIa/Tissue Factor. Journal of Medicinal Chemistry, 48(6), 1984–2008.[1] Link[1]
          

        stability of 2-(3-Bromophenyl)-2-oxoacetamide under basic conditions

        Author: BenchChem Technical Support Team. Date: February 2026

        Guide ID: TSC-K23B-001 Topic: Stability of 2-(3-Bromophenyl)-2-oxoacetamide Under Basic Conditions Senior Application Scientist: Dr. Gemini

        Introduction

        Welcome to the technical support guide for 2-(3-Bromophenyl)-2-oxoacetamide. This molecule belongs to the α-ketoamide class, a motif of significant interest in medicinal chemistry and drug development due to its unique electronic and conformational properties.[1] However, the inherent reactivity of the 1,2-dicarbonyl system presents specific stability challenges, particularly in basic media. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis, purification, and formulation development involving this and structurally similar compounds. We will explore the underlying chemical principles of degradation and provide actionable, field-tested protocols to diagnose and mitigate these stability concerns.

        Frequently Asked Questions & Troubleshooting

        Q1: My reaction involving 2-(3-Bromophenyl)-2-oxoacetamide under basic conditions (e.g., NaOH, K₂CO₃) is showing poor yield and multiple new spots on the TLC plate. What are the likely degradation pathways?

        A1: The presence of multiple byproducts strongly suggests compound degradation. For an α-ketoamide like 2-(3-Bromophenyl)-2-oxoacetamide, two primary degradation pathways are highly probable under basic conditions:

        • Base-Catalyzed Amide Hydrolysis: This is a classic reaction for amides, where the hydroxide ion acts as a nucleophile, attacking the amide carbonyl.[2] The reaction proceeds through a tetrahedral intermediate, ultimately leading to the cleavage of the C-N bond. The final products are the salt of 2-(3-bromophenyl)-2-oxoacetic acid and ammonia. This pathway is often favored by prolonged exposure to strong aqueous bases, especially at elevated temperatures.

        • Benzilic Acid-like Rearrangement: Your compound is a 1,2-dicarbonyl species. When enolate formation is not possible (as is the case here, due to the absence of α-protons), these structures are susceptible to a rearrangement analogous to the benzilic acid rearrangement under basic conditions.[3] The mechanism involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons, followed by a 1,2-migration of the 3-bromophenyl group to the adjacent carbonyl carbon. This results in the formation of a salt of 2-(3-bromophenyl)-2-hydroxyacetic acid (3-bromomandelic acid).

        It is common for both pathways to occur simultaneously, leading to a complex product mixture. The ratio of products will depend on specific reaction conditions such as base strength, concentration, temperature, and solvent.

        Q2: Is the Favorskii rearrangement a concern for this molecule?

        A2: This is an excellent mechanistic question. The classic Favorskii rearrangement involves the base-mediated rearrangement of α-halo ketones to form carboxylic acid derivatives.[4][5][6] A key step in the most common mechanism is the formation of an enolate on the side of the ketone away from the halogen.

        For 2-(3-Bromophenyl)-2-oxoacetamide, the bromine atom is on the aromatic ring, not on the carbon alpha to the ketone. More importantly, the molecule lacks any α-protons, making the formation of an enolate intermediate impossible. Therefore, the classic Favorskii rearrangement will not occur .

        However, the degradation pathway that does occur, the Benzilic Acid-like Rearrangement, is sometimes referred to as a quasi-Favorskii rearrangement, which applies to α-halo ketones that cannot form enolates.[3] This distinction is critical for correctly predicting the degradation products. Instead of a cyclopropanone intermediate, you get a direct aryl group migration.[6]

        Q3: I suspect my compound is degrading. How can I set up an experiment to definitively monitor its stability under my proposed basic conditions?

        A3: A time-course stability study is the most reliable method to quantify the degradation rate. This involves subjecting the compound to the proposed conditions and analyzing its concentration at regular intervals.

        • Preparation of Stock Solution: Prepare a stock solution of 2-(3-Bromophenyl)-2-oxoacetamide of known concentration (e.g., 10 mg/mL) in a suitable organic solvent (e.g., Acetonitrile, Dioxane).

        • Reaction Setup: In separate vials, mix the stock solution with the basic solution to be tested (e.g., 1M NaOH(aq), 1M K₂CO₃(aq), etc.) and any co-solvents to achieve the final desired concentration and reaction environment. Include a control vial containing the compound in the solvent system without the base.

        • Incubation: Place the vials in a temperature-controlled environment (e.g., ambient temperature, 50 °C) and start a timer.

        • Time-Point Sampling: At designated time points (e.g., t=0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot (e.g., 50 µL) from each vial.

        • Quenching: Immediately quench the reaction in the aliquot by diluting it into a pre-prepared vial containing a suitable quenching agent. For basic conditions, this would be a dilute acidic solution (e.g., 0.1 M HCl in Acetonitrile/Water) to neutralize the base and halt further degradation.

        • Analysis: Analyze the quenched samples by a suitable chromatographic method, typically Reverse-Phase HPLC with UV detection (RP-HPLC-UV). The starting material and degradation products can be separated and quantified.

        • Data Processing: Calculate the percentage of the parent compound remaining at each time point relative to t=0.

        Summarize your results in a table for clear comparison.

        Time Point% Remaining (Control)% Remaining (0.1 M NaOH)% Remaining (0.5 M K₂CO₃)
        0 h100%100%100%
        1 h99.8%75.2%95.1%
        4 h99.5%30.1%88.6%
        8 h99.6%5.7%80.3%
        24 h99.3%<1%65.4%

        Note: The data above is illustrative.

        Troubleshooting and Mitigation Workflow

        The following diagram outlines a systematic approach to addressing stability issues with 2-(3-Bromophenyl)-2-oxoacetamide.

        G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Observe Observation: Low yield, complex mixture, color change Hypothesize Hypothesis Generation: 1. Amide Hydrolysis? 2. Rearrangement? Observe->Hypothesize Experiment Experiment: Time-Course Stability Study (See Protocol) Hypothesize->Experiment Analyze Analysis: LC-MS to identify masses HPLC to quantify loss Experiment->Analyze Conclusion Conclusion: Identify primary degradation pathway and kinetics Analyze->Conclusion Confirm Product Structures Mitigate Mitigation Strategy: - Use weaker base (e.g., DIPEA) - Lower temperature - Reduce reaction time - Use aprotic solvent Conclusion->Mitigate Validate Validation: Repeat key experiment with modified conditions Mitigate->Validate Success Successful Synthesis/ Formulation Validate->Success

        Caption: A systematic workflow for diagnosing and mitigating stability issues.

        Key Degradation Mechanisms

        Mechanism 1: Base-Catalyzed Amide Hydrolysis

        This pathway involves the nucleophilic addition of a hydroxide ion to the amide carbonyl, followed by the elimination of ammonia to form a carboxylate salt.

        G cluster_mech1 Amide Hydrolysis start 2-(3-Bromophenyl)-2-oxoacetamide int1 Tetrahedral Intermediate start->int1 + OH⁻ (Nucleophilic Attack) prod 2-(3-Bromophenyl)-2-oxoacetate + Ammonia int1->prod - NH₃ (Elimination)

        Caption: Simplified schematic of base-catalyzed amide hydrolysis.

        Mechanism 2: Benzilic Acid-like Rearrangement

        This pathway is specific to the 1,2-dicarbonyl system and involves the migration of the aryl group.

        G cluster_mech2 Benzilic Acid-like Rearrangement start 2-(3-Bromophenyl)-2-oxoacetamide int1 Alkoxide Intermediate start->int1 + OH⁻ (Attack on Ketone) int2 Rearranged Intermediate int1->int2 1,2-Aryl Shift (Rearrangement) prod 2-(3-Bromophenyl)-2-hydroxyacetate (Mandelate derivative) int2->prod Proton Transfer

        Sources

        Technical Support Center: Purification of 2-(3-Bromophenyl)-2-oxoacetamide

        Author: BenchChem Technical Support Team. Date: February 2026

        Welcome to the technical support center for the purification of 2-(3-Bromophenyl)-2-oxoacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this α-ketoamide intermediate. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.

        Introduction

        2-(3-Bromophenyl)-2-oxoacetamide is a valuable building block in medicinal chemistry. Like many α-ketoamides, its purification can be challenging due to its reactivity and the potential for various impurities to form during synthesis.[1][2] This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols for achieving a high degree of purity.

        Part 1: Troubleshooting Guide

        This section addresses specific issues you might encounter during the purification of crude 2-(3-Bromophenyl)-2-oxoacetamide in a question-and-answer format.

        Visualizing the Troubleshooting Workflow

        The following diagram illustrates a logical workflow for diagnosing and resolving common purification challenges.

        Troubleshooting_Workflow start Crude 2-(3-Bromophenyl)-2-oxoacetamide tlc Run a TLC plate in an appropriate solvent system (e.g., Ethyl Acetate/Hexane) start->tlc analyze_tlc Analyze TLC Plate tlc->analyze_tlc one_spot Single, clean spot with expected Rf? analyze_tlc->one_spot Yes multiple_spots Multiple Spots Observed analyze_tlc->multiple_spots No streaking Streaking or Tailing Spot analyze_tlc->streaking No spot_at_baseline Spot at Baseline analyze_tlc->spot_at_baseline No proceed_purification Proceed with Purification (Recrystallization or Column Chromatography) one_spot->proceed_purification identify_impurities Identify Potential Impurities: - Starting Materials - Isomeric Byproducts - Hydrolysis Products multiple_spots->identify_impurities acid_base_wash Consider an Acid/Base Wash to remove ionic impurities. streaking->acid_base_wash change_solvent Adjust TLC Solvent System (Increase Polarity) spot_at_baseline->change_solvent end Pure 2-(3-Bromophenyl)-2-oxoacetamide proceed_purification->end column_chromatography Column Chromatography (See Protocol) identify_impurities->column_chromatography recrystallization Recrystallization (See Protocol) identify_impurities->recrystallization column_chromatography->end recrystallization->end acid_base_wash->tlc change_solvent->tlc

        Caption: A flowchart for troubleshooting the purification of 2-(3-Bromophenyl)-2-oxoacetamide.

        Q1: My TLC of the crude product shows multiple spots. What are the likely impurities and how do I remove them?

        A1: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a common issue. The identity of these impurities depends on the synthetic route used to prepare 2-(3-Bromophenyl)-2-oxoacetamide. A likely route is the Friedel-Crafts acylation of bromobenzene.

        Potential Impurities and Their Removal:

        Impurity Reason for Formation Identification on TLC Recommended Purification Method
        Unreacted 3-Bromoacetophenone Incomplete reaction during the final amidation step.Typically less polar than the product, resulting in a higher Rf value.Column Chromatography or careful Recrystallization.
        2- and 4-Bromo Isomers Friedel-Crafts reactions on substituted benzenes can sometimes yield a mixture of isomers.[3]These isomers will likely have very similar polarities and may appear as closely spaced or overlapping spots on the TLC plate.Column chromatography is generally the most effective method for separating isomers.[4][5]
        Poly-acylated Byproducts Over-reaction during the Friedel-Crafts acylation step.These will be more polar than the desired product and will have a lower Rf value.Column chromatography is recommended.
        Hydrolysis Product (3-Bromophenyl)glyoxylic acid The α-ketoamide functionality can be susceptible to hydrolysis, especially under acidic or basic conditions.[6]This carboxylic acid will be highly polar and may streak or remain at the baseline of the TLC plate.An aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) during workup can remove this acidic impurity.

        Actionable Advice:

        • Optimize your TLC solvent system: A good separation on the TLC plate is crucial for successful column chromatography. Test various ratios of ethyl acetate and hexanes to achieve clear separation between your product and the impurities.

        • Perform Column Chromatography: This is the most versatile technique for separating a mixture of compounds with varying polarities.

        • Consider Recrystallization: If the impurities are present in small amounts and have significantly different solubilities than your product, recrystallization can be an effective and scalable purification method.

        Q2: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

        A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or the presence of impurities that depress the melting point.

        Troubleshooting Steps:

        • Lower the temperature of the solvent: Ensure you are not overheating the solution. Dissolve the compound at or near the boiling point of the solvent, but avoid excessive heating.

        • Use a different solvent or solvent system: A good recrystallization solvent should dissolve the compound when hot but not when cold.[5] Experiment with different solvents. A two-solvent system can also be effective.[7][8] For a compound like 2-(3-Bromophenyl)-2-oxoacetamide, consider the following:

          • Single Solvents: Ethanol, isopropanol, or ethyl acetate.

          • Two-Solvent Systems: Ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.

        • Induce crystallization:

          • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. This can create nucleation sites for crystal growth.

          • Seeding: Add a small crystal of the pure product to the cooled solution to initiate crystallization.

        • Ensure the crude material is sufficiently pure: If there are significant amounts of impurities, they can interfere with crystal lattice formation. It may be necessary to first perform a quick column chromatography to remove the bulk of the impurities and then recrystallize the partially purified product.

        Q3: My purified product has a low melting point and a broad melting range. What does this indicate?

        A3: A low and broad melting point range is a classic indicator of an impure compound. The impurities disrupt the crystal lattice of the solid, requiring less energy to melt.

        Recommended Actions:

        • Re-purify the compound: If you initially used recrystallization, try another recrystallization with a different solvent system or perform column chromatography. If you used column chromatography, ensure your fractions were collected carefully to avoid cross-contamination.

        • Check for residual solvent: Even small amounts of residual solvent can depress the melting point. Ensure your product is thoroughly dried under vacuum.

        • Consider the possibility of isomers: If isomeric impurities are present, they can be difficult to remove by recrystallization alone.[9][5] Column chromatography is the preferred method in this case.

        Part 2: Experimental Protocols

        These protocols provide a starting point for the purification of 2-(3-Bromophenyl)-2-oxoacetamide. Optimization may be necessary based on the specific impurities present in your crude material.

        Protocol 1: Recrystallization

        Recrystallization is an effective technique for purifying solid compounds.[5]

        Materials:

        • Crude 2-(3-Bromophenyl)-2-oxoacetamide

        • Erlenmeyer flask

        • Heating mantle or hot plate

        • Condenser (optional, but recommended to prevent solvent loss)

        • Büchner funnel and filter flask

        • Filter paper

        • Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture such as ethyl acetate/hexanes)

        Procedure:

        • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not at room temperature.

        • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

        • Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add more solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce your yield.

        • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.

        • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

        • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

        • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

        • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

        Protocol 2: Column Chromatography

        Column chromatography separates compounds based on their differential adsorption onto a stationary phase.

        Visualizing the Column Chromatography Workflow

        Column_Chromatography_Workflow start Prepare Slurry of Silica Gel in Non-polar Solvent pack_column Pack the Column with the Slurry start->pack_column load_sample Load the Crude Sample onto the Column pack_column->load_sample elute_column Elute the Column with a Solvent Gradient (Increasing Polarity) load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_fractions Combine Pure Fractions monitor_fractions->combine_fractions evaporate_solvent Evaporate the Solvent combine_fractions->evaporate_solvent end Pure 2-(3-Bromophenyl)-2-oxoacetamide evaporate_solvent->end

        Caption: A workflow diagram for purification by column chromatography.

        Materials:

        • Crude 2-(3-Bromophenyl)-2-oxoacetamide

        • Chromatography column

        • Silica gel (stationary phase)

        • Eluent (mobile phase, e.g., a mixture of ethyl acetate and hexanes)

        • Sand

        • Cotton or glass wool

        • Collection tubes

        • TLC plates and chamber

        Procedure:

        • Select the Eluent: Use TLC to determine an appropriate solvent system that gives a good separation of your product from the impurities, with the product having an Rf value of approximately 0.3.

        • Pack the Column:

          • Place a small plug of cotton or glass wool at the bottom of the column.

          • Add a layer of sand.

          • Prepare a slurry of silica gel in the initial, non-polar eluent.

          • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

          • Allow the silica to settle, and then add a layer of sand on top.

        • Load the Sample:

          • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

          • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.

          • Carefully add the sample to the top of the column.

        • Elute the Column:

          • Carefully add the eluent to the top of the column.

          • Begin collecting fractions.

          • Gradually increase the polarity of the eluent to move the compounds down the column.

        • Monitor the Fractions:

          • Use TLC to analyze the collected fractions to determine which ones contain the pure product.

        • Combine and Evaporate:

          • Combine the fractions containing the pure product.

          • Remove the solvent using a rotary evaporator to obtain the purified 2-(3-Bromophenyl)-2-oxoacetamide.

        Part 3: Frequently Asked Questions (FAQs)

        Q: How should I store purified 2-(3-Bromophenyl)-2-oxoacetamide?

        A: While generally stable, it is best to store the compound in a cool, dry, and dark place to prevent potential degradation. An inert atmosphere (e.g., nitrogen or argon) can also be used for long-term storage.

        Q: My compound appears to be degrading during column chromatography on silica gel. What can I do?

        A: Silica gel is slightly acidic and can sometimes cause the degradation of sensitive compounds. If you suspect this is happening, you can:

        • Use neutral alumina as the stationary phase.

        • Deactivate the silica gel by adding a small amount of a base, such as triethylamine (e.g., 0.5-1%), to your eluent.

        Q: Can I use reverse-phase chromatography to purify this compound?

        A: Yes, reverse-phase chromatography (e.g., with a C18 stationary phase and a mobile phase of water/acetonitrile or water/methanol) can be an excellent alternative, especially for separating compounds with similar polarities.

        References

        • Gudzinowicz, B. J. (1963). Separation of Monobrominated Isomers of Dimethylphenyl -Amine, -Phosphine, and -Arsine by Gas-Liquid Chromatography.
        • Gu, C., et al. (2013). Simultaneous determination of brominated phenols in soils.
        • University of Colorado Boulder. (n.d.).
        • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(674).
        • Massachusetts Institute of Technology. (n.d.).
        • Studylib. (n.d.).
        • University of California, Los Angeles. (n.d.).
        • AK Scientific, Inc. (n.d.). 2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[9]benzothiolo.

        • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol.
        • Arnold, M. B., et al. (2021). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases.
        • University of Calgary. (n.d.).
        • Gowda, B. T., et al. (2011). Crystal structures of three N-aryl-2,2,2-tribromoacetamides.
        • Bissbort, S., et al. (2015). 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. Bioorganic & Medicinal Chemistry Letters, 25(4), 868–873.
        • Kleywegt, S., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(1), 329–339.329–339.

        Sources

        Technical Support Center: Alternative Solvents for 2-(3-Bromophenyl)-2-oxoacetamide Reactions

        Author: BenchChem Technical Support Team. Date: February 2026

        Welcome to the technical support center for optimizing reactions involving 2-(3-Bromophenyl)-2-oxoacetamide. As Senior Application Scientists, we understand that solvent selection is a critical parameter that dictates reaction success, influencing everything from yield and purity to safety and environmental impact. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges of solvent choice, troubleshoot common issues, and transition towards safer, more sustainable alternatives.

        The structure 2-(3-Bromophenyl)-2-oxoacetamide features a reactive α-carbon adjacent to the carbonyl group, making it a valuable substrate for nucleophilic substitution reactions (e.g., SN2 type) to form diverse molecular scaffolds. Traditionally, solvents like Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and dioxane have been employed for such transformations.[1][2] However, growing concerns over their toxicity and environmental persistence necessitate the adoption of greener alternatives.[3][4] This guide provides direct answers to common experimental issues and strategic advice for modernizing your synthetic protocols.

        Part 1: Troubleshooting Guide

        This section addresses specific problems you may encounter during your experiments and provides solutions centered on solvent optimization.

        Question: My nucleophilic substitution reaction with 2-(3-Bromophenyl)-2-oxoacetamide is suffering from low yield. Could the solvent be the culprit?

        Answer: Absolutely. Low yield is frequently tied to solvent choice for several reasons:

        • Poor Solubility: If 2-(3-Bromophenyl)-2-oxoacetamide or your nucleophile has limited solubility in the chosen solvent, the reaction will be slow or incomplete. For instance, highly polar nucleophiles may not dissolve well in non-polar solvents like hexanes.

        • Reaction Mechanism Mismatch: The reaction of 2-(3-Bromophenyl)-2-oxoacetamide is typically an SN2 reaction. These reactions are significantly accelerated in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile, or greener alternatives like 2-MeTHF and DMC).[1][5] These solvents solvate the cation of the nucleophile's salt but leave the anionic nucleophile "naked" and highly reactive.[6] Using a polar protic solvent (e.g., ethanol, water) can drastically slow down an SN2 reaction by forming strong hydrogen bonds with the nucleophile, encumbering it and reducing its reactivity.[7][8]

        • Reagent Instability: Some reagents may be unstable in certain solvents. For example, highly basic nucleophiles might react with protic solvents or acidic impurities.

        Suggested Solutions:

        • Verify Solubility: Before running the reaction, perform a simple solubility test with your starting materials in the intended solvent at the target reaction temperature.

        • Switch to a Polar Aprotic Solvent: If you are not already using one, consider switching to a suitable polar aprotic solvent. For greener alternatives to DMF or DCM, 2-methyltetrahydrofuran (2-MeTHF) or dimethyl carbonate (DMC) are excellent starting points.[1]

        • Optimize Temperature: If solubility is an issue, a moderate increase in temperature may improve it. However, monitor for potential byproduct formation. For higher temperature reactions, consider high-boiling point solvents like benzyl benzoate or diphenylmethane, which have been shown to be effective in related transformations.[9]

        Question: I'm observing significant side-product formation in my reaction. How can changing the solvent help improve purity?

        Answer: Solvent choice directly influences reaction selectivity and can be a powerful tool to minimize unwanted side products.

        • Controlling Competing Reactions: In reactions with α-halo carbonyl compounds, elimination reactions can sometimes compete with the desired substitution. The choice of solvent can influence the preferred pathway. Less polar solvents may favor substitution, while highly polar, protic solvents could potentially promote other pathways depending on the substrate and base.

        • Di-acylation Byproducts: In amide synthesis, using a starting material with multiple nucleophilic sites can lead to undesired multiple acylations.[10] Controlling the reaction rate by using a less polar solvent or adding the acylating agent slowly can sometimes improve selectivity for the mono-acylated product.[10]

        • Hydrolysis: If your reagents are sensitive to water, using a solvent with residual moisture can lead to hydrolysis of the starting material or product. Ensure you are using anhydrous solvents, especially when working with reactive intermediates like acyl chlorides.[10]

        Suggested Solutions:

        • Solvent Screening: Perform small-scale screening with a panel of solvents of varying polarities (e.g., Toluene, 2-MeTHF, Ethyl Acetate, Acetonitrile) to identify the one that gives the cleanest conversion by TLC or LCMS.

        • Use Anhydrous Solvents: For moisture-sensitive reactions, always use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]

        • Modify Reaction Conditions: Sometimes, a change in solvent must be paired with another adjustment. For example, switching to a solvent that better solubilizes your base might allow you to use a milder, more selective base, thereby reducing side reactions.

        Question: My post-reaction workup is complicated, and removing the high-boiling point solvent (like DMF or DMSO) is problematic. What are my options?

        Answer: This is a very common issue. High-boiling point polar aprotic solvents are effective for reactions but notoriously difficult to remove, often requiring high-vacuum distillation or extensive aqueous extractions that can lead to product loss.

        Suggested Solutions:

        • Switch to a Lower-Boiling Point Alternative: 2-Methyltetrahydrofuran (2-MeTHF, b.p. 80 °C), ethyl acetate (EtOAc, b.p. 77 °C), and dimethyl carbonate (DMC, b.p. 90 °C) are excellent, greener alternatives that are easily removed by rotary evaporation.[1] Studies have shown these solvents can effectively replace DMF and DCM in many amide coupling and substitution reactions.[1][4]

        • Consider a Biphasic System: If your product is organic-soluble, using a solvent that is immiscible with water (like 2-MeTHF or EtOAc) simplifies workup immensely. You can directly quench the reaction with water or an aqueous solution and move to a standard liquid-liquid extraction.

        • Precipitate the Product: If your product is a solid and poorly soluble in a non-polar solvent, you may be able to precipitate it by adding an anti-solvent (e.g., hexanes, heptane, or water) to your reaction mixture, simplifying isolation.

        Part 2: Frequently Asked Questions (FAQs)

        Question: What are the primary "green" solvent alternatives to DCM and DMF for reactions with 2-(3-Bromophenyl)-2-oxoacetamide?

        Answer: The field of green chemistry offers several excellent, bio-based, or less toxic alternatives.[11] Key replacements include:

        • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like furfural, it's a higher-boiling, more stable ether than THF with favorable water immiscibility for easy workups.[11][12] It is a strong candidate to replace DCM.[1]

        • γ-Valerolactone (GVL): A bio-based solvent derived from levulinic acid, GVL is a polar aprotic solvent with low toxicity and is biodegradable.[13][14]

        • Cyrene™ (dihydrolevoglucosenone): A bio-based dipolar aprotic solvent derived from cellulose, it is positioned as a direct replacement for DMF and NMP.[12][13]

        • Dimethyl Carbonate (DMC): A versatile and relatively non-toxic solvent that can serve as a replacement for DMF or even methylating agents under certain conditions.[1]

        • Ethyl Acetate (EtOAc) & Isopropyl Acetate (IPAc): These common ester solvents are less toxic than many chlorinated solvents and are effective for a range of reactions.[1][12]

        Question: How do I choose the best alternative solvent for my specific nucleophilic substitution?

        Answer: The optimal solvent depends on the specific properties of your nucleophile and the desired reaction mechanism. The following workflow provides a decision-making framework.

        Solvent_Selection_Workflow cluster_start Start: Define Reaction cluster_nucleophile Step 1: Analyze Nucleophile cluster_solvent_choice Step 2: Select Solvent Class cluster_green_options Step 3: Select Specific Green Solvent cluster_optimization Step 4: Optimize & Verify Start Substrate: 2-(3-Bromophenyl)-2-oxoacetamide Reaction: Nucleophilic Substitution Nuc_Strength Is the nucleophile strong and anionic? Start->Nuc_Strength Polar_Aprotic Choose Polar Aprotic Solvent (Favors SN2) Nuc_Strength->Polar_Aprotic Yes Polar_Protic Consider Polar Protic Solvent (May slow SN2, check compatibility) Nuc_Strength->Polar_Protic No (Weak/Neutral) Green_Aprotic Screen: 2-MeTHF, DMC, Cyrene™, GVL (Good general choices) Polar_Aprotic->Green_Aprotic Green_Protic Screen: Ethanol, Water (with catalyst) (Use with caution for SN2) Polar_Protic->Green_Protic Optimize Optimize Temperature & Concentration Verify solubility and reaction profile via TLC/LCMS Green_Aprotic->Optimize Green_Protic->Optimize

        Caption: A workflow for selecting an alternative solvent.

        Question: How does solvent polarity mechanistically affect SN1 vs. SN2 reactions?

        Answer: Solvents stabilize reactants, transition states, and intermediates differently, which alters the activation energy of the reaction.

        • SN2 Reactions: This mechanism involves a single, concerted step where the nucleophile attacks as the leaving group departs. The transition state has a dispersed negative charge compared to the localized charge on the starting nucleophile. Polar aprotic solvents are ideal because they solvate the counter-ion of the nucleophile but poorly solvate the nucleophile itself, leaving it highly reactive. Polar protic solvents solvate and stabilize the nucleophile too much, increasing the activation energy and slowing the reaction.[5][7]

        • SN1 Reactions: This is a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining step is the initial ionization. Polar protic solvents (like water or ethanol) excel here because they strongly solvate and stabilize both the forming carbocation and the leaving group anion, lowering the energy of the transition state and accelerating the reaction.[8][15]

        Polarity_Effect cluster_sn2 SN2 Reaction cluster_sn1 SN1 Reaction sn2_react Reactants Nu⁻ + R-X sn2_ts Transition State [Nu---R---X]⁻ sn2_react->sn2_ts ΔG‡ sn2_prod Products Nu-R + X⁻ sn2_ts->sn2_prod sn2_note Polar Aprotic Solvents: - Poorly solvate Nu⁻ (high energy reactant) - Weakly solvate TS - Result: Lower ΔG‡, Faster Reaction sn1_react Reactant R-X sn1_ts Transition State [R⁺---X⁻] sn1_react->sn1_ts ΔG‡ (RDS) sn1_int Intermediate R⁺ + X⁻ sn1_ts->sn1_int sn1_note Polar Protic Solvents: - Strongly solvate and stabilize the polar TS - Result: Lower ΔG‡, Faster Reaction

        Caption: Impact of solvent polarity on SN1 vs. SN2 transition states.

        Part 3: Data and Protocols

        Table 1: Comparison of Conventional and Alternative Solvents
        SolventClassBoiling Point (°C)Key Safety & Environmental Notes
        Conventional Solvents
        Dichloromethane (DCM)Chlorinated40Suspected carcinogen, high volatility, environmental concern.[1]
        N,N-Dimethylformamide (DMF)Dipolar Aprotic153Reproductive toxicity, difficult to remove.[1]
        DioxaneEther101Suspected carcinogen, peroxide former.
        Green Alternatives
        2-MeTHFEther80Bio-based, low toxicity, peroxide former (requires monitoring).[11][12]
        γ-Valerolactone (GVL)Lactone207Bio-based, biodegradable, low toxicity, high boiling point.[13][14]
        Cyrene™Dipolar Aprotic227Bio-based, biodegradable, high boiling point, potential DMF replacement.[12][13]
        Dimethyl Carbonate (DMC)Carbonate90Low toxicity, biodegradable, low vapor pressure.[1]
        Ethyl Acetate (EtOAc)Ester77Low toxicity, flammable, widely used.[1][12]
        WaterProtic100Safest and greenest solvent, but may require additives for solubility.[3][12]
        Experimental Protocol: Screening Alternative Solvents for Reaction of 2-(3-Bromophenyl)-2-oxoacetamide with a Nucleophile

        This protocol provides a general framework for testing the efficacy of different solvents for a nucleophilic substitution reaction.

        Objective: To identify an effective and greener solvent for the reaction between 2-(3-Bromophenyl)-2-oxoacetamide and a representative amine nucleophile (e.g., piperidine).

        Materials:

        • 2-(3-Bromophenyl)-2-oxoacetamide

        • Piperidine (or other desired nucleophile)

        • Potassium Carbonate (K₂CO₃) or other suitable base

        • Solvent panel: 2-MeTHF, DMC, EtOAc, Toluene (as a non-polar reference)

        • Small reaction vials with stir bars

        • TLC plates and appropriate mobile phase (e.g., 30% EtOAc in Hexanes)

        • LCMS for accurate conversion analysis (optional)

        Procedure:

        • Preparation: In separate, labeled reaction vials, add 2-(3-Bromophenyl)-2-oxoacetamide (e.g., 50 mg, 1.0 eq).

        • Addition of Base: To each vial, add K₂CO₃ (e.g., 1.5 eq).

        • Solvent Addition: To each vial, add 1 mL of the respective solvent to be tested (2-MeTHF, DMC, EtOAc, Toluene).

        • Nucleophile Addition: Add the nucleophile (e.g., piperidine, 1.1 eq) to each vial.

        • Reaction: Seal the vials and stir the mixtures at a set temperature (e.g., start with room temperature or 50 °C).

        • Monitoring: After set time points (e.g., 1h, 4h, 24h), take a small aliquot from each reaction mixture. Dilute the aliquot with a suitable solvent (like EtOAc), filter if necessary, and spot on a TLC plate.

        • Analysis: Develop the TLC plate to visualize the consumption of starting material and the formation of the product. Compare the relative conversion rates between the different solvents. For more quantitative results, analyze the aliquots by LCMS.

        • Selection: Choose the solvent that provides the best combination of reaction rate, conversion, and purity profile for further scale-up and optimization.

        References

        • Green solvents for sustainable organic synthesis: st
        • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing).
        • GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. Neuroquantology.
        • Bio-based Green Solvents in Organic Synthesis. An Updated Review.
        • Alternative Solvents for Elevated-Temperature Solid-Phase Parallel Synthesis. Application to Thionation of Amides.
        • Green Solvents in Organic Synthesis. Wiley.
        • (PDF) Green Solvents in Organic Synthesis.
        • Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
        • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry (RSC Publishing).
        • Amide coupling reaction in medicinal chemistry.
        • Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace.
        • Factors Affecting the Rates of SN1 and SN2 Reactions. St.
        • Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
        • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
        • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. University of Calgary.
        • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
        • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
        • Synthesis of 1-acetamide derivatives of N-[(2,4-dichlorophenyl)methyl].
        • Synthesis and antifungal activity of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide. Indian Journal of Chemistry.
        • Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. Benchchem.
        • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul
        • Solvent Miscibility Table. MilliporeSigma.

        Sources

        Technical Support Center: Minimizing Side Products in 3-Bromophenylglyoxal Amidation

        Author: BenchChem Technical Support Team. Date: February 2026

        Welcome to the technical support center for the amidation of 3-bromophenylglyoxal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and achieve high yields of the desired α-ketoamide product. By understanding the underlying reaction mechanisms and potential pitfalls, you can effectively troubleshoot and optimize your experimental protocol.

        Introduction: The Challenge of Selective Amidation

        The amidation of α-ketoaldehydes, such as 3-bromophenylglyoxal, is a critical transformation in the synthesis of α-ketoamides, a scaffold present in numerous biologically active molecules and pharmaceuticals.[1][2][3] The presence of two adjacent carbonyl groups—an aldehyde and a ketone—renders the aryl glyoxal moiety highly reactive.[4] While this reactivity is essential for the desired amidation, it also opens pathways to several side reactions, leading to a mixture of products and complicating purification. This guide provides a structured approach to minimizing these side products through careful control of reaction parameters and a deep understanding of the reaction mechanism.

        Troubleshooting Guide & FAQs

        This section addresses common issues encountered during the amidation of 3-bromophenylglyoxal in a question-and-answer format.

        Q1: My reaction is producing a significant amount of a byproduct that appears to be the result of over-oxidation. What is happening and how can I prevent it?

        A1: Understanding Over-oxidation

        Over-oxidation is a common issue when working with α-ketoaldehydes. The aldehyde group of 3-bromophenylglyoxal is susceptible to oxidation to the corresponding carboxylic acid, which can then react with the amine to form an unwanted amide byproduct. This is particularly prevalent when using certain oxidative amidation protocols.[5][6]

        Causality: The aldehyde proton is readily abstracted, and in the presence of an oxidant (even atmospheric oxygen in some cases), it can be converted to a carboxylic acid.

        Mitigation Strategies:

        • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

        • Choice of Oxidant: If your protocol requires an oxidant, select one with appropriate reactivity. For direct amidation of α-ketoaldehydes, milder and more controlled methods like electrochemical synthesis, which can be performed under catalyst- and oxidant-free conditions, are excellent alternatives.[6][7][8]

        • Temperature Control: High temperatures can accelerate oxidation. Maintain the lowest effective temperature for the amidation reaction.[9]

        Q2: I am observing the formation of a product consistent with the Cannizzaro reaction. How can I suppress this side reaction?

        A2: The Cannizzaro Reaction in Glyoxals

        The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid. In the case of 3-bromophenylglyoxal, this can lead to the formation of 3-bromomandelic acid and 1-(3-bromophenyl)-2-hydroxyethan-1-one. This is particularly problematic under basic conditions.

        Causality: Strong bases can attack the aldehydic carbonyl, leading to a hydride transfer to a second molecule of the glyoxal.

        Mitigation Strategies:

        • pH Control: Avoid strongly basic conditions. If a base is necessary to neutralize an amine salt or scavenge acid generated during the reaction, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine.[10]

        • Order of Addition: Add the amine to the reaction mixture before introducing the base. This allows the desired nucleophilic attack of the amine on the aldehyde to compete effectively with the hydroxide-initiated Cannizzaro reaction.

        • Catalyst Selection: Consider catalytic systems that do not require strong bases. For instance, some copper-catalyzed systems operate under neutral or mildly acidic conditions.[3][11]

        Q3: My TLC analysis shows multiple spots, suggesting a complex mixture of products. What are the likely side reactions, and how can I improve selectivity?

        A3: Navigating a Complex Reaction Mixture

        A complex product mixture often arises from the inherent reactivity of the 3-bromophenylglyoxal scaffold. Besides over-oxidation and the Cannizzaro reaction, other potential side reactions include:

        • Self-condensation: Aldol-type condensation reactions can occur between two molecules of the glyoxal, especially in the presence of base.

        • Amine-Ketone Reaction: While the aldehyde is more electrophilic, the ketone can also react with the amine, particularly if the desired amidation is slow.

        • Decomposition: Aryl glyoxals can be thermally unstable and may decompose under prolonged heating.[12][13]

        Improving Selectivity:

        ParameterRecommendationRationale
        Temperature Maintain the lowest possible temperature that allows for a reasonable reaction rate.Minimizes decomposition and non-specific side reactions.[9][12]
        Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Prevents the formation of degradation products and secondary byproducts.[9]
        Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the amine.Drives the desired amidation to completion without a large excess of amine that could promote side reactions.
        Solvent Choose a solvent that provides good solubility for all reactants but does not promote side reactions. Aprotic solvents like DMF or DMSO are common, but their purity is crucial.[14]Protic solvents can interfere with some coupling reagents and may promote hydrolysis.
        Coupling Reagents For challenging amidations, consider using coupling reagents like HATU or PyBOP to activate the intermediate hemiaminal.[10][15]These reagents can improve the rate and selectivity of the desired amide bond formation.
        Q4: I'm struggling with the purification of my final α-ketoamide product. What are the best practices?

        A4: Purification Strategies for α-Ketoamides

        Purification can be challenging due to the polarity of the α-ketoamide and the potential for closely eluting byproducts.

        Best Practices:

        • Aqueous Workup: A carefully planned aqueous workup can remove many impurities. A dilute acid wash (e.g., 1M HCl) can remove excess amine and basic byproducts. A wash with a mild base (e.g., saturated NaHCO3 solution) can remove acidic impurities.

        • Chromatography: Flash column chromatography on silica gel is the most common method for purification.[16]

          • Solvent System: A gradient elution starting from a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective.

          • Co-spotting: Always co-spot your fractions with the starting materials on the TLC plate to ensure complete separation.

        • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method, often yielding very pure material.[17] Common solvents to try include ethanol, acetone, or acetonitrile.[17]

        Experimental Workflow & Visualization

        General Protocol for 3-Bromophenylglyoxal Amidation

        This protocol provides a starting point for the amidation reaction. Optimization of specific parameters may be required for different amine substrates.

        • Preparation: To a round-bottom flask under an inert atmosphere (N2 or Ar), add 3-bromophenylglyoxal (1.0 eq).

        • Solvent Addition: Add a suitable anhydrous solvent (e.g., DMF, DCM, or THF) to dissolve the glyoxal.

        • Amine Addition: Add the amine (1.1 eq) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA (1.2 eq).

        • Reaction: Stir the reaction mixture at the desired temperature (start with room temperature and adjust as needed).

        • Monitoring: Monitor the reaction progress by TLC or LC-MS.

        • Workup: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent.

        • Purification: Wash the organic layer with dilute acid and/or base as needed, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

        Decision-Making Workflow for Troubleshooting

        The following diagram illustrates a logical workflow for troubleshooting common issues in 3-bromophenylglyoxal amidation.

        TroubleshootingWorkflow Start Start: Amidation of 3-Bromophenylglyoxal Check_Yield Low Yield or Complex Mixture? Start->Check_Yield Identify_Byproduct Identify Major Side Product(s) by MS, NMR Check_Yield->Identify_Byproduct Yes Purification Purification Issues? Check_Yield->Purification No Over_oxidation Over-oxidation Product Detected? Identify_Byproduct->Over_oxidation Oxidized Acid Cannizzaro Cannizzaro Products Detected? Identify_Byproduct->Cannizzaro Disproportionation Other_Side_Rxns Other Side Reactions? Identify_Byproduct->Other_Side_Rxns Other Inert_Atmosphere Use Inert Atmosphere Over_oxidation->Inert_Atmosphere Change_Oxidant Consider Milder/No Oxidant Over_oxidation->Change_Oxidant Lower_Temp Lower Reaction Temperature Over_oxidation->Lower_Temp Avoid_Base Avoid Strong Base Cannizzaro->Avoid_Base Control_pH Use Non-nucleophilic Base Cannizzaro->Control_pH Order_of_Addition Optimize Order of Addition Cannizzaro->Order_of_Addition Monitor_Time Monitor Reaction Time Closely Other_Side_Rxns->Monitor_Time Check_Stoichiometry Adjust Stoichiometry Other_Side_Rxns->Check_Stoichiometry Screen_Solvents Screen Solvents Other_Side_Rxns->Screen_Solvents Use_Coupling_Agent Consider Coupling Agent Other_Side_Rxns->Use_Coupling_Agent Optimize_Conditions Optimize Reaction Conditions Optimize_Conditions->Check_Yield Inert_Atmosphere->Optimize_Conditions Change_Oxidant->Optimize_Conditions Lower_Temp->Optimize_Conditions Avoid_Base->Optimize_Conditions Control_pH->Optimize_Conditions Order_of_Addition->Optimize_Conditions Monitor_Time->Optimize_Conditions Check_Stoichiometry->Optimize_Conditions Screen_Solvents->Optimize_Conditions Use_Coupling_Agent->Optimize_Conditions Optimize_Purification Optimize Purification Protocol Purification->Optimize_Purification Yes Success Successful Synthesis Purification->Success No Workup Refine Aqueous Workup Optimize_Purification->Workup Chromatography Optimize Chromatography Optimize_Purification->Chromatography Recrystallize Attempt Recrystallization Optimize_Purification->Recrystallize Workup->Success Chromatography->Success Recrystallize->Success ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Glyoxal 3-Bromophenylglyoxal Hemiaminal Hemiaminal Intermediate Glyoxal->Hemiaminal + R-NH2 Amine R-NH2 Amine->Hemiaminal Ketoamide α-Ketoamide Hemiaminal->Ketoamide - H2O or [O]

        Caption: Simplified amidation reaction mechanism.

        By systematically addressing these potential issues and carefully controlling the reaction conditions, researchers can significantly improve the yield and purity of their desired 3-bromo-N-substituted-phenylglyoxamide products.

        References

        • Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. ResearchGate. [Link]

        • A green, practical & scalable approach towards the synthesis of valuable α-keto amides using a metal-free catalyst under solvent-free conditions. New Journal of Chemistry (RSC Publishing). [Link]

        • Electrochemical Synthesis of α-Ketoamides under Catalyst-, Oxidant-, and Electrolyte-Free Conditions. Organic Letters - ACS Publications. [Link]

        • Copper catalyzed expeditious synthesis of α-ketoamides: a review of synthesis and mechanism of reactions. ChemRxiv. [Link]

        • Electrochemical Synthesis of α-Ketoamides under Catalyst-, Oxidant-, and Electrolyte-Free Conditions. ResearchGate. [Link]

        • Amide Reactions: Amidation, Alcohol, Formation, Techniques. StudySmarter. [Link]

        • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega. [Link]

        • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. [Link]

        • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. Reddit. [Link]

        • Selective amidification reaction: how to manage the chemical condition avoiding secondary products? ResearchGate. [Link]

        • One-Pot Oxidative Amidation of Aldehydes via the Generation of Nitrile Imine Intermediates. PMC. [Link]

        • Oxidative synthesis of α-ketoamides from ethylarenes and amines. ResearchGate. [Link]

        • Amide synthesis by oxidative amidation. Organic Chemistry Portal. [Link]

        • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

        • Amide Synthesis. Fisher Scientific. [Link]

        • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

        • Mechanism of Iron-Catalyzed Oxidative α-Amination of Ketones with Sulfonamides. PMC. [Link]

        • What is the best technique for amide purification? ResearchGate. [Link]

        • Recent advances in catalytic synthesis of α-ketoamides. ResearchGate. [Link]

        • Amidation reactions : r/OrganicChemistry - Reddit. Reddit. [Link]

        • Synthesis of Amides via Palladium-Catalyzed Amidation of Aryl Halides. Organic Chemistry Portal. [Link]

        • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

        • Direct Transamidation Reactions: Mechanism and Recent Advances. MDPI. [Link]

        • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

        • Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

        • Copper-Catalyzed Synthesis of α-Keto Amides from Sulfoxonium Ylides. ACS Publications. [Link]

        • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. [Link]

        • Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. PMC. [Link]

        • Retracted Article: Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Publishing. [Link]

        • Arylglyoxals in Synthesis of Heterocyclic Compounds. Chemical Reviews - ACS Publications. [Link]

        • Esterification/Amidation Problems : r/Chempros - Reddit. Reddit. [Link]

        • Effect of additives on the amidation of 3-phenyl- propanoic acid (1)... ResearchGate. [Link]

        • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Organic Chemistry Portal. [Link]

        • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

        • Thermal Stability and Decomposition Mechanisms of PVA/PEGDA–PEGMA IPN-Hydrogels: A Multimethod Kinetic Approach. MDPI. [Link]

        • Thermal decomposition kinetics of some transition metal coordination polymers of fumaroyl bis (paramethoxyphenylcarbamide) using DTG/DTA techniques. ResearchGate. [Link]

        • (PDF) Study on the Thermal Stability and Decomposition Kinetics of Polypropylene Glycol - Glycidyl Azide Polymer - Polypropylene Glycol (PPG-GAP-PPG) as a Novel Triblock Copolymer Binder. ResearchGate. [Link]

        • Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. MDPI. [Link]

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        Validation & Comparative

        Introduction: Deciphering Molecular Structure Through Magnetic Resonance

        Author: BenchChem Technical Support Team. Date: February 2026

        An In-Depth Guide to the ¹H NMR Spectral Analysis of 2-(3-Bromophenyl)-2-oxoacetamide

        In the landscape of modern drug discovery and organic synthesis, the unambiguous confirmation of a molecule's structure is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands out for its ability to provide a detailed atomic-level map of a molecule. This guide offers a comprehensive analysis of the ¹H NMR spectrum of 2-(3-Bromophenyl)-2-oxoacetamide, an α-ketoamide derivative.

        Our focus will be on predicting the spectral features of this molecule, comparing it with related structures, and providing a robust framework for experimental protocol and data interpretation. This guide is designed for researchers and scientists who require a practical and theoretically grounded understanding of how to approach ¹H NMR analysis for novel or complex organic compounds.

        The Predicted ¹H NMR Spectrum of 2-(3-Bromophenyl)-2-oxoacetamide

        The structure of 2-(3-Bromophenyl)-2-oxoacetamide (assuming the structure 3-bromophenylglyoxylamide) presents a fascinating case for ¹H NMR analysis. The molecule contains two key proton environments: the aromatic protons on the substituted phenyl ring and the protons of the primary amide group.

        Aromatic Region (δ ~7.5-8.2 ppm)

        The 3-bromophenyl group contains four distinct aromatic protons. The substitution pattern, with two electron-withdrawing groups (a bromine atom and an α-ketoamide group), leads to a general downfield shift for all aromatic protons into the 7.5-8.2 ppm range.[1][2] The meta-substitution results in a complex splitting pattern due to both ortho (³J ≈ 7-9 Hz) and meta (⁴J ≈ 2-3 Hz) couplings.

        • H-2' : This proton is situated between the two deactivating substituents. It is expected to be the most deshielded proton, appearing furthest downfield. It will likely appear as a narrow triplet or a singlet-like peak due to two smaller meta-couplings.

        • H-6' : This proton is ortho to the bromine atom and meta to the keto-amide group. It is expected to appear as a doublet of doublets (or more complex multiplet).

        • H-4' : This proton is ortho to the keto-amide group and meta to the bromine. Similar to H-6', it will likely be a multiplet, significantly shifted downfield due to the proximity of the carbonyl group.

        • H-5' : This proton is para to the bromine and meta to the keto-amide. It is expected to be the most upfield of the aromatic signals, likely appearing as a triplet.

        Amide Protons (δ ~7.5-8.5 ppm, Broad)

        A key feature of primary amides is the behavior of the -NH₂ protons. Due to resonance, the C-N bond has significant double-bond character, which restricts rotation.[3] This restriction makes the two amide protons chemically non-equivalent, meaning they will appear as two separate signals.

        • Non-equivalence : One proton is cis to the carbonyl oxygen, and the other is trans. These distinct spatial environments result in different chemical shifts.

        • Broadening : These signals are often broad due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange with trace amounts of water or acid.

        • Solvent Dependence : The chemical shift of amide protons is highly dependent on the solvent, concentration, and temperature due to their involvement in hydrogen bonding.[4][5] In a hydrogen-bond-accepting solvent like DMSO-d₆, these peaks are often well-resolved and appear further downfield compared to a solvent like CDCl₃.

        Comparative Spectral Analysis

        To contextualize the predicted spectrum, we can compare it with related compounds.

        CompoundKey Spectral FeaturesComparison Insight
        N-(para-bromophenyl)acetamide Aromatic region shows two distinct doublets (an AA'BB' system) around 7.5-7.7 ppm.[6]This highlights the difference in symmetry. The simple pattern of the para-isomer contrasts sharply with the complex, four-signal multiplet expected for the meta-substituted target compound.
        N-(3-Bromophenyl)acetamide The conformation of the N-H bond is anti to the C=O bond.[7]This provides insight into the likely conformation of the amide group in our target molecule, which influences the environment of the NH₂ protons.
        Generic Primary Amides Exhibit two broad singlets for the NH₂ protons due to restricted C-N bond rotation.[3][8]This supports our prediction for the amide proton signals in 2-(3-Bromophenyl)-2-oxoacetamide, confirming that observing two distinct signals is the expected outcome.

        Experimental Protocol for High-Fidelity NMR Acquisition

        Acquiring a high-quality spectrum is critical for accurate analysis. The following protocol outlines the key steps.

        Sample Preparation
        • Solvent Selection : Choose a deuterated solvent that fully dissolves the sample.

          • DMSO-d₆ : Highly recommended. It is an excellent solvent for polar compounds and its hydrogen-bond accepting nature helps to slow down the exchange of amide protons, resulting in sharper, more easily identifiable NH₂ signals.[5]

          • CDCl₃ : A common choice, but amide protons may be broader or exchange more readily.

        • Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

        • Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

        • Filtration : Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.

        Instrument Setup and Data Acquisition
        • Spectrometer : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

        • Shimming : Carefully shim the magnetic field to optimize its homogeneity, ensuring sharp, symmetrical peaks.

        • Acquisition Parameters :

          • Pulse Angle : 30-45°

          • Acquisition Time : ~2-4 seconds

          • Relaxation Delay : 2-5 seconds (ensure full relaxation, especially for carbonyl-containing compounds)

          • Number of Scans : 8-16 scans for a standard ¹H spectrum.

        • D₂O Exchange (Optional) : To definitively identify the amide protons, acquire a spectrum, then add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The amide proton signals will disappear as the protons are exchanged for deuterium.

        A Systematic Workflow for Spectral Interpretation

        The following workflow provides a logical path from raw data to a fully assigned structure.

        Caption: A logical workflow for ¹H NMR spectral interpretation.

        Predicted Data Summary

        The following table summarizes the anticipated ¹H NMR data for 2-(3-Bromophenyl)-2-oxoacetamide in DMSO-d₆.

        Chemical Shift (δ, ppm)IntegrationMultiplicityAssignment
        ~ 8.151Ht (or s-like)H-2'
        ~ 8.051HdddH-4'
        ~ 7.901HdddH-6'
        ~ 7.601HtH-5'
        ~ 8.2 (broad)1Hbr s-CONH₂ (one H)
        ~ 7.8 (broad)1Hbr s-CONH₂ (other H)

        Note: The exact chemical shifts and multiplicities are predictions and may vary based on experimental conditions.

        Conclusion

        The ¹H NMR spectrum of 2-(3-Bromophenyl)-2-oxoacetamide is predicted to show a distinct set of signals that, when properly analyzed, can unequivocally confirm its structure. The key features are a complex, downfield multiplet system for the four protons of the meta-substituted aromatic ring and two characteristic broad singlets for the non-equivalent primary amide protons. By following a rigorous experimental protocol and a systematic interpretation workflow, researchers can confidently use ¹H NMR spectroscopy to verify the identity and purity of this and other related α-ketoamides, ensuring the integrity of their scientific endeavors.

        References

        • Scite.ai. (n.d.). Difference between ¹H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. Retrieved from [Link]

        • Stewart, W. E., & Siddall, T. H. (1970). Nuclear magnetic resonance studies of amides. Chemical Reviews, 70(5), 517-551. Retrieved from [Link]

        • ResearchGate. (n.d.). Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. Retrieved from [Link]

        • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

        • PubMed. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

        • ResearchGate. (n.d.). ¹H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile. Retrieved from [Link]

        • YouTube. (2024, June 17). CHEM 2325 Module 24: Amide Structure. Retrieved from [Link]

        • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

        • ResearchGate. (n.d.). ¹H NMR spectrum (400 MHz, DMSO-d₆) of compound 2-Bromo-N-phenylacetamide (A1Br). Retrieved from [Link]

        • National Center for Biotechnology Information. (2022, February 15). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Retrieved from [Link]

        • Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

        • Chegg.com. (2022, April 3). Solved 1 H NMR spectrum of N- (para-bromophenyl). Retrieved from [Link]

        • MDPI. (2025, November 12). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. Retrieved from [Link]

        • ResearchGate. (n.d.). Synthesis and characterization of new 2-(alkylamino)acetamides. Retrieved from [Link]

        • PubChem. (n.d.). 2-(3-bromophenyl)-2-(methylamino)acetamide. Retrieved from [Link]

        • MolPort. (n.d.). 2-{2-[(3-bromophenyl)methylidene]hydrazinyl}-N-(3-fluorophenyl)-2-oxoacetamide. Retrieved from [Link]

        • PubChem. (n.d.). N-(3-bromophenyl)-2-[(3z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene). Retrieved from [Link]

        • National Center for Biotechnology Information. (n.d.). N-(3-Bromophenyl)acetamide. Retrieved from [Link]/)

        Sources

        characteristic IR carbonyl bands of alpha-keto amides

        Spectroscopic Fingerprinting of -Keto Amides: A Comparative IR Guide

        Executive Summary

        The

        
        
        BoceprevirTelaprevir1

        Accurate characterization of this functional group via Infrared (IR) Spectroscopy is deceptively complex. Unlike isolated carbonyls, the

        
        

        This guide provides a definitive technical comparison of

        Part 1: Theoretical Framework & Electronic Effects

        To interpret the IR spectrum of an

        
        
        
        
        • Inductive Effect (+I/-I): The adjacent carbonyls are electron-withdrawing.[2] This pulls electron density from the C=O

          
          -bond, shortening it and increasing  the frequency (wavenumber).
          
        • Resonance Effect (+R): The amide nitrogen donates electron density into the amide carbonyl, lowering its bond order and decreasing its frequency.

        • Dipolar Coupling: The two carbonyl dipoles interact through space.[2] In the s-cis conformation (dipoles aligned), repulsion increases the frequency. In s-trans (dipoles opposed), the effect is minimized.

        Diagram 1: Electronic & Conformational Influences

        The following diagram illustrates the causal relationships determining the spectral output.

        AlphaKetoAmide_IR_MechanismStructureα-Keto Amide Scaffold(R-CO-CO-N)InductionInductive Withdrawal(Adjacent C=O)Structure->InductionResonanceAmide Resonance(N -> C=O)Structure->ResonanceConformationConformational State(s-cis vs s-trans)Structure->ConformationKetone_BandKetone Band(~1720-1690 cm⁻¹)Induction->Ketone_BandIncreases ν (stiffens bond)Amide_BandAmide I Band(~1690-1640 cm⁻¹)Resonance->Amide_BandDecreases ν (single bond character)Conformation->Ketone_BandDipole CouplingConformation->Amide_BandH-Bonding (Intra)

        Caption: Causal map showing how electronic effects and conformation dictate the split carbonyl signals in

        Part 2: Comparative Analysis of Characteristic Bands

        The hallmark of an

        two distinct carbonyl bands
        
        
        
        
        Table 1: Comparative IR Frequencies
        Functional GroupStructure
        
        
        (Ketone/Ester)
        
        
        (Amide I)
        Key Spectral Features
        Simple Ketone
        
        
        
        
        cm
        
        
        N/ASingle sharp band.[2]
        Simple Amide
        
        
        N/A
        
        
        cm
        
        
        Broad, intense band (Amide I).[2]
        
        
        -Keto Ester
        
        
        
        
        cm
        
        
        
        
        cm
        
        
        (Ester)
        Ester band is significantly higher due to -OR induction.[2]
        
        
        -Keto Amide
        
        
        
        
        cm
        
        
        
        
        cm
        
        
        Characteristic Doublet. Ketone is usually the higher frequency band.[2]
        
        
        -Hydroxy Amide
        
        
        N/A
        
        
        cm
        
        
        Precursor to
        
        
        -keto amides.[2] Lacks the high-frequency ketone band.[2]
        Detailed Analysis of the -Keto Amide Doublet
        • The Ketone Band (

          
           cm
          
          
          ):
          • This band appears at a slightly higher frequency than a standard aliphatic ketone (

            
             cm
            
            
            ).[2]
          • Reasoning: The adjacent amide carbonyl acts as an electron-withdrawing group (inductive effect), shortening the ketone C=O bond.

        • The Amide Band (

          
           cm
          
          
          ):
          • This band typically remains within the standard Amide I region.

          • Differentiation: It is usually more intense and broader than the ketone band.

        • The "Coalescence" Anomaly:

          • In certain solvents (e.g., DMSO) or specific cyclic constraints (e.g., proline-derived inhibitors), these two bands may overlap to form a single, broad, asymmetric peak around

            
             cm
            
            
            .

        Part 3: Experimental Validation Protocol

        To reliably assign these bands and distinguish them from impurities or precursors (like

        Protocol: Dilution & Solvent Shift Study

        Objective: Distinguish intramolecular H-bonding (structural feature) from intermolecular H-bonding (concentration artifact).

        • Preparation: Prepare a 10 mM stock solution of the

          
          -keto amide in a non-polar solvent (e.g., 
          
          
          or
          
          
          ).[2]
        • Baseline Scan: Acquire a spectrum at 10 mM.[2] Note the positions of the doublet.

        • Dilution Step: Dilute to 1 mM and 0.1 mM.

          • Observation: If the bands shift significantly to higher wavenumbers upon dilution, intermolecular H-bonding was present.

          • Validation: If the doublet positions remain constant (within

            
             cm
            
            
            ), the conformation is stabilized by intramolecular forces (common in peptidomimetics).
        • Polarity Switch: Run the sample in Methanol or DMSO.

          • Result: Expect the Ketone band to redshift (move to lower wavenumber) due to H-bonding with the solvent. This confirms the assignment of the high-frequency band as the ketone.

        Diagram 2: Structural Elucidation Workflow

        Experimental_WorkflowStartUnknown Sample(Suspected α-Keto Amide)Solvent_ChoiceDissolve in Non-Polar Solvent(CHCl3, 10mM)Start->Solvent_ChoiceInitial_ScanAcquire IR SpectrumLook for Doublet (1720/1680)Solvent_Choice->Initial_ScanDecisionDoublet Observed?Initial_Scan->DecisionYes_PathPerform Dilution Series(10mM -> 0.1mM)Decision->Yes_PathYesNo_PathCheck Precursor(α-Hydroxy Amide?)Decision->No_PathNo (Single Band <1660)AnalysisAnalyze ShiftYes_Path->AnalysisIntraNo Shift:Intramolecular H-Bond(s-cis locked)Analysis->IntraConstant νInterBlue Shift (Higher ν):Intermolecular H-Bond(Aggregates)Analysis->Interν Increases

        Caption: Logic flow for validating

        Part 4: Case Study - Protease Inhibitors[1][2]

        In the development of HCV protease inhibitors like Boceprevir , the

        1
        • Resting State: The drug exists as the

          
          -keto amide.[1] IR shows the characteristic doublet (
          
          
          cm
          
          
          ).
        • Binding Event: The warhead forms a reversible covalent bond with the serine hydroxyl of the protease, converting the ketone into a hemiketal .

        • Spectral Consequence: Upon binding, the high-frequency ketone band (

          
           cm
          
          
          ) disappears, as the
          
          
          is converted to a
          
          
          (hemiketal). The Amide I band remains but may shift due to the new protein environment. This spectral disappearance is a definitive marker of target engagement in model studies.

        References

        • Structure-Based Design of Alpha-Keto Amides

          • Title: The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease.[3]

          • Source: Xia & He Publishing Inc.[2]

          • URL:

        • General Carbonyl Spectroscopy

          • Title: Interpreting Infrared Spectra - Functional Group Frequency Tables.
          • Source: Specac Ltd.[2]

          • URL:

        • Conformational Analysis (s-cis vs s-trans)

          • Title: s-cis and s-trans Conformations of Dienes and Amides.[2][4][5]

          • Source: Master Organic Chemistry.[2]

          • URL:

        • Vibrational Coupling in Peptides

          • Title: Coupling chemical biology and vibrational spectroscopy for studies of amyloids.[2][6]

          • Source: National Institutes of Health (PMC).[2]

          • URL:

        Technical Comparison Guide: 13C NMR Profiling of 2-(3-Bromophenyl)-2-oxoacetamide

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        This guide provides an in-depth technical analysis of the 13C NMR chemical shifts of 2-(3-Bromophenyl)-2-oxoacetamide , a critical intermediate in the synthesis of kinase inhibitors and biologically active glyoxylamides. Unlike standard spectral databases that often list peak files without context, this guide focuses on comparative structural elucidation .

        We objectively compare the spectral signature of the 3-bromo derivative against its unsubstituted analog (2-Phenyl-2-oxoacetamide) and its regioisomer (4-Bromophenyl analog) . This comparative approach ensures unambiguous assignment of the meta-substitution pattern, which is crucial for maintaining structure-activity relationship (SAR) integrity in drug design.

        Structural Analysis & Assignment Strategy

        The 13C NMR spectrum of 2-(3-Bromophenyl)-2-oxoacetamide is characterized by two distinct regions: the deshielded carbonyl region (160–190 ppm) and the aromatic region (120–140 ppm). Correct assignment relies on understanding the "Heavy Atom Effect" of bromine and the electron-withdrawing nature of the

        
        -keto amide moiety.
        
        The "Double Carbonyl" Signature

        The defining feature of this molecule is the

        
        -keto amide motif (
        
        
        
        ). In 13C NMR, this appears as two distinct signals:
        • Ketone Carbonyl (

          
           to ring):  Significantly deshielded (~185–190 ppm) due to conjugation with the aromatic ring and the adjacent amide carbonyl.
          
        • Amide Carbonyl: Found upfield relative to the ketone (~164–168 ppm) due to the resonance contribution of the nitrogen lone pair.

        Aromatic Region & Substituent Effects

        The 3-Bromo substituent introduces specific perturbations to the benzene ring shifts (Substituent Chemical Shifts - SCS).

        • C-Br (Ipso): Significant shielding (Heavy Atom Effect), typically shifting the carbon to ~122–123 ppm.

        • Ortho/Para Effects: The interplay between the glyoxyl group (electron-withdrawing) and the bromine (weakly deactivating, ortho/para directing) creates a unique fingerprint distinguishing it from the 4-bromo isomer.

        Comparative Performance Analysis

        The following data compares the predicted and experimental shifts of the target molecule against key alternatives used in structural validation.

        Comparison 1: Regioisomer Discrimination (3-Br vs. 4-Br vs. Unsubstituted)

        Objective: To distinguish the meta-isomer (Target) from the para-isomer (common impurity) and the unsubstituted core.

        Carbon PositionTarget: 3-Bromo (Predicted/Derived)*Alt 1: 4-Bromo (Experimental Anchor)**Alt 2: Unsubstituted (Experimental Baseline)***Diagnostic Note
        Ketone (C=O) 187.5 ppm 188.1 ppm189.5 ppmKetone is deshielded; 3-Br causes slight upfield shift vs unsubstituted.
        Amide (C=O) 166.2 ppm 166.5 ppm167.0 ppmAmide carbonyl is relatively insensitive to ring substitution.
        C-Ipso (Ring-CO) 138.5 ppm 132.0 ppm133.5 ppmKey Differentiator: 3-Br deshields C1 (meta effect) vs 4-Br.
        C-Br (C-X) 122.9 ppm 129.8 ppmN/AKey Differentiator: 3-Br C-X is at ~123 ppm; 4-Br C-X is at ~130 ppm.
        Ortho (C2/C6) 131.8 / 127.4 ppm 131.5 ppm (Sym)129.8 ppm3-Br breaks symmetry, showing distinct peaks; 4-Br shows symmetric intense peaks.
        Meta (C3/C5) N/A / 130.1 ppm 132.2 ppm (Sym)128.5 ppm3-Br spectrum is more complex due to asymmetry.
        • *Values derived from SCS additivity rules applied to the unsubstituted baseline.

        • **Based on 2-(4-bromophenyl)-2-oxoacetic acid data in CDCl3.

        • ***Based on 2-phenyl-2-oxoacetamide in DMSO-d6.

        Comparison 2: Solvent Systems (Solubility vs. Resolution)
        FeatureDMSO-d6 CDCl3 Recommendation
        Solubility Excellent (>100 mg/mL)Moderate to LowUse DMSO-d6 for routine analysis to ensure full relaxation.
        Amide Proton Exchange Slow (NH2 peaks visible)Fast (NH2 often broad/invisible)DMSO-d6 is required if HSQC/HMBC with NH protons is needed.
        Chemical Shift Drift Carbonyls shift downfield (+2-3 ppm)Baseline valuesBe consistent; do not compare DMSO data directly to CDCl3 literature.

        Experimental Protocols

        Synthesis Workflow (Context for Analysis)

        To ensure the analyzed sample is authentic, the following synthesis pathway is standard. The 13C NMR confirms the success of the oxidation step (formation of the ketone peak at ~188 ppm).

        SynthesisWorkflow Start 3-Bromoacetophenone (Starting Material) Step1 Oxidation (SeO2, Pyridine) Start->Step1 Reflux Inter Intermediate: 2-(3-Bromophenyl)-2-oxoacetic acid Step1->Inter Yield ~70% Step2 Amidation (1. SOCl2, 2. NH3) Inter->Step2 Activation Product Product: 2-(3-Bromophenyl)-2-oxoacetamide Step2->Product Final Isolation

        Figure 1: Standard synthetic route. The appearance of the C=O ketone peak at ~188 ppm in the intermediate and product confirms the oxidation of the methylene group of acetophenone.

        NMR Acquisition Parameters

        For optimal resolution of the quaternary carbons (C-Br and C=O), use the following parameters:

        • Instrument: 400 MHz or higher (100 MHz for 13C).

        • Solvent: DMSO-d6 (0.6 mL).

        • Pulse Sequence: zgpg30 (Power-gated decoupling).

        • Relaxation Delay (D1): 3.0 - 5.0 seconds . Critical: The quaternary carbonyls and C-Br carbons have long T1 relaxation times. Short delays will suppress these peaks, leading to incorrect integration or missing signals.

        • Scans: Minimum 512 scans (due to low sensitivity of non-protonated carbons).

        Structural Assignment Logic (Self-Validating System)

        Use this flowchart to validate your spectral assignment. If the data does not follow this path, the sample may be the wrong isomer or a reduced intermediate (e.g., mandelic amide).

        AssignmentLogic Start Start: Analyze 13C Spectrum CheckCO Check Carbonyl Region (160-200 ppm) Start->CheckCO TwoPeaks Are there 2 peaks? (~166 & ~188 ppm) CheckCO->TwoPeaks Amide Peak at ~166 ppm: Amide C=O TwoPeaks->Amide Yes Ketone Peak at ~188 ppm: Ketone C=O TwoPeaks->Ketone Yes Reject REJECT: Suspect 4-Bromo (Peak ~130) or Des-Bromo TwoPeaks->Reject No (Only 1 peak = Acid/Amide mix) CheckAr Check Aromatic Region (120-140 ppm) Ketone->CheckAr CBr Is there a small peak at ~122-123 ppm? CheckAr->CBr Confirm CONFIRMED: 3-Bromo Isomer CBr->Confirm Yes (Heavy Atom Effect) CBr->Reject No (Peak at ~130 = Para)

        Figure 2: Logical workflow for confirming the 3-bromo regioisomer using 13C NMR marker signals.

        References

        • BenchChem. 3'-Bromoacetophenone: A Technical Guide to its Synthesis and Properties. Retrieved from BenchChem Technical Guides. Link

        • Organic Syntheses. Acetophenone, 3-bromo-.[1][2] Org.[1][3][4][5] Synth. 1962, 42, 18. Link

        • Royal Society of Chemistry. Supplementary Information: Synthesis of alpha-ketoamides and NMR data. RSC Advances. Link

        • University of Wisconsin-Madison. 13C NMR Chemical Shift Table and Substituent Effects. Department of Chemistry. Link

        • SpectraBase. 13C NMR Data for N-substituted-2-oxo-2-phenylacetamides. Wiley Science Solutions. Link

        Sources

        A Comparative Guide to the Analytical Characterization of 3-Bromophenylglyoxylamide

        Author: BenchChem Technical Support Team. Date: February 2026

        In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is the bedrock upon which all subsequent research is built. For a molecule like 3-bromophenylglyoxylamide, a compound with potential applications stemming from its reactive α-ketoamide functionality and substituted aromatic ring, a multi-faceted analytical approach is not just recommended—it is imperative.

        This guide provides an in-depth analysis of the mass spectrometric behavior of 3-bromophenylglyoxylamide, offering a predicted fragmentation pathway based on fundamental chemical principles. Furthermore, it objectively compares the insights derived from mass spectrometry with those from Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Our objective is to equip researchers with the strategic understanding needed to select and integrate the most appropriate analytical tools for comprehensive structural elucidation and purity assessment.

        Mass Spectrometry (MS): A Deep Dive into Molecular Fragmentation

        Mass spectrometry is an unparalleled technique for determining the molecular weight of a compound and deducing its structure by analyzing how it breaks apart.[1] For 3-bromophenylglyoxylamide, Electron Ionization (EI) is a common and informative ionization technique that induces predictable fragmentation.

        Predicted Fragmentation Pattern of 3-Bromophenylglyoxylamide

        The structure of 3-bromophenylglyoxylamide offers several predictable cleavage points. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 natural abundance, provides a distinctive isotopic signature for all bromine-containing fragments, appearing as a pair of peaks (M and M+2) of almost equal intensity.[2][3]

        The fragmentation cascade is initiated by the formation of a high-energy molecular ion ([M]•+). The most probable fragmentation pathways are driven by the formation of stable ions and neutral losses.

        • α-Cleavage (Amide Bond Cleavage): The most facile cleavage in aromatic amides is typically the bond between the carbonyl carbon and the nitrogen atom (N-CO cleavage).[4][5] This results in the loss of an amino radical (•NH₂) and the formation of the highly stable 3-bromophenylglyoxylyl cation.

        • α-Cleavage (Keto-Carbonyl Cleavage): Another highly probable fragmentation is the cleavage of the C-C bond between the two carbonyl groups. This leads to the formation of the resonance-stabilized 3-bromobenzoyl cation, a common fragment for aromatic ketones and related structures, and the loss of a neutral carbamoyl radical (•CONH₂).[1][6]

        • Loss of Carbon Monoxide (CO): Acylium ions, such as the 3-bromobenzoyl cation, are known to readily lose a molecule of carbon monoxide (CO) to form a phenyl cation.[6] This results in the 3-bromophenyl cation.

        • Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br), forming a phenylglyoxylamide cation.

        The predicted major fragments are summarized in the table below.

        m/z (Predicted)Ion Structure/FormulaFragmentation Pathway
        227/229[C₈H₆BrNO₂]•+Molecular Ion (M•+) peak, showing the characteristic 1:1 M/M+2 isotope pattern for a single bromine atom.
        183/185[C₇H₄BrO]+Formation of the 3-bromobenzoyl cation via α-cleavage between the carbonyls (loss of •CONH₂). This is expected to be a major peak.
        155/157[C₆H₄Br]+Loss of CO from the 3-bromobenzoyl cation.
        76[C₆H₄]+Loss of a bromine radical from the 3-bromophenyl cation.
        Experimental Protocol: GC-MS Analysis

        Rationale: Gas Chromatography (GC) is a suitable inlet for a volatile and thermally stable compound like 3-bromophenylglyoxylamide, providing separation from any potential impurities before introduction into the mass spectrometer.

        • Sample Preparation: Dissolve approximately 1 mg of purified 3-bromophenylglyoxylamide in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

        • GC Conditions:

          • Inlet: Split/splitless injector at 250 °C.

          • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

          • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

          • Carrier Gas: Helium at a constant flow of 1 mL/min.

        • MS Conditions:

          • Ion Source: Electron Ionization (EI) at 70 eV.

          • Source Temperature: 230 °C.

          • Mass Analyzer: Quadrupole.

          • Scan Range: 50-300 m/z.

        Diagram: Predicted MS Fragmentation Pathway

        G M [C₈H₆BrNO₂]•+ m/z 227/229 Molecular Ion frag1 [C₇H₄BrO]+ m/z 183/185 3-Bromobenzoyl Cation M->frag1 - •CONH₂ frag2 [C₆H₄Br]+ m/z 155/157 3-Bromophenyl Cation frag1->frag2 - CO frag3 [C₆H₄]+ m/z 76 frag2->frag3 - •Br G cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Column Column Injector->Column Separation IonSource Ionization (EI) Column->IonSource Transfer Line MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data System (Spectrum) Detector->Data Sample Sample Sample->Injector

        Caption: General workflow for GC-MS analysis.

        Alternative Techniques: Building a Complete Analytical Picture

        While MS provides excellent sensitivity and structural clues from fragmentation, it rarely tells the whole story. Other techniques are essential for confirming connectivity and assessing purity.

        Nuclear Magnetic Resonance (NMR) Spectroscopy

        NMR spectroscopy is the gold standard for unambiguous structure elucidation, providing detailed information about the chemical environment and connectivity of every ¹H and ¹³C atom in the molecule. [7]Unlike MS, it is non-destructive.

        Insights Gained:

        • ¹H NMR: Would confirm the substitution pattern on the aromatic ring (number of protons, their splitting patterns, and chemical shifts), and identify the amide protons (-NH₂).

        • ¹³C NMR: Would identify all eight unique carbon atoms, including the two distinct carbonyl carbons (keto and amide), providing definitive evidence of the glyoxylamide moiety.

        • 2D NMR (e.g., HSQC, HMBC): Would unequivocally link the protons to their attached carbons and establish long-range correlations, cementing the entire molecular structure.

        Experimental Protocol: ¹H and ¹³C NMR
        • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. [7]2. Instrument: 400 MHz (or higher) NMR spectrometer.

        • ¹H NMR Acquisition Parameters:

          • Pulse Angle: 30 degrees.

          • Acquisition Time: ~3 seconds.

          • Relaxation Delay: 2 seconds.

          • Number of Scans: 16.

        • ¹³C NMR Acquisition Parameters:

          • Pulse Angle: 45 degrees.

          • Acquisition Time: ~1.5 seconds.

          • Relaxation Delay: 2 seconds.

          • Number of Scans: 1024 or more, utilizing proton decoupling.

        • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

        High-Performance Liquid Chromatography (HPLC) with UV Detection

        HPLC is the workhorse technique for determining the purity of a compound and for quantification. [8][9]When coupled with a UV detector, it leverages the chromophore (the bromophenyl group) in 3-bromophenylglyoxylamide for sensitive detection.

        Insights Gained:

        • Purity Assessment: Provides a high-resolution separation of the target compound from impurities, starting materials, and byproducts. The peak area percentage gives a reliable measure of purity.

        • Quantification: Using a calibration curve generated from standards of known concentration, HPLC-UV can accurately quantify the amount of the compound in a sample. [10]* Stability Studies: Can be used to monitor the degradation of the compound over time under various conditions.

        Experimental Protocol: HPLC-UV Analysis
        • Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in the mobile phase. Dilute to an appropriate concentration for analysis (e.g., 50 µg/mL).

        • HPLC Conditions:

          • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

          • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. [11] * Flow Rate: 1.0 mL/min.

          • Column Temperature: 30 °C.

          • Injection Volume: 10 µL.

        • UV Detector:

          • Wavelength: Monitor at a wavelength of maximum absorbance for the compound (e.g., determined by a photodiode array detector, likely around 254 nm).

        Diagram: General HPLC-UV Workflow

        G Solvent Mobile Phase Reservoir Pump HPLC Pump Solvent->Pump Injector Autosampler Pump->Injector Column HPLC Column Injector->Column Detector UV Detector Column->Detector Waste Waste Detector->Waste Data Data System (Chromatogram) Detector->Data Sample Sample Sample->Injector

        Caption: General workflow for HPLC-UV analysis.

        Performance Comparison

        FeatureMass Spectrometry (EI)NMR SpectroscopyHPLC-UV
        Primary Use Molecular Weight Determination, Structural CluesUnambiguous Structure ElucidationPurity Assessment, Quantification
        Structural Info High (from fragmentation)Definitive (atomic connectivity)Low (retention time only)
        Sensitivity Very High (pg - ng)Low (mg)High (ng - µg)
        Quantitative? Possible with standards, but complexYes (qNMR), requires careExcellent with standards
        Sample State Volatile, thermally stableSolubleSoluble
        Destructive? YesNoNo (can be collected)

        Conclusion

        The characterization of 3-bromophenylglyoxylamide is most robustly achieved through the synergistic use of multiple analytical techniques. Mass spectrometry provides a rapid and highly sensitive method to confirm the molecular weight and gain significant structural insight through predictable fragmentation patterns, with the bromine isotope pattern serving as a key confirmation point. However, for the definitive, legally defensible assignment of the molecular structure, NMR spectroscopy is indispensable. Finally, HPLC-UV offers the most reliable and straightforward method for assessing the purity of the synthesized material, a critical parameter for any downstream application. By integrating the data from these three pillars of analytical chemistry, researchers can proceed with confidence in the identity and quality of their materials.

        References

        • Silva, M. S. da, et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21407–21413. Available at: [Link]

        • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]

        • ACETINALIDE. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available at: [Link]

        • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

        • Taylor & Francis Online. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available at: [Link]

        • Chembid. (2025). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Available at: [Link]

        • SpringerLink. (2022). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. Available at: [Link]

        • Longdom Publishing. (n.d.). Characterization and Identification in Organic Chemistry through Analytical Techniques. Available at: [Link]

        • Sabinet. (n.d.). Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African water systems. Available at: [Link]

        • LCGC International. (2026). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available at: [Link]

        • YouTube. (2023). Bromo pattern in Mass Spectrometry. Available at: [Link]

        • IJPS. (2025). A Review on Mass Spectroscopy and Its Fragmentation Rules. Available at: [Link]

        • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

        • Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane fragmentation pattern. Available at: [Link]

        Sources

        Understanding the Analyte: Physicochemical Drivers of Retention

        Author: BenchChem Technical Support Team. Date: February 2026

        An In-Depth Comparative Guide to the High-Performance Liquid Chromatography (HPLC) Retention of 2-(3-Bromophenyl)-2-oxoacetamide

        For researchers, scientists, and drug development professionals, the precise analytical characterization of synthetic intermediates is a cornerstone of robust chemical research and development. 2-(3-Bromophenyl)-2-oxoacetamide belongs to the α-ketoamide class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive molecules and its utility as a versatile synthetic building block.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for assessing the purity, stability, and reaction kinetics of such compounds.

        This guide provides a comprehensive comparison of reversed-phase HPLC methodologies for the analysis of 2-(3-Bromophenyl)-2-oxoacetamide. Moving beyond a simple recitation of parameters, we will dissect the underlying chromatographic principles that govern its retention behavior. By understanding the interplay between the analyte's structure, the stationary phase chemistry, and mobile phase composition, researchers can develop, optimize, and troubleshoot analytical methods with greater efficiency and scientific rigor.

        The retention time of a molecule in reversed-phase HPLC is fundamentally dictated by its partitioning behavior between the non-polar stationary phase and the polar mobile phase. The structure of 2-(3-Bromophenyl)-2-oxoacetamide presents distinct features that influence this process:

        • Hydrophobic Moiety: The bromophenyl ring is the primary driver of hydrophobic interaction with the alkyl chains of a C18 or C8 stationary phase. Its non-polar character promotes longer retention.

        • Polar Functionalities: The vicinal keto and amide groups introduce significant polarity. These groups prefer to interact with the polar mobile phase, thereby reducing retention time.

        • Secondary Interactions: The phenyl ring can engage in π-π stacking interactions with specific stationary phases (e.g., Phenyl-Hexyl), offering an alternative retention mechanism to pure hydrophobicity.[3][4] The amide group also has the potential for hydrogen bonding.[5]

        The final retention time is a delicate balance of these competing interactions. Method development, therefore, involves modulating the chromatographic conditions to selectively exploit these properties to achieve optimal separation.

        Core Experimental Workflow for HPLC Analysis

        The successful HPLC analysis of any compound follows a structured workflow. Each step is critical for ensuring data quality and reproducibility.

        G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (Dissolution in Mobile Phase) MobilePhasePrep Mobile Phase Preparation (Accurate Mixing & Degassing) Injection Sample Injection MobilePhasePrep->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection Detection (UV-Vis Detector) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Analysis (Retention Time, Area) Chromatogram->Integration Report Reporting & Interpretation Integration->Report

        Caption: General experimental workflow for HPLC analysis.

        Comparative Analysis of Stationary Phases

        The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC. While the C18 column is the workhorse of reversed-phase chromatography, alternative chemistries can provide superior performance for specific analytes like 2-(3-Bromophenyl)-2-oxoacetamide. Here, we compare three common stationary phases.

        ParameterMethod 1: Standard C18Method 2: Phenyl-HexylMethod 3: Pentabromobenzyl (PBr)
        Primary Retention Mechanism Hydrophobic InteractionsHydrophobic & π-π InteractionsHydrophobic, π-π & Dispersion Interactions
        Hypothetical Retention Time ModerateModerate to HighHigh
        Selectivity Advantage General-purpose, excellent for resolving based on hydrophobicity.Enhanced retention for aromatic compounds, offering different selectivity from C18.[4]Strong retention for polar and non-charged compounds, can be an alternative to HILIC.[3]
        Best For... Routine purity analysis and initial method development.Separating aromatic isomers or resolving the target from impurities with similar hydrophobicity but different aromatic character.Complex mixtures where C18 and Phenyl phases fail to provide adequate resolution, or for enhancing retention of polar analytes in high-aqueous mobile phases.[3]

        The Causality Behind Experimental Choices

        An effective analytical method is not just a list of parameters but a series of informed decisions. Understanding the "why" behind each choice is crucial for robust method development and troubleshooting.

        G cluster_mobile Mobile Phase cluster_stationary Stationary Phase cluster_conditions Operating Conditions RT Retention Time Organic Organic Modifier % (ACN vs. MeOH) Organic->RT pH pH / Buffer pH->RT Chemistry Column Chemistry (C18, Phenyl, etc.) Chemistry->RT Dimensions Column Dimensions (L x ID, Particle Size) Dimensions->RT Temp Temperature Temp->RT Flow Flow Rate Flow->RT Analyte Analyte Properties (Polarity, pKa) Analyte->RT

        Caption: Key factors influencing HPLC retention time.

        • Mobile Phase Composition :

          • Organic Modifier : In reversed-phase chromatography, increasing the percentage of the organic modifier (e.g., acetonitrile) weakens the mobile phase's polarity, causing the analyte to elute faster, thus decreasing retention time. Acetonitrile is generally a stronger solvent than methanol, leading to shorter retention times under identical conditions.[4]

          • Mobile Phase pH : For ionizable compounds, pH is a critical parameter. While 2-(3-Bromophenyl)-2-oxoacetamide is neutral, controlling the mobile phase pH with a buffer is essential for method robustness and for controlling the retention of any potential acidic or basic impurities.[4]

        • Column Temperature : Elevated column temperatures (e.g., 30-40 °C) decrease mobile phase viscosity, which lowers system backpressure and can lead to sharper peaks. Critically, higher temperatures reduce retention times, typically by about 2% for every 1°C increase.[6]

        • Flow Rate : Retention time is inversely proportional to the flow rate. Halving the flow rate will approximately double the retention time, though this relationship is also affected by system dead volume.[6]

        Detailed Experimental Protocol: A Starting Point

        This protocol provides a robust starting point for the analysis of 2-(3-Bromophenyl)-2-oxoacetamide using a standard C18 column. This method should be validated and optimized for specific laboratory conditions and analytical requirements.

        1. Reagents and Sample Preparation

        • Reagents : HPLC-grade acetonitrile (ACN) and water.

        • Mobile Phase A : 100% HPLC-grade water.

        • Mobile Phase B : 100% HPLC-grade acetonitrile.

        • Sample Diluent : Prepare a mixture of Water:Acetonitrile (50:50 v/v).

        • Sample Preparation : Accurately weigh and dissolve 2-(3-Bromophenyl)-2-oxoacetamide in the sample diluent to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

        2. HPLC System and Conditions

        • HPLC System : An HPLC system equipped with a binary pump, autosampler, column thermostat, and UV-Vis detector.

        • Column : C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

        • Flow Rate : 1.0 mL/min.

        • Column Temperature : 30 °C.

        • Injection Volume : 10 µL.

        • Detection : UV detection at 254 nm.

        • Gradient Elution :

        Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (ACN)
        0.06040
        15.01090
        17.01090
        17.16040
        20.06040

        3. Data Acquisition and Analysis

        • Integrate the peak corresponding to 2-(3-Bromophenyl)-2-oxoacetamide.

        • Record the retention time, peak area, and peak asymmetry.

        • Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

        Conclusion and Recommendations

        The HPLC analysis of 2-(3-Bromophenyl)-2-oxoacetamide is most effectively approached using reversed-phase chromatography. The retention time is a product of a nuanced interplay between the compound's mixed polarity, the stationary phase chemistry, and the mobile phase conditions.

        For initial analysis and routine quality control, a standard C18 column with a water/acetonitrile gradient provides a reliable starting point. Should this method fail to resolve the target analyte from critical impurities, transitioning to a Phenyl-Hexyl column is a logical next step, as it introduces an alternative selectivity mechanism (π-π interactions) that can effectively alter elution order. For particularly challenging separations, specialized phases like Pentabromobenzyl (PBr) offer unique retention mechanisms that can provide the necessary resolving power.[3]

        Ultimately, the optimal HPLC method is one that is fit for purpose. By understanding the fundamental principles outlined in this guide, researchers can intelligently select and optimize conditions to achieve robust, reliable, and reproducible analytical results.

        References

        • SIELC. (n.d.). Separation of Bis(4-bromophenyl)glycolic acid on Newcrom R1 HPLC column.
        • Nascimento, V. P., et al. (2005). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). PubMed.
        • Nacalai Tesque, Inc. (n.d.). Selectivity Comparison of BromoBenzyl(PBr) to FluoroPhenyl(PFP) Core-Shell HPLC Columns.
        • BenchChem. (2025). Application Note: Chiral Separation of (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate Derivatives by HPLC.
        • Welch Materials. (2025). Is Retention Time Determined Solely by Polarity of a Compound?
        • Separation Science. (2024). Factors Impacting Chromatography Retention Time.
        • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
        • MilliporeSigma. (n.d.). Factors Affecting Resolution in HPLC.
        • Chromatography Forum. (2010). HPLC Retention Time.
        • Scribd. (n.d.). Derivatives in HPLC Analysis Techniques. Available from: [Link]

        • Cossío, F. P., et al. (2025). Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. ResearchGate. Available from: [Link]

        • Cossío, F. P., et al. (2016). Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. Chemical Reviews. Available from: [Link]

        • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.

        Sources

        Comparative Guide: Reactivity of 2-Oxoacetamide vs. Acetamide Derivatives

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary: The Warhead vs. The Scaffold

        In medicinal chemistry, the distinction between 2-oxoacetamide (

        
        -ketoamide) and acetamide  derivatives represents the difference between a reactive "warhead" and a stable structural scaffold.
        
        • Acetamides (

          
          )  are characterized by high stability and low electrophilicity, serving primarily as linkers or hydrogen-bond acceptors.
          
        • 2-Oxoacetamides (

          
          )  possess an activated ketone adjacent to the amide. This 
          
          
          
          -dicarbonyl motif creates a highly electrophilic center capable of forming reversible covalent bonds with nucleophilic residues (Serine, Cysteine) in enzyme active sites.

        This guide provides a technical comparison of their electronic properties, reactivity profiles, and experimental characterization to assist in rational drug design.

        Electronic Structure & Mechanistic Foundation

        Orbital Interactions and Resonance

        The reactivity difference stems from the competition for the nitrogen lone pair and the inductive effects of the carbonyls.

        • Acetamide: The nitrogen lone pair (

          
          ) donates strongly into the carbonyl 
          
          
          
          orbital (
          
          
          ). This resonance stabilization (
          
          
          15-20 kcal/mol) renders the carbonyl carbon electron-rich and poor at accepting nucleophiles.
        • 2-Oxoacetamide: The adjacent ketone acts as an electron-withdrawing group (EWG). While the amide resonance still exists, the ketone carbonyl pulls electron density away from the amide, making the ketone carbon highly electrophilic. Furthermore, the molecule adopts a specific conformation (s-trans vs. s-cis) to minimize dipole repulsion, which influences its binding thermodynamics.

        Conformational Dynamics (s-cis vs. s-trans)

        Unlike simple acetamides, 2-oxoacetamides exhibit a conformational equilibrium that affects their reactivity and binding:

        • s-trans: Generally the ground state in solution due to minimized dipole repulsion between the two carbonyl oxygens.

        • s-cis: Often the bioactive conformation required to fit into protease active sites (e.g., the "oxyanion hole"), where hydrogen bonds stabilize the transition state.

        Reactivity Profile Comparison

        Electrophilicity and Nucleophilic Attack

        The most critical distinction is the site and nature of nucleophilic attack.

        FeatureAcetamide Derivative2-Oxoacetamide Derivative
        Primary Electrophile Amide Carbonyl (Weak)
        
        
        -Ketone Carbonyl (Strong)
        Reaction Type Irreversible Hydrolysis (requires catalysis)Reversible Addition (Hemiketal formation)
        Transition State High energy tetrahedral intermediateStable tetrahedral adduct
        Leaving Group Amine (Poor leaving group)None (Adduct is stable/reversible)
        Biological Role Passive Linker / H-bond AcceptorCovalent Warhead (Protease Inhibitor)
        Hydrolysis Stability
        • Acetamides: Extremely stable at physiological pH (

          
           years). Hydrolysis requires boiling in strong acid/base.
          
        • 2-Oxoacetamides: The amide bond is activated by the adjacent ketone. While more stable than

          
          -keto esters (which are rapidly hydrolyzed by plasma esterases), 
          
          
          
          -ketoamides can undergo hydrolysis of the amide bond under physiological conditions, albeit slowly. This makes them suitable for oral drugs (e.g., Telaprevir precursors) but requires pharmacokinetic monitoring.

        Experimental Data & Characterization

        NMR Chemical Shift Comparison

        The electronic environment is clearly distinguishable by Carbon-13 NMR. The electron-withdrawing nature of the adjacent carbonyl shifts the amide signal upfield (shielded) compared to a standard acetamide, while the ketone signal appears downfield.

        Table 1: Representative

        
         NMR Shifts (DMSO-
        
        
        
        )
        Carbon TypeAcetamide (
        
        
        )
        2-Oxoacetamide (
        
        
        )
        Interpretation
        Amide C=O 168 - 172 ppm 158 - 165 ppm Conjugation with ketone shields the amide carbon relative to acetamide.
        Ketone C=O N/A185 - 195 ppm Highly deshielded, diagnostic of the electrophilic warhead.
        
        
        -Carbon
        20 - 25 ppm (
        
        
        )
        N/A (Replaced by C=O)Absence of high-field alkyl signal confirms oxidation.
        Kinetic Trends: Cysteine Protease Inhibition

        In a kinetic assay (e.g., against Cathepsin or SARS-CoV-2 Mpro), the difference is binary.

        • Acetamide Analog:

          
           (No covalent inhibition; purely non-covalent binding if R-groups fit).
          
        • 2-Oxoacetamide Analog:

          
           in low 
          
          
          
          range. Mechanism follows a two-step reversible covalent model:
          
          
          Where
          
          
          is the stable thiohemiketal adduct.

        Visualizing the Mechanism

        The following diagram illustrates the reversible covalent mechanism of a 2-oxoacetamide inhibitor versus the inert nature of an acetamide.

        ReactivityComparison cluster_0 Acetamide (Inert Scaffold) cluster_1 2-Oxoacetamide (Covalent Warhead) Acetamide Acetamide (Low Electrophilicity) NoReaction No Covalent Adduct (Reversible Binding Only) Acetamide->NoReaction Cys-SH Attack (High Barrier) Oxo 2-Oxoacetamide (High Electrophilicity) TS Tetrahedral Intermediate Oxo->TS Cys-SH Attack (Low Barrier) Adduct Thiohemiketal Adduct (Stable) TS->Adduct Stabilization Adduct->Oxo Reversible (k_off)

        Figure 1: Comparative reaction pathway with a biological nucleophile (Cysteine).

        Experimental Protocols

        Synthesis of N-Benzyl-2-oxoacetamide (Warhead Synthesis)

        This protocol uses ethyl oxalyl chloride to introduce the

        
        -keto motif.
        

        Reagents: Benzylamine (1.0 eq), Ethyl chlorooxoacetate (1.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

        • Preparation: Cool a solution of Benzylamine (10 mmol) and Triethylamine (15 mmol) in anhydrous DCM (20 mL) to 0°C under

          
           atmosphere.
          
        • Addition: Dropwise add Ethyl chlorooxoacetate (11 mmol). The reaction is exothermic; maintain temperature < 5°C.

        • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (formation of intermediate ester).

        • Aminolysis (Optional for diamides): If the target is a ketoamide-amide (R-NH-CO-CO-NH-R'), add the second amine at this stage with mild heating. If the target is the ester-amide (R-NH-CO-CO-OEt), proceed to workup.

        • Workup: Wash with 1N HCl (remove unreacted amine), then Sat.

          
          , then Brine. Dry over 
          
          
          
          .
        • Purification: Flash chromatography (Hexane/EtOAc).

        • Validation: Check

          
           NMR for signals at ~158 ppm (Amide) and ~162 ppm (Ester) or ~185+ ppm if converted to ketone form.
          
        Synthesis of N-Benzylacetamide (Control Synthesis)

        Standard acetylation protocol.

        Reagents: Benzylamine (1.0 eq), Acetic Anhydride (1.2 eq), DCM.

        • Preparation: Dissolve Benzylamine (10 mmol) in DCM (20 mL).

        • Addition: Add Acetic Anhydride (12 mmol) slowly at RT.

        • Reaction: Stir for 1 hour. Reaction is typically quantitative.

        • Workup: Wash with Sat.

          
           (to remove acetic acid byproduct).
          
        • Validation: Check

          
           NMR for single carbonyl peak at ~170 ppm.
          

        References

        • Vertex AI Search. (2025). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry. ACS Publications. Link

        • Zhang, L., et al. (2020). Alpha-ketoamides as Broad-Spectrum Viral Protease Inhibitors. Journal of Medicinal Chemistry. Link

        • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Link

        • Organic Chemistry Portal. (2024). Synthesis of

          
          -keto carboxylic acids, esters and amides. Link
          
        • Scribd. (2024). 13-C NMR Chemical Shift Table. Link

        Navigating the Spectroscopic Landscape: A Comparative Guide to the UV-Vis Absorption of 2-(3-Bromophenyl)-2-oxoacetamide

        Author: BenchChem Technical Support Team. Date: February 2026

        For the modern researcher in drug discovery and chemical synthesis, a thorough understanding of a molecule's spectroscopic properties is paramount. This guide provides a comprehensive analysis of the expected Ultraviolet-Visible (UV-Vis) absorption characteristics of 2-(3-Bromophenyl)-2-oxoacetamide, a compound of interest in medicinal chemistry. In the absence of direct experimental data in publicly available literature, this guide establishes a robust predictive framework by comparing its structural motifs to well-characterized analogues. Furthermore, we present a detailed experimental protocol to enable researchers to determine its absorption maxima empirically.

        Theoretical Underpinnings: What to Expect from 2-(3-Bromophenyl)-2-oxoacetamide

        The UV-Vis spectrum of 2-(3-Bromophenyl)-2-oxoacetamide is primarily dictated by the electronic transitions within its two key chromophores: the bromophenyl group and the α-keto-amide moiety .

        • π→π* Transitions: Associated with the aromatic system of the bromophenyl ring, these transitions are typically of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths. The presence of the bromine atom and the oxoacetamide substituent will influence the precise absorption maximum compared to unsubstituted benzene.

        • n→π* Transitions: This weaker transition arises from the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an anti-bonding π* orbital. This absorption band is of lower intensity and is characteristically sensitive to solvent polarity.

        Based on these structural features, we can anticipate a spectrum with a strong absorption band below 280 nm, corresponding to the π→π* transition of the aromatic ring, and a weaker, broader band at a longer wavelength, corresponding to the n→π* transition of the carbonyl group.

        A Comparative Analysis: Estimating the Absorption Maxima

        To estimate the λmax of 2-(3-Bromophenyl)-2-oxoacetamide, we can examine the absorption data of structurally related compounds.

        CompoundStructureKey Chromophore(s)Solventλmax (nm)Molar Absorptivity (ε)
        Acetophenone C₆H₅COCH₃Phenyl ketoneEthanol24112,800
        Water244-
        4'-Bromoacetophenone 4-BrC₆H₄COCH₃Bromophenyl ketone-254-
        3'-Bromoacetophenone 3-BrC₆H₄COCH₃Bromophenyl ketone---
        N-(4-Bromophenyl)acetamide 4-BrC₆H₄NHCOCH₃Bromophenyl amide-~250-260-

        Data for Acetophenone from PhotochemCAD[1] and a study in water[2]. Data for 4'-Bromoacetophenone from a study by Trivedi et al[3]. Data for N-(4-Bromophenyl)acetamide is estimated from NIST WebBook spectra[4][5][6].

        Analysis and Prediction:

        • The π→π* transition in acetophenone is observed around 241-244 nm.[1][2]

        • The addition of a bromine atom in the para position (4'-bromoacetophenone) results in a bathochromic (red) shift to 254 nm.[3] This is expected as the halogen can extend the conjugated system.

        • For our target molecule, the bromine is in the meta position. The electronic effects of a meta-substituent on the primary aromatic transition are generally less pronounced than ortho or para substituents. Therefore, we can predict the π→π* transition for 2-(3-Bromophenyl)-2-oxoacetamide to be in a similar range, likely around 250-260 nm .

        • The n→π* transition of acetophenone is a weaker band observed at longer wavelengths, typically around 320 nm. We can anticipate a similar weak absorption for our target compound in this region.

        The Critical Role of Solvent: A Predictive Discussion

        The choice of solvent can significantly influence the position of UV-Vis absorption bands, particularly the n→π* transition of the carbonyl group.[7][8][9]

        • Non-polar Solvents (e.g., Hexane, Cyclohexane): In these solvents, the non-bonding electrons of the carbonyl oxygen are not significantly stabilized. This results in a lower energy gap for the n→π* transition, and the absorption maximum will appear at a longer wavelength.

        • Polar Solvents (e.g., Ethanol, Acetonitrile, Water): Polar solvents can stabilize the non-bonding electrons through dipole-dipole interactions or hydrogen bonding. This increases the energy required for the n→π* transition, leading to a hypsochromic (blue) shift to a shorter wavelength.

        For 2-(3-Bromophenyl)-2-oxoacetamide, one would expect to observe this characteristic blue shift of the weaker, long-wavelength n→π* band when transitioning from a non-polar to a polar solvent. The stronger π→π* band is generally less sensitive to solvent polarity but may exhibit minor shifts.[10][11]

        Experimental Protocol for the Determination of UV-Vis Absorption Maxima

        This section provides a detailed methodology for the empirical determination of the UV-Vis absorption spectrum of 2-(3-Bromophenyl)-2-oxoacetamide.

        Objective: To determine the wavelength(s) of maximum absorbance (λmax) for 2-(3-Bromophenyl)-2-oxoacetamide in both a non-polar and a polar solvent.

        Materials:

        • 2-(3-Bromophenyl)-2-oxoacetamide

        • Spectroscopic grade Hexane

        • Spectroscopic grade Ethanol

        • Quartz cuvettes (1 cm path length)

        • Volumetric flasks and pipettes

        • Dual-beam UV-Vis spectrophotometer

        Experimental Workflow Diagram:

        G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis prep1 Prepare stock solution (e.g., 1 mg/mL in Ethanol) prep2 Prepare working solutions by serial dilution prep1->prep2 prep3 Select appropriate concentrations (Absorbance 0.1-1.0) prep2->prep3 acq4 Measure absorbance of sample solution prep3->acq4 Analyze samples acq1 Warm up spectrophotometer lamps acq2 Set wavelength range (e.g., 200-400 nm) acq1->acq2 acq3 Baseline correction with solvent-filled cuvette acq2->acq3 acq3->acq4 an1 Plot Absorbance vs. Wavelength acq4->an1 Generate spectra an2 Identify λmax values an1->an2 an3 Compare spectra in polar vs. non-polar solvents an2->an3

        Caption: Experimental workflow for determining UV-Vis absorption maxima.

        Step-by-Step Procedure:

        • Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for at least 20 minutes to ensure stable output.[12]

        • Sample Preparation:

          • Prepare a stock solution of 2-(3-Bromophenyl)-2-oxoacetamide in ethanol at a concentration of approximately 0.1 mg/mL.

          • From the stock solution, prepare a dilution series in both ethanol (polar) and hexane (non-polar) to find a concentration that gives a maximum absorbance between 0.1 and 1.0. A typical starting concentration for analysis is in the range of 10⁻⁵ M.[13]

        • Spectral Acquisition (Ethanol):

          • Fill a clean quartz cuvette with spectroscopic grade ethanol to serve as the blank.[14]

          • Place the blank cuvette in the reference beam path of the spectrophotometer.

          • Fill a second quartz cuvette with the sample solution in ethanol.

          • Place the sample cuvette in the sample beam path.

          • Perform a baseline correction or "auto-zero" with the blank.[15][16]

          • Acquire the absorption spectrum over a wavelength range of 200-400 nm.

        • Spectral Acquisition (Hexane):

          • Thoroughly clean and dry the cuvettes.

          • Repeat step 3, using spectroscopic grade hexane as the solvent for both the blank and the sample solution.

        • Data Analysis:

          • Plot absorbance versus wavelength for each solvent.

          • Identify the wavelength of maximum absorbance (λmax) for all observed peaks in each spectrum.

          • Compare the λmax values obtained in ethanol and hexane, noting any hypsochromic or bathochromic shifts.

        Conclusion

        References

        • StudyRaid. (2025, March 15). Understand UV-Vis Absorption Characteristics of Acetophenone. [Link]

        • JoVE. (2015, August 24). Ultraviolet-Visible (UV-Vis) Spectroscopy: Principle and Uses. [Link]

        • science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]

        • ResearchGate. UV absorption spectra of a benzaldehyde and b acetophenone in water and.... [Link]

        • Vanselow, R. D., & Duncan, A. B. F. (1952). The Ultraviolet Absorption and Fluorescence Spectra of Acetophenone. Journal of the American Chemical Society.
        • Trivedi, M. K., et al. (2015). Characterization of Physico-Chemical and Spectroscopic Properties of Biofield Energy Treated 4-Bromoacetophenone. viXra.org. [Link]

        • ResearchGate. The theoretical UV-Vis spectra of 2,4'-DBrA molecule gas phase, in ethanol and water. [Link]

        • Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More. [Link]

        • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.
        • University of Houston. Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering. [Link]

        • NIST. Acetamide, N-(4-bromophenyl)-. [Link]

        • PhotochemCAD. Acetophenone - Absorption Spectrum. [Link]

        • Physical Chemistry Chemical Physics (RSC Publishing). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. [Link]

        • NIST. Acetamide, N-(4-bromophenyl)-. [Link]

        • PubChem. 4'-Bromoacetanilide. [Link]

        • Scribd. UV Choice of Solvent and Solvent Effect. [Link]

        • Slideshare. Solvents and solvent effect in UV - Vis Spectroscopy. [Link]

        • Spectroscopy | Organic Chemistry. What is Effect of Solvent on UV Absorption Spectra. [Link]

        • PubChem. p-Bromoacetophenone. [Link]

        • Canadian Science Publishing. Concerning the relation between the infrared carbonyl stretching bands and ultraviolet. [Link]

        • NIST. Acetamide, N-(4-bromophenyl)-. [Link]

        • ACS Publications. The Effect of Solvents on the Absorption Spectra of Aromatic Compounds. [Link]

        • PMC. N-(4-Bromophenyl)acetamide: a new polymorph. [Link]

        Sources

        elemental analysis calculation for C8H6BrNO2

        Author: BenchChem Technical Support Team. Date: February 2026

        A Comprehensive Guide to the Elemental Analysis of C₈H₆BrNO₂

        Introduction: Beyond the Formula

        For researchers and professionals in drug development, the chemical formula C₈H₆BrNO₂ is more than just a collection of atoms; it represents a potential therapeutic agent, a novel intermediate, or a key building block in synthesis. Verifying the precise elemental composition of such a molecule is a cornerstone of chemical characterization. It is the first line of evidence confirming the identity and purity of a synthesized compound. This guide provides an in-depth look at the elemental analysis of C₈H₆BrNO₂, moving from the fundamental theoretical calculations to the practical application and validation of modern analytical techniques.

        This is not merely a procedural checklist. As a senior application scientist, my objective is to illuminate the causality behind the analytical choices we make. Why is combustion the gold standard for carbon, hydrogen, and nitrogen analysis? How do we ensure the accuracy of our results? What are the alternatives when a particular element poses a challenge? This guide is designed to be a self-validating system of knowledge, grounding every claim and protocol in authoritative standards and field-proven insights.

        Part 1: Theoretical Composition - The Stoichiometric Benchmark

        Before any sample enters an analyzer, its theoretical elemental composition must be calculated. This provides the fundamental benchmark against which all experimental results will be compared. The calculation is derived from the compound's molecular formula and the atomic weights of its constituent elements.

        The process begins by determining the molecular weight of C₈H₆BrNO₂. Using the standard atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), Nitrogen (14.007 u), Oxygen (15.999 u), and Bromine (79.904 u), we can compile the following data.

        Table 1: Calculation of Molecular Weight for C₈H₆BrNO₂

        ElementSymbolQuantityAtomic Weight ( g/mol )Total Mass ( g/mol )
        CarbonC812.01196.088
        HydrogenH61.0086.048
        BromineBr179.90479.904
        NitrogenN114.00714.007
        OxygenO215.99931.998
        Total 228.045

        With the molecular weight established, the theoretical mass percentage of each element is calculated by dividing the total mass of that element by the total molecular weight and multiplying by 100.

        Table 2: Theoretical Elemental Composition of C₈H₆BrNO₂

        ElementSymbolTheoretical Mass %
        CarbonC42.14%
        HydrogenH2.65%
        BromineBr35.04%
        NitrogenN6.14%
        OxygenO14.03%

        These percentages represent the "true" elemental composition of a perfectly pure sample of C₈H₆BrNO₂. Any significant deviation in experimental results will indicate impurities, incomplete reactions, or an incorrect molecular structure.

        Part 2: Experimental Determination - From Sample to Signal

        The most common and reliable method for determining carbon, hydrogen, and nitrogen in organic compounds is Combustion Analysis .[1][2][3] This technique forms the core of modern CHN/CHNS elemental analyzers. Oxygen is typically determined in a separate step via high-temperature pyrolysis.[4][5] The analysis of halogens like bromine often requires specialized or alternative techniques.

        The Principle of CHNS Combustion Analysis

        The logic of combustion analysis is elegantly straightforward: a sample is combusted in a high-temperature, oxygen-rich environment to break it down into its elemental gases (e.g., CO₂, H₂O, N₂, SO₂).[1][6] These gases are then precisely measured, and the elemental composition is calculated. The process is governed by the classical Pregl-Dumas method.[7]

        A modern elemental analyzer automates this process with high precision. The diagram below illustrates a typical workflow.

        CHNS_Workflow cluster_prep Sample Preparation cluster_analyzer Elemental Analyzer cluster_output Data Output Sample 1. Weigh Sample (1-3 mg) Encapsulate 2. Encapsulate in Tin Foil Sample->Encapsulate Precise Weighing is Critical Autosampler 3. Load into Autosampler Encapsulate->Autosampler Combustion 4. Combustion (>1000°C, O₂) Autosampler->Combustion Reduction 5. Reduction (Heated Copper) Combustion->Reduction CO₂, H₂O, NOx, SO₂ Separation 6. GC Separation Reduction->Separation CO₂, H₂O, N₂, SO₂ Detection 7. TCD Detection Separation->Detection Data 8. Signal Processing & Elemental % Calculation Detection->Data

        Workflow of a modern CHNS elemental analyzer.
        • Causality: The sample is flash-combusted at over 1000°C to ensure the complete and instantaneous conversion of the organic matrix into simple gaseous oxides.[8] The subsequent reduction step, passing the gas mixture over heated copper, is crucial for converting nitrogen oxides (NOx) into elemental nitrogen (N₂), which is the stable form required for accurate detection.[7]

        Protocol: Standard CHN Analysis

        This protocol is based on standard methods like ASTM D5291 for instrumental elemental analysis.[9][10][11]

        • Instrument Calibration & Validation:

          • Before analyzing any unknown samples, the instrument's performance must be validated. This is a non-negotiable step for ensuring data trustworthiness.

          • Analyze a Certified Reference Material (CRM) with a known elemental composition (e.g., Acetanilide, Sulfanilic acid).[8][12]

          • The experimental results for the CRM must fall within the certified tolerance limits.[13][14] This validates the entire system, from gas flows to detector response.

        • Sample Preparation:

          • Accurately weigh 1-3 mg of the C₈H₆BrNO₂ sample into a tin capsule using a microbalance. Precision is paramount, as small weighing errors lead to large errors in the final percentages.[15]

          • Seal the capsule tightly to ensure no sample is lost and to contain it for introduction into the combustion furnace.

        • Analysis:

          • Place the encapsulated sample into the instrument's autosampler.

          • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.

          • The resulting gases are separated via a gas chromatography column and quantified by a thermal conductivity detector (TCD).[5]

        • Data Processing:

          • The instrument software integrates the detector signals for CO₂, H₂O, and N₂.

          • Using the sample weight and the calibration factors derived from the CRM analysis, the software calculates the mass percentage for C, H, and N.

        Determination of Oxygen

        Oxygen is not determined by combustion but by pyrolysis. The sample is heated in a furnace in the absence of oxygen, typically in a helium or nitrogen stream.[4] The organic oxygen is converted to carbon monoxide (CO). This CO is then passed through an oxidation catalyst to form CO₂, which is subsequently detected.[4][16] This requires a separate analytical run with a different instrument configuration.

        Determination of Bromine

        Direct determination of bromine in an organic matrix is not standard on a typical CHN analyzer. Several alternative methods are employed:

        • Oxygen Flask Combustion followed by Titration: The sample is combusted in a sealed flask filled with oxygen. The resulting hydrogen bromide (HBr) is absorbed into a solution and then determined by titration, for example, with silver nitrate.[17]

        • X-Ray Fluorescence (XRF): A non-destructive technique that can provide rapid and accurate quantification of bromine in organic compounds.[18]

        • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique for elemental analysis.[19] After sample digestion (e.g., microwave digestion), the resulting solution is introduced into the ICP-MS to measure the bromine concentration. This is often the method of choice for trace elemental analysis in regulated environments, following standards like AOAC 2015.01.[19][20]

        Part 3: Comparing Alternatives & Validating Results

        No analysis is complete without comparing the experimental data to the theoretical values and assessing the performance against established standards.

        Comparative Analysis: Theory vs. Experiment

        Let's assume the following results were obtained from the analysis of a newly synthesized batch of C₈H₆BrNO₂.

        Table 3: Comparison of Theoretical and Hypothetical Experimental Data

        ElementTheoretical Mass %Experimental Run 1 (%)Experimental Run 2 (%)Average Exp. (%)Acceptance Range (±0.4%)
        C 42.1441.9842.0542.0241.74 - 42.54
        H 2.652.612.632.622.25 - 3.05
        N 6.146.116.156.135.74 - 6.54
        Br 35.0434.9535.0134.9834.64 - 35.44
        O 14.0314.1114.0814.1013.63 - 14.43
        Total 100.00 99.76 99.92 99.84
        • Interpretation: In this hypothetical scenario, the average experimental values for C, H, N, and Br fall well within the generally accepted tolerance of ±0.4% for purity confirmation in pharmaceutical and fine chemical synthesis. The total recovery is close to 100%, suggesting the absence of significant inorganic impurities.

        The Self-Validating System: Trustworthiness through Controls

        The trustworthiness of these results is not based on a single measurement but on a system of continuous validation.

        Validation_Loop cluster_cal Calibration & Control cluster_ana Analysis CRM Certified Reference Material (CRM) (e.g., Acetanilide) Instrument Elemental Analyzer CRM->Instrument Calibrates System Sample Unknown Sample (C₈H₆BrNO₂) Instrument->Sample Analyzes Blank Blank Analysis (Empty Tin Capsule) Blank->Instrument Establishes Baseline Results Experimental Results Sample->Results Generates Verification Verification (Results vs. Theory) Results->Verification Verification->Results Accept or Re-run

        The continuous validation loop in elemental analysis.
        • Certified Reference Materials (CRMs): As mentioned, CRMs are the anchor of analytical accuracy.[21][22] They provide metrological traceability to national and international standards, ensuring that results are comparable across different labs and instruments.[13][23]

        • Blank Analysis: Running an empty tin capsule through the analytical cycle establishes the system's baseline or background signal. This value is automatically subtracted from sample readings to ensure that only the elements from the sample are quantified.

        • Replicate Analysis: Analyzing the same sample multiple times (as shown in Table 3) demonstrates the method's precision. A large variation between runs would indicate an issue with sample homogeneity or instrument stability.

        Conclusion

        The elemental analysis of C₈H₆BrNO₂ is a multi-faceted process that integrates theoretical chemistry with sophisticated analytical instrumentation. It is a process where precision, accuracy, and rigorous validation are paramount. By understanding the principles behind combustion and pyrolysis, adhering to standardized protocols, and employing a continuous system of validation with certified reference materials, researchers can have the highest degree of confidence in their results. This confidence is the essential foundation upon which further research and development in fields like drug discovery is built, ensuring that the molecular formula on paper is a true representation of the substance in the vial.

        References

        • ASTM D5291-10 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (URL: [Link])

        • ASTM D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (URL: [Link])

        • Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (URL: [Link])

        • DETERMINATION OF OXYGEN IN ORGANIC COMPOUNDS WITH THE 440 - Exeter Analytical, Inc. (URL: [Link])

        • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry - LECO Corporation. (URL: [Link])

        • Basic principles and tests of organic element analysis - Universal Lab. (URL: [Link])

        • Bromine - Halogen, Uses, Properties - Britannica. (URL: [Link])

        • Determination of bromine in organic compounds by high-performance liquid chromatography - PubMed. (URL: [Link])

        • Elemental analysis: operation & applications - Elementar. (URL: [Link])

        • CHNS-O determination in pharmaceutical products by flash combustion - VELP Scientifica. (URL: [Link])

        • Methods for Validating Reference Materials - XRF Scientific. (URL: [Link])

        • A Look at Elemental Analysis for Organic Compounds - AZoM. (URL: [Link])

        • Quantitative determination of bromine-labeled organic compounds by XRF - AKJournals. (URL: [Link])

        • Determination of Toxic Elements in Food by ICP-MS Using AOAC Method 2015.01 - Spectroscopy Online. (URL: [Link])

        • CHNS Elemental Analysers - The Royal Society of Chemistry. (URL: [Link])

        • CHNS Determination in reference soil samples - VELP Scientifica. (URL: [Link])

        • Development of a Nutritional Supplement Certified Reference Material for Elemental Analysis - Journal of the Korean Society for Mass Spectrometry. (URL: [Link])

        • CHNSO Elemental Analysis – Sample Preparation - Mettler Toledo. (URL: [Link])

        • Elemental Analysis Manual - Section 3.5 Version 3.0 - FDA. (URL: [Link])

        • Method validation using Certified Reference Materials (CRMs) - ARO Scientific. (URL: [Link])

        • AOAC Official Method 2015.01 Heavy Metals in Food - AOAC INTERNATIONAL. (URL: [Link])

        Sources

        X-ray crystallography data for aryl alpha-keto amides

        Technical Guide: X-ray Crystallography of Aryl -Keto Amides

        Content Type: Publish Comparison Guide
        Audience: Structural Biologists, Medicinal Chemists, Drug Discovery Leads

        Executive Summary: The -Keto Amide Advantage

        In the structural optimization of protease inhibitors, the Aryl

        
        -Keto Amidereversible covalent bindinghydrogen bond networking

        This guide objectively compares the crystallographic performance of aryl

        Comparative Analysis: Warhead Performance in X-ray Studies

        The following table contrasts the crystallographic and structural properties of Aryl

        Table 1: Structural & Crystallographic Performance Matrix

        FeatureAryl
        
        
        -Keto Amide
        (The Product)
        Peptide Aldehyde (Alternative A)Nitrile (Alternative B)
        Binding Mechanism Reversible Covalent (Thiohemiketal/Hemiketal)Reversible Covalent (Thiohemiacetal)Reversible Covalent (Thioimidate)
        X-ray Density Clarity High. Distinct
        
        
        geometry at the warhead carbon is easily resolved.
        Medium. Often suffers from disorder or partial occupancy due to rapid off-rates.High. Linear geometry is distinct, but electron density can be thin.
        H-Bond Capacity Dual Acceptor/Donor. The amide NH and two carbonyls provide extensive networking (Oxyanion hole + Prime side).Single Acceptor. Limited to the oxyanion hole interaction.Limited. Nitrogen acts as a weak acceptor; lacks the amide H-bond donor.
        Conformational Rigidity High. The
        
        
        -keto-amide bond exhibits restricted rotation (s-trans preference), aiding density fitting.
        Low. High flexibility often leads to higher B-factors in the ligand tail.Medium. Linear constraint is rigid, but the lack of side interactions allows tail floppiness.
        Hydration Artifacts Gem-diol formation possible in solvent channels; requires careful map interpretation.High propensity for hydration; can confuse active site density if not covalently bound.Low; hydration is rarely a structural artifact.

        Critical X-ray Data Interpretation

        When refining structures of aryl

        A. The "s-trans" Conformational Lock

        In the crystalline state, the

        s-trans conformation
        
        
        • Causality: This minimizes dipole-dipole repulsion between the adjacent carbonyl oxygens.

        • Refinement Tip: If your initial difference map (

          
          ) suggests a cis-like geometry, check for specific protein contacts (e.g., an intramolecular H-bond to the amide NH) that might force this high-energy state. Otherwise, restrain the torsion angle to 
          
          
          .[1][2]
        B. The Thiohemiketal Trap (Covalent Binding)

        Upon binding to a cysteine protease (e.g., SARS-CoV-2 Mpro, Cathepsins), the ketone carbon undergoes nucleophilic attack, transitioning from

        
        
        • Validation: The C-S bond length should refine to 1.8–1.9 Å .

        • Chirality: The resulting stereocenter is usually S-configured (depending on the attack face). You must generate a specific restraint dictionary (CIF file) for the covalent adduct; standard ligand libraries will force planarity and ruin the model.

        C. Gem-Diol vs. Ketone

        In the absence of a covalent bond (e.g., in solvent channels or serine proteases with poor nucleophilicity), electron-withdrawing aryl groups can activate the ketone to form a gem-diol (

        3
        • Diagnostic: Look for "peanut-shaped" or bifurcated electron density at the ketone oxygen position. If the density supports two oxygens with 50% occupancy, model the gem-diol.

        Visualization: Mechanism & Workflow

        Figure 1: Binding Mechanism & Interaction Network

        This diagram illustrates the transition from the planar ligand to the tetrahedral covalent complex, highlighting the critical H-bond network that stabilizes the

        BindingMechanismcluster_interactionsStabilizing InteractionsLigandFree Aryl α-Keto Amide(Planar sp2)ComplexEnzyme-Inhibitor Complex(Tetrahedral sp3)Ligand->ComplexNucleophilic AttackOxyHoleOxyanion Hole(Gly/Cys Backbone)Complex->OxyHoleH-Bond (α-Keto Oxygen)PrimeSideS1' Pocket(Amide Recognition)Complex->PrimeSideH-Bond (Amide NH)CysCatalytic Cys/Ser(Nucleophile)Cys->ComplexForms C-S/C-O Bond

        Figure 2: Optimized Crystallization Workflow

        A self-validating protocol designed to minimize hydrolysis and maximize occupancy.

        WorkflowStep11. Ligand Solubilization(100 mM in 100% DMSO)Step33. Co-Crystallization Trial(Molar Ratio 1:3 Protein:Ligand)Step1->Step3Step22. Protein Preparation(Conc: >10 mg/mL, Low Salt)Step2->Step3DecisionPrecipitation?Step3->DecisionAltPathSoaking Protocol(Add Ligand to Cryo-buffer)Decision->AltPathYesStep44. Diffraction Data Collection(Target < 2.0 Å)Decision->Step4No (Clear Drops)AltPath->Step4Step55. Structure Refinement(Check Covalent Link & Chirality)Step4->Step5

        Experimental Protocol: High-Occupancy Co-Crystallization

        This protocol is optimized for SARS-CoV-2 Mpro but is adaptable to other cysteine proteases.

        Materials
        • Protein: >10 mg/mL in 20 mM Tris pH 7.8, 150 mM NaCl, 1 mM EDTA.

        • Ligand: Aryl

          
          -keto amide (dissolved to 100 mM in dry DMSO).
          
        • Crystallization Buffer: 0.1 M MES pH 6.0, 2-5% PEG 6000.

        Step-by-Step Methodology
        • Incubation (The "Pre-Soak"):

          • Mix protein and ligand at a 1:5 molar ratio .

          • Critical Step: Incubate on ice for 1 hour prior to setting up drops. This allows the slow covalent bond formation to reach equilibrium before the lattice forms, ensuring high occupancy.

          • Self-Validation: If heavy precipitation occurs immediately, reduce ligand ratio to 1:3 or add 5% glycerol to the protein stock.

        • Drop Setup:

          • Use the Sitting Drop Vapor Diffusion method.

          • Mix 1

            
            L Protein-Ligand complex + 1 
            
            
            L Reservoir solution.
          • Seal and incubate at 20°C.

        • Cryo-Protection & Soaking (Rescue Strategy):

          • If co-crystallization fails, grow apo-crystals first.

          • Prepare a cryo-solution containing 20% glycerol and 2 mM ligand .

          • Transfer apo-crystals into this solution for 2–4 hours .

          • Why: Aryl

            
            -keto amides are often hydrophobic; the glycerol prevents shock, and the high ligand concentration drives the covalent reaction in the solid state.
            
        • Data Processing:

          • Generate a restraints file (CIF) for the covalent adduct using a tool like eLBOW (Phenix) or ProDRG. Do not rely on "automatic" ligand fitting for covalent warheads.

        References

        • Zhang, L., et al. (2020). Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved

          
          -ketoamide inhibitors.[4] Science. [Link]
          
        • Knapman, T. W., et al. (2024). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry. [Link]

        • Hassel, A., et al. (2007). Crystallization of protein–ligand complexes.[5] Acta Crystallographica Section D. [Link]

        • PDB Entry 6Y2F. Structure of SARS-CoV-2 Mpro in complex with an ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

          
          -ketoamide inhibitor. RCSB Protein Data Bank. [Link]
          

        Distinguishing 2-(3-Bromophenyl)-2-oxoacetamide and its Para Isomer: A Comprehensive Analytical Guide

        Author: BenchChem Technical Support Team. Date: February 2026

        A Senior Application Scientist's Guide to Differentiating Critical Regioisomers in Drug Discovery

        In the landscape of pharmaceutical development and organic synthesis, the precise characterization of molecular structure is paramount. Positional isomers, such as 2-(3-Bromophenyl)-2-oxoacetamide and its para-substituted counterpart, 2-(4-Bromophenyl)-2-oxoacetamide, often exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to definitively distinguish between these regioisomers is a critical analytical challenge. This guide provides an in-depth comparison of analytical methodologies, grounded in experimental data and established scientific principles, to empower researchers in their pursuit of unambiguous structural elucidation.

        The core of this challenge lies in the subtle yet significant differences in the physical and chemical properties imparted by the position of the bromine atom on the phenyl ring. These differences manifest in their spectroscopic and chromatographic behaviors, providing the basis for their differentiation.

        Core Physicochemical Differences: The Foundation of Separation

        While both isomers share the same molecular formula (C₈H₆BrNO₂) and formula weight (228.05 g/mol ), the placement of the bromine substituent—meta versus para—influences their crystal lattice packing and electronic distribution.[1] This results in distinct melting points and polarity, which are the first indicators for differentiation.

        Property2-(3-Bromophenyl)-2-oxoacetamide2-(4-Bromophenyl)-2-oxoacetamide
        Molecular Formula C₈H₆BrNO₂C₈H₆BrNO₂
        Molecular Weight 228.05 g/mol 228.05 g/mol [1]
        Predicted Boiling Point 376.9±25.0 °CNot Available
        Predicted Density 1.537±0.06 g/cm³Not Available

        Table 1: Comparison of fundamental physicochemical properties.

        Chromatographic Separation: Leveraging Polarity Differences

        Chromatography remains a cornerstone technique for separating isomeric compounds. The choice of the stationary and mobile phases is critical and should be guided by the polarity differences between the meta and para isomers.

        Thin-Layer Chromatography (TLC): A Rapid Screening Method

        TLC offers a quick and effective means to visualize the separation of the two isomers. Due to the difference in polarity, they will exhibit different retention factors (Rƒ) on a polar stationary phase like silica gel.

        Experimental Protocol: TLC Analysis

        • Plate Preparation: Use a silica gel 60 F₂₅₄ TLC plate.

        • Sample Application: Dissolve small amounts of 2-(3-Bromophenyl)-2-oxoacetamide, 2-(4-Bromophenyl)-2-oxoacetamide, and a co-spot (a mixture of both) in a suitable solvent (e.g., ethyl acetate or acetone). Spot the dissolved samples onto the baseline of the TLC plate.

        • Mobile Phase: A solvent system of moderate polarity, such as a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v), is a good starting point.[2][3] The optimal ratio may require some experimentation.

        • Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to ascend near the top of the plate.

        • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The para-isomer, being generally less polar, is expected to have a higher Rƒ value than the more polar meta-isomer.

        TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_viz Visualization prep1 Dissolve Samples prep2 Spot on TLC Plate prep1->prep2 dev1 Place in Chamber prep2->dev1 dev2 Elute with Mobile Phase dev1->dev2 viz1 Dry Plate dev2->viz1 viz2 View under UV Light viz1->viz2 viz3 Calculate Rƒ Values viz2->viz3 HPLC_Workflow sample Sample Injection column C18 Column sample->column pump HPLC Pump (Mobile Phase) pump->sample detector UV Detector column->detector data Data Acquisition (Chromatogram) detector->data

        Sources

        Safety Operating Guide

        A Comprehensive Guide to the Safe Disposal of 2-(3-Bromophenyl)-2-oxoacetamide

        Author: BenchChem Technical Support Team. Date: February 2026

        The proper management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 2-(3-Bromophenyl)-2-oxoacetamide, a halogenated organic compound. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to mitigate risks and maintain a secure research environment.

        Foundational Principles: Hazard Assessment and Causality

        Understanding the inherent properties of 2-(3-Bromophenyl)-2-oxoacetamide is the first step in establishing a safe disposal workflow. As a brominated aromatic compound, its disposal protocol is dictated by its chemical classification and associated hazards.

        Chemical Profile and Hazard Identification:

        2-(3-Bromophenyl)-2-oxoacetamide belongs to the family of halogenated organic compounds.[1][2] While specific toxicological data for this exact compound is limited in the provided search results, data from structurally similar brominated acetanilides and acetamides indicate a consistent hazard profile.

        • Irritation: These compounds are typically classified as irritants, causing skin and serious eye irritation.[3][4][5][6][7][8]

        • Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.[3][4][5][7][8]

        • Potential Toxicity: Some related compounds are harmful if swallowed.[3][7] Furthermore, acetamide itself is suspected of causing cancer (Carcinogenicity Category 2), warranting cautious handling of all its derivatives.[9]

        The presence of a bromine atom necessitates its classification as a halogenated organic waste .[1][10][11] This is a critical distinction because the combustion of halogenated compounds can produce toxic and corrosive byproducts, such as hydrogen bromide and brominated dioxins, requiring specialized incineration processes.[10] Therefore, these wastes must never be mixed with non-halogenated organic waste streams that may be reprocessed as fuel.[10]

        Parameter Specification & Rationale Primary Sources
        Hazard Class Skin Irritant (Category 2), Eye Irritant (Category 2), STOT SE 3 (Respiratory)Safety Data Sheets for analogous compounds[4][8]
        Waste Category Halogenated Organic WasteClassification based on chemical structure (presence of Bromine)[1][2][10][11]
        Primary Risks Dermal/eye exposure, inhalation of dust, environmental contamination if improperly discarded.OSHA, Safety Data Sheets[3][12][13]

        Operational Protocol: From Handling to Disposal

        This section outlines the step-by-step methodology for the safe handling and disposal of 2-(3-Bromophenyl)-2-oxoacetamide. The workflow is designed to be a self-validating system, where each step logically follows from the initial hazard assessment.

        Personal Protective Equipment (PPE)

        Based on the hazard profile, the following PPE is mandatory when handling 2-(3-Bromophenyl)-2-oxoacetamide in any form (solid, solution, or waste).

        • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.

        • Eye/Face Protection: Safety glasses with side shields or, preferably, chemical safety goggles.[3][6]

        • Skin and Body Protection: A laboratory coat must be worn. Ensure it is buttoned to protect against splashes.[3]

        • Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood, to prevent inhalation of dust or vapors.[3][4][14] If dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

        Spill Management

        Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

        • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

        • Don PPE: Before addressing the spill, don the appropriate PPE as described in section 2.1.

        • Containment: For solid spills, carefully sweep up the material to minimize dust generation and place it into a suitable, labeled container for disposal.[5][13] For liquid spills, cover with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[3]

        • Collection and Disposal: Collect the spilled material or absorbent and place it into a designated "Halogenated Organic Waste" container.[3]

        • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials (wipes, pads) must also be disposed of as halogenated hazardous waste.

        • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

        Disposal Workflow

        The following diagram and steps detail the mandated disposal procedure. This process ensures compliance with regulations set forth by agencies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16][17]

        DisposalWorkflow start_end start_end process process decision decision hazard hazard start Start: Disposal of 2-(3-Bromophenyl)-2-oxoacetamide ppe 1. Don Mandatory PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood 2. Work Inside a Chemical Fume Hood ppe->fume_hood segregate 3. Identify Waste as 'Halogenated Organic Waste' fume_hood->segregate container 4. Select a Compatible, Labeled Waste Container segregate->container transfer 5. Transfer Waste into Container (Solids or Rinsates) container->transfer seal 6. Securely Seal Container (Vapor-tight cap) transfer->seal storage 7. Store in Designated Hazardous Waste Accumulation Area seal->storage pickup 8. Arrange Pickup by Licensed Waste Disposal Contractor storage->pickup end End: Disposal Complete pickup->end

        Caption: Disposal workflow for 2-(3-Bromophenyl)-2-oxoacetamide.

        Step-by-Step Disposal Methodology:

        • Segregation is Key: At the point of generation, identify all waste containing 2-(3-Bromophenyl)-2-oxoacetamide (including pure compound, reaction mixtures, contaminated consumables like filter paper or silica gel, and rinsates) as Halogenated Organic Waste .[1][10][18] This waste must be kept separate from all other waste streams, especially non-halogenated solvents.[10][11][18]

        • Containerization:

          • Select a waste container that is in good condition, free of leaks, and compatible with the chemical waste.[15][16] It must have a secure, threaded, leak-proof cap.[15][18]

          • The container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste".[16][18] A list of all chemical constituents in the container should be maintained.[18]

        • Waste Accumulation:

          • All transfers of waste into the container should be performed within a chemical fume hood to minimize exposure.

          • Do not overfill the container; a general rule is to fill to no more than 90% capacity to allow for vapor expansion.[17]

          • Keep the container closed at all times except when actively adding waste.[16][18]

        • Storage:

          • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[16][17]

          • The storage area should provide secondary containment (such as a spill tray or cabinet) to capture any potential leaks.[16][17]

          • Store incompatible waste types separately to prevent accidental reactions.[15][16]

        • Final Disposal:

          • Disposal of the accumulated waste must be conducted through your institution's EHS office or a certified hazardous waste disposal contractor.[13][19]

          • Never dispose of 2-(3-Bromophenyl)-2-oxoacetamide or its containers in the regular trash or pour it down the drain.[1][15] This is illegal and environmentally harmful.

          • Follow all local, state, and federal regulations for hazardous waste disposal.[15][16][19]

        Regulatory and Compliance Framework

        The procedures outlined in this guide are based on regulations and best practices established by authoritative bodies to ensure the safety of laboratory personnel and the environment.

        • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that hazards of chemicals are evaluated and that this information is conveyed to employees, underpinning the importance of Safety Data Sheets (SDS) and proper labeling.[12]

        • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste from "cradle to grave."[15][16] Laboratories are considered waste generators and must comply with strict rules for waste identification, segregation, storage, and disposal.[15][19][20]

        • Institutional Policies: Always consult and adhere to your specific institution's Chemical Hygiene Plan and hazardous waste management procedures, which are designed to ensure compliance with these federal regulations.

        By integrating these expert-validated protocols into your laboratory's standard operating procedures, you contribute to a culture of safety and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

        References

        • Guidelines for Cytotoxic (Antineoplastic) Drugs . Occupational Safety and Health Administration. [Link]

        • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. [Link]

        • Cytotoxic Drug Handling with Biosafety Isolators . BioSafe Tech by QUALIA. [Link]

        • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs . PubMed, National Library of Medicine. [Link]

        • Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready. [Link]

        • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]

        • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

        • Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration (OSHA). [Link]

        • Chemistry Lab Waste Disposal . Environmental Marketing Services. [Link]

        • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

        • Chemical Waste Containers for Chemical Waste Disposal . RiskAssess. [Link]

        • Regulation of Laboratory Waste . American Chemical Society. [Link]

        • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . University of California, Santa Cruz. [Link]

        • Chemical and Hazardous Waste Guide . University of Oslo (UiO). [Link]

        • SAFETY DATA SHEET - N-(2-Bromophenyl)maleimide . Thermo Fisher Scientific. [Link]

        • SAFETY DATA SHEET - 4'-Bromoacetanilide . Fisher Scientific. [Link]

        • Safety Data Sheet - acetamide . Chemos GmbH & Co.KG. [Link]

        • Safe handling of cytotoxics: guideline recommendations . PMC, National Library of Medicine. [Link]

        • 2'-Bromoacetanilide PubChem CID 136416 . PubChem, National Institutes of Health. [Link]

        Sources

        Personal protective equipment for handling 2-(3-Bromophenyl)-2-oxoacetamide

        Author: BenchChem Technical Support Team. Date: February 2026

        This guide outlines the critical safety, handling, and disposal protocols for 2-(3-Bromophenyl)-2-oxoacetamide . As a specialized ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

        
        -keto amide building block, this compound presents specific electrophilic and irritant hazards that differ from standard organic intermediates.[1]
        

        Part 1: Immediate Action & Hazard Profile

        Executive Summary: Hazard Identification
        • Compound: 2-(3-Bromophenyl)-2-oxoacetamide[1][2]

        • Chemical Class:

          
          -Keto Amide / Halogenated Aromatic[1]
          
        • Primary Hazards:

          • Electrophilic Reactivity: The 1,2-dicarbonyl system is highly reactive toward nucleophiles (e.g., thiols, amines) in biological systems, posing a risk of protein modification/sensitization.[3]

          • Irritant: High potential for severe eye and respiratory tract irritation.[3][4][5]

          • Acute Toxicity: Treat as Toxic by Ingestion/Inhalation due to the metabolic stability of the halogenated ring and potential for enzyme inhibition.[3]

        Emergency Response Card
        ScenarioImmediate Action
        Eye Contact IMMEDIATE: Rinse with tepid water for 15+ minutes, lifting lids. The ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
        
        
        -keto group can cross-link proteins; speed is critical to prevent corneal clouding.[1]
        Skin Contact Drench with water for 5 minutes, then wash with soap.[3] Do not use alcohol (increases absorption).[3]
        Inhalation Move to fresh air.[3][4][5][6][7][8][9][10] If breathing is labored, administer oxygen (trained personnel only).[3]
        Spill (< 1g) Wet wipe with 10% sodium carbonate (deactivates acid byproducts if hydrolysis occurs), then absorb.[3]
        Fire Use CO₂, Dry Chemical, or Foam.[3][11] Avoid water jets which may spread the chemical if molten.[3]

        Part 2: Personal Protective Equipment (PPE) Strategy

        The unique "double carbonyl" structure makes this compound more reactive than standard acetamides.[3] Standard lab coats are insufficient for synthesis scale-up.[3][1]

        Hand Protection (Barrier Integrity)
        • Requirement: Double-Gloving Strategy .

        • Inner Layer: 4 mil Nitrile (Inspection white/blue).[3]

        • Outer Layer: 5-8 mil Nitrile or Neoprene (Long cuff).[3][1]

        • Rationale: Halogenated aromatics can permeate thin nitrile.[3] The ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

          
          -keto moiety is a skin sensitizer.[1] The outer glove is sacrificial; change immediately upon splash.[3]
          
        Respiratory Protection
        • Solid Handling (Weighing): Use a NIOSH N95 or P95 particulate respirator if handling outside a fume hood (not recommended).[3]

        • Solution/Synthesis: All operations must occur in a Class II Fume Hood . If heating >50°C, use a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges to capture potential bromine/amide degradation byproducts.[3][1]

        Eye & Body Defense[7][8]
        • Eyes: Chemical Splash Goggles (indirect vented).[3] Safety glasses are insufficient due to the risk of crystalline dust entering the eye and reacting with corneal moisture.[3]

        • Body: Tyvek® lab coat or apron recommended for quantities >5g to prevent fabric saturation.[3]

        Part 3: Operational Handling Protocols

        Protocol A: Safe Weighing & Transfer
        • Context: The compound is likely a crystalline solid.[3][11] Static charge can cause "jumping" of particles.[3]

        • Step 1: Place the balance inside the fume hood or use a static-dissipative balance enclosure.[3][1]

        • Step 2: Use an antistatic gun on the weighing boat and spatula before contact.[3]

        • Step 3: "Drop-wise" Solid Addition: Do not dump. Add slowly to the receiving vessel containing solvent to minimize dust clouds.[3]

        Protocol B: Reaction Setup (Inert Atmosphere)
        • Rationale: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

          
          -Keto amides can hydrate or oxidize.[1]
          
        • Step 1: Flame-dry glassware and cool under Nitrogen (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

          
          ) or Argon (
          
          
          
          ).[1]
        • Step 2: Dissolve 2-(3-Bromophenyl)-2-oxoacetamide in anhydrous solvent (DCM or THF) before adding reagents.

        • Step 3: If using strong nucleophiles (e.g., Grignards, Lithium reagents), maintain temperature <-78°C to prevent over-addition at the dicarbonyl center.[3][1]

        Protocol C: Waste Disposal
        • Classification: Halogenated Organic Waste .[3]

        • Segregation: Do NOT mix with strong oxidizing acids (Nitric/Chromic) as this may liberate Bromine gas (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

          
          ).
          
        • Labeling: Clearly mark as "Contains Halogenated Amides – High Contact Hazard."[3]

        Part 4: Visualizations

        Figure 1: PPE Selection Decision Matrix

        Select the appropriate protection level based on your operational scale.

        PPE_Matrix Start Start: Assess Task Scale_Check Quantity > 1 gram? Start->Scale_Check Low_Risk Standard PPE: Nitrile Gloves (4 mil) Safety Glasses Lab Coat Scale_Check->Low_Risk No High_Risk Enhanced PPE: Double Nitrile/Neoprene Splash Goggles Tyvek Apron Scale_Check->High_Risk Yes Hood_Check In Fume Hood? Low_Risk->Hood_Check Resp_Req ADD: N95 Respirator Hood_Check->Resp_Req No Proceed_Low Proceed with Caution Hood_Check->Proceed_Low Yes Resp_Req->Proceed_Low Solvent_Check Heating or Solvents? High_Risk->Solvent_Check Full_Resp ADD: Full Face OV/AG Resp Solvent_Check->Full_Resp Yes Proceed_High Proceed: Active Monitoring Solvent_Check->Proceed_High No Full_Resp->Proceed_High

        Caption: Decision logic for selecting PPE based on quantity and environmental controls.

        Figure 2: Emergency Spill Response Workflow

        Step-by-step logic for containing and neutralizing a spill.

        Spill_Response Spill Spill Detected Isolate Evacuate & Isolate (15ft radius) Spill->Isolate PPE_Don Don PPE: Goggles, Double Gloves Isolate->PPE_Don Type State? PPE_Don->Type Solid Cover with Wet Paper Towel (Prevents Dust) Type->Solid Solid Powder Liquid Absorb with Vermiculite or Chem-Pad Type->Liquid Solution Clean Wipe with 10% Na2CO3 (Neutralize) Solid->Clean Liquid->Clean Disposal Bag as Halogenated Waste Clean->Disposal

        Caption: Workflow for safely managing accidental release in a laboratory setting.

        Part 5: Quantitative Data & Properties

        PropertyValue (Est.)Operational Implication
        Molecular Weight 228.04 g/mol Heavy atom effect; verify mass balance carefully.[1]
        Physical State Solid (Crystalline)Dust generation risk; use static controls.[3]
        Solubility DMSO, DMF, DCMPoor water solubility; use organic solvents for cleaning.[3]
        Reactivity Electrophilic (High)Avoid storage with amines or thiols.[3]
        Melting Point >100°C (Typical)Stable solid, but may sublime under high vacuum.[3]

        References

        • Sigma-Aldrich. Safety Data Sheet: 2-(4-Bromophenyl)-N,N-dimethyl-2-oxoacetamide (Analogous Structure).[3][1] Retrieved from .[3][1]

        • Thermo Fisher Scientific. Handling and Safety of Alpha-Keto Amides and Derivatives.[3] Retrieved from .[3]

        • National Institutes of Health (NIH) - PubChem. Compound Summary: Acetamide, N-(2-bromophenyl)- (Structural Analog).[3][1] Retrieved from .[3]

        • New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetamide Derivatives.[3] Retrieved from .[3]

        Sources

        ×

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        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.